trans-3-Hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-hex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPJFUHLCOCRG-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891265 | |
| Record name | (3E)-3-Hexene | |
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Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Alkenes, C6 | |
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| Record name | 3-Hexene | |
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| Record name | trans-3-Hexene | |
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Vapor Pressure |
165.0 [mmHg] | |
| Record name | 3-Hexene | |
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CAS No. |
13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |
| Record name | trans-3-Hexene | |
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| Record name | 3-Hexene | |
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| Record name | 3-Hexene, (3E)- | |
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| Record name | trans-3-Hexene | |
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| Record name | Alkenes, C6 | |
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| Record name | Alkenes, C13-14 .alpha.- | |
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| Record name | (3E)-3-Hexene | |
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| Record name | trans-hex-3-ene | |
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| Record name | Hex-3-ene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENE, (3E)- | |
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Foundational & Exploratory
trans-3-Hexene fundamental properties and characteristics
An In-Depth Technical Guide to the Fundamental Properties and Characteristics of trans-3-Hexene
For the Modern Researcher and Scientist
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, also known as (E)-3-Hexene. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and key reactivity of this aliphatic, unsaturated hydrocarbon. The information is structured to provide not just data, but also the scientific rationale behind its characteristics and handling.
Core Identity and Chemical Structure
This compound is a C6 alkene characterized by a carbon-carbon double bond at the third position of the hexane chain. The "trans" (or "E" for entgegen) designation specifies that the two ethyl groups attached to the double bond are on opposite sides, a geometric arrangement that has significant implications for its physical properties and stereochemical reactions.[1] This configuration minimizes steric hindrance compared to its cis-isomer, making this compound the more thermodynamically stable of the two.[1]
Caption: Chemical structure of this compound ((E)-hex-3-ene).
Key Identifiers and Properties
Quantitative data for this compound has been consolidated from multiple authoritative sources for ease of reference.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-hex-3-ene | [2] |
| CAS Number | 13269-52-8 | [3][4] |
| Molecular Formula | C₆H₁₂ | [2][3] |
| Molecular Weight | 84.16 g/mol | [2][3] |
| Linear Formula | C₂H₅CH=CHC₂H₅ | |
| SMILES String | CC\C=C\CC | |
| InChI Key | ZQDPJFUHLCOCRG-AATRIKPKSA-N | [2] |
Physicochemical and Thermodynamic Data
The physical state and thermodynamic stability are critical parameters for designing reaction conditions and purification strategies.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | 67 °C | [5][6] |
| Melting Point | -113 °C | [6][7] |
| Density | 0.677 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.394 | [5] |
| Flash Point | -25 °C (-13 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in benzene, ligroin, ethanol, chloroform, ether | [5][8][9][10] |
| Enthalpy of Vaporization (ΔvapH°) | 31.5 kJ/mol | [11] |
| Enthalpy of Formation (ΔfH°gas) | -54.1 ± 0.8 kJ/mol | [11] |
| Critical Temperature | 234 °C | [6] |
| Critical Pressure | 30.6 atm | [6] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~5.3-5.4 ppm | Multiplet | Olefinic protons (CH=CH) | |
| ~1.9-2.0 ppm | Multiplet | Allylic protons (CH₂) | ||
| ~0.9-1.0 ppm | Triplet | Methyl protons (CH₃) | ||
| ¹³C NMR | ~131 ppm | Olefinic carbons (CH=CH) | ||
| ~25 ppm | Allylic carbons (CH₂) | |||
| ~14 ppm | Methyl carbons (CH₃) | |||
| Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency.[12][13] |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the trans-alkene functional group. The key diagnostic absorption is the strong C-H out-of-plane bending vibration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | C-H stretch (sp² hybridized C-H) |
| ~2965, 2875 | Strong | C-H stretch (sp³ hybridized C-H) |
| ~1670 | Weak | C=C stretch (trans-disubstituted alkene) |
| ~965 | Strong | C-H out-of-plane bend (trans-alkene) |
Experimental Protocol: IR Spectrum Acquisition via ATR
This protocol describes a standard method for obtaining an IR spectrum of a liquid sample like this compound. The choice of Attenuated Total Reflectance (ATR) is based on its simplicity and minimal sample preparation, which is ideal for volatile liquids.[14]
Objective: To identify the characteristic functional groups of this compound, particularly the trans C=C bond.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Isopropanol or ethanol
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is immaculate. Clean the crystal surface with a lint-free wipe lightly soaked in isopropanol and allow it to evaporate completely. This step is critical to avoid contamination from previous samples. Record a background spectrum of the clean, empty crystal. The instrument software will use this to subtract atmospheric (H₂O, CO₂) and accessory-related absorbances from the sample spectrum.[14]
-
Sample Application: Using a pipette, place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample for a strong signal.[14]
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify key absorption bands. Pay special attention to the ~965 cm⁻¹ region to confirm the trans geometry of the double bond.
Synthesis of this compound
The stereoselective synthesis of this compound is a classic transformation in organic chemistry, most commonly achieved via the reduction of 3-hexyne. The choice of reducing agent dictates the stereochemical outcome.
Dissolving Metal Reduction (Anti-addition)
To produce this compound, an anti-addition of hydrogen across the triple bond of 3-hexyne is required. This is achieved using a dissolving metal reduction, typically with sodium metal in liquid ammonia.[15][16]
Causality of Stereoselectivity: The mechanism involves the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to yield a vinylic radical. The vinylic radical exists in equilibrium between cis and trans forms. The trans-conformation is sterically more favorable, placing the bulky ethyl groups on opposite sides. A second electron transfer to this more stable trans-vinylic radical forms a vinylic anion, which is then protonated to yield the final this compound product.[16] This thermodynamic preference for the trans-intermediate is the cornerstone of the reaction's high stereoselectivity.
Caption: Workflow for the stereoselective synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 3-Hexyne
This protocol is a self-validating system; adherence to anhydrous conditions and inert atmosphere is paramount to prevent premature quenching of the reactive intermediates.
Objective: To synthesize this compound with high stereoselectivity (>98%).
Apparatus:
-
A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
-
Dry ice/acetone bath (-78 °C).
-
Anhydrous glassware.
Reagents:
-
3-Hexyne
-
Sodium metal, cut into small pieces
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous ethanol or ammonium chloride (for quenching)
-
Anhydrous diethyl ether or pentane (for extraction)
Procedure:
-
Reaction Setup: Assemble the dry glassware. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask via the dry ice condenser.[15]
-
Formation of Electron Solution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons. This is the active reducing agent.[15]
-
Reduction: In the dropping funnel, prepare a solution of 3-hexyne in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution. The blue color will fade as the reaction proceeds; maintain a persistent blue color by adding more sodium if necessary.
-
Quenching: Once the reaction is complete (monitored by TLC or GC if desired), the reaction must be quenched to destroy any excess sodium metal. Cautiously add anhydrous ethanol or solid ammonium chloride portion-wise until the blue color is completely discharged.[15]
-
Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.[15]
-
Extraction and Purification: To the remaining residue, add distilled water and extract the organic product with diethyl ether or pentane (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. After filtering, remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation to yield a colorless liquid.[15]
Key Reactions and Applications
This compound, as a simple alkene, is a versatile building block in organic synthesis. Its reactivity is dominated by electrophilic addition reactions across the carbon-carbon double bond.[17]
Electrophilic Addition of Halogens
Halogens like bromine (Br₂) and chlorine (Cl₂) readily add across the double bond. The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite the ring (anti-addition), leading to a specific stereochemical outcome.[18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | 13269-52-8 [chemicalbook.com]
- 6. stenutz.eu [stenutz.eu]
- 7. 3-Hexene, (3E) | CAS#:13269-52-8 | Chemsrc [chemsrc.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. This compound CAS#: 13269-52-8 [m.chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 3-Hexene, (E)- [webbook.nist.gov]
- 12. This compound(13269-52-8) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. homework.study.com [homework.study.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solved: Hex-3-ene reacts with Br₂to produce 3,4-dibromohexane. Describe, with the aid of curly arr [Chemistry] [gauthmath.com]
Spectroscopic data of trans-3-Hexene (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of trans-3-Hexene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key building block in organic synthesis. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document is structured to provide not just the data, but the underlying principles and experimental considerations necessary for its accurate interpretation.
Introduction: The Molecular Profile of this compound
This compound, an unsaturated hydrocarbon with the chemical formula C6H12, is a simple yet illustrative example of the power of modern spectroscopic techniques. Its symmetrical structure presents a unique set of spectral features that, when analyzed in concert, provide an unambiguous structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering a holistic view of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, a direct reflection of the molecule's symmetry.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~5.38 | m | 2H | =CH | ~6.8 Hz |
| ~1.98 | m | 4H | -CH₂- | ~7.5 Hz |
| ~0.95 | t | 6H | -CH₃ | ~7.5 Hz |
Interpretation and Experimental Rationale:
The spectrum displays three distinct signals, consistent with the three unique proton environments in the this compound molecule. The downfield signal at approximately 5.38 ppm is characteristic of vinylic protons (=CH), with the chemical shift influenced by the electron-withdrawing nature of the double bond. The multiplet nature of this signal arises from coupling to the adjacent methylene (-CH₂-) protons. The protons on the methylene groups appear around 1.98 ppm, and their multiplicity is a result of coupling to both the vinylic and methyl protons. The most upfield signal at approximately 0.95 ppm is a classic triplet, indicative of a methyl group (-CH₃) adjacent to a methylene group. The integration values of 2:4:6 (simplified to 1:2:3) are in perfect agreement with the number of protons in each unique environment.
The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar analytes like this compound, as it provides excellent solubility and a clean spectral window.
Diagram 1: ¹H NMR Coupling in this compound
Caption: Coupling interactions in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further corroborates the structure of this compound, again highlighting its symmetry.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~131.2 | =CH |
| ~25.8 | -CH₂- |
| ~14.1 | -CH₃ |
Interpretation and Experimental Rationale:
The spectrum shows three signals, corresponding to the three distinct carbon environments. The olefinic carbons (=CH) resonate downfield at approximately 131.2 ppm. The methylene carbons (-CH₂-) appear at around 25.8 ppm, and the methyl carbons (-CH₃) are found furthest upfield at about 14.1 ppm. The absence of additional signals confirms the symmetrical nature of the molecule. A standard broadband proton-decoupled ¹³C NMR experiment is typically sufficient for this analysis, providing a clean spectrum with singlets for each carbon type.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key features are the C=C double bond and the C-H bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3025 | Medium | =C-H stretch |
| ~2965, 2875 | Strong | C-H (sp³) stretch |
| ~1670 | Weak to Medium | C=C stretch (trans) |
| ~965 | Strong | =C-H bend (trans out-of-plane) |
Interpretation and Experimental Rationale:
The IR spectrum of this compound is dominated by C-H stretching vibrations. The medium intensity band around 3025 cm⁻¹ is characteristic of the C-H stretch where the carbon is sp² hybridized (the vinylic C-H). The strong absorptions around 2965 cm⁻¹ and 2875 cm⁻¹ are due to the asymmetric and symmetric stretching of the sp³ hybridized C-H bonds in the methyl and methylene groups. A crucial diagnostic peak is the strong absorption at approximately 965 cm⁻¹, which is highly characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond. The C=C stretching vibration for a trans-alkene is typically weak and appears around 1670 cm⁻¹; its weakness is due to the small change in dipole moment during the vibration in this symmetrical molecule.
For a volatile liquid like this compound, the spectrum can be conveniently acquired using a neat liquid film between two salt (NaCl or KBr) plates.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 84 | ~30 | [C₆H₁₂]⁺• (Molecular Ion) |
| 69 | ~40 | [C₅H₉]⁺ |
| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |
| 41 | ~85 | [C₃H₅]⁺ |
Interpretation and Experimental Rationale:
The molecular ion peak (M⁺•) is observed at an m/z of 84, which corresponds to the molecular weight of C₆H₁₂. The base peak, the most intense peak in the spectrum, is at m/z 55. This is likely due to the loss of an ethyl radical (•CH₂CH₃) followed by the loss of a hydrogen atom, or through a rearrangement and subsequent fragmentation. The peak at m/z 69 corresponds to the loss of a methyl radical (•CH₃). The peak at m/z 41 is a common fragment in hydrocarbons and corresponds to the allyl cation ([C₃H₅]⁺). The fragmentation pattern is consistent with the structure of a hexene isomer. Electron ionization (EI) is the standard method for analyzing small, volatile molecules like this compound, as it provides reproducible fragmentation patterns.
Diagram 2: Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).
IR Spectroscopy
-
Sample Preparation: Place one drop of neat this compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of organic molecules. The spectroscopic data presented in this guide for this compound are in excellent agreement with its known structure. For researchers in drug development and other scientific fields, a solid understanding of these techniques and their application is essential for the confident identification and characterization of chemical compounds.
References
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]
-
Title: PubChem Source: National Center for Biotechnology Information URL: [Link]
An In-depth Technical Guide to the Chemical Structure and Isomerism of (E)-3-Hexene
Abstract
(E)-3-Hexene, a simple yet fundamentally important alkene, serves as a cornerstone for understanding the principles of geometric isomerism and its profound impact on the physicochemical properties and reactivity of organic molecules. This technical guide provides a comprehensive exploration of the molecular structure, nomenclature, and isomerism of 3-hexene, with a specific focus on the trans or (E) isomer. We delve into the causal relationships between stereochemical configuration and observable characteristics such as stability, polarity, and spectroscopic signatures. Furthermore, this guide details the stereoselective synthetic routes for obtaining geometrically pure (E)-3-hexene and presents validated analytical protocols for its characterization, offering valuable insights for researchers, chemists, and professionals in drug development and fine chemical synthesis.
Molecular Structure and Nomenclature
3-Hexene is an unsaturated hydrocarbon with the chemical formula C₆H₁₂.[1] Its structure consists of a six-carbon chain with a carbon-carbon double bond located between the third and fourth carbon atoms (C3 and C4).[2] This central placement of the double bond is a critical feature, as it allows for the existence of geometric isomers.
IUPAC Nomenclature and E/Z Designation
The restricted rotation around the C=C double bond necessitates a stereochemical descriptor to unambiguously define the spatial arrangement of the substituents.[3] The internationally accepted standard for this is the Cahn-Ingold-Prelog (CIP) priority system, which leads to the E/Z notation.[4]
Cahn-Ingold-Prelog (CIP) Priority Rules:
-
Atomic Number: Priority is assigned to the atoms directly attached to each carbon of the double bond based on their atomic number. The atom with the higher atomic number receives higher priority.
-
Next Atom: If the directly attached atoms are identical, the process continues to the next atoms along the chain until a point of difference is found.
For 3-hexene, each carbon of the double bond (C3 and C4) is attached to one hydrogen atom and one ethyl group (-CH₂CH₃).
-
At C3: The ethyl group's carbon (atomic number 6) has a higher priority than the hydrogen atom (atomic number 1).
-
At C4: Similarly, the ethyl group's carbon has a higher priority than the hydrogen atom.
The E/Z designation is then determined by the relative positions of these high-priority groups:
-
(Z)-isomer: The high-priority groups are on the same side of the double bond (Zusammen, German for "together"). This corresponds to the cis isomer.[1]
-
(E)-isomer: The high-priority groups are on opposite sides of the double bond (Entgegen, German for "opposite"). This corresponds to the trans isomer.
Therefore, the subject of this guide, trans-3-Hexene , is systematically named (E)-hex-3-ene .[2]
Geometric Isomerism: (E)-3-Hexene vs. (Z)-3-Hexene
The two geometric isomers of 3-hexene, (E)- and (Z)-3-hexene, are classified as diastereomers. This means they are stereoisomers that are not mirror images of each other. Consequently, they possess distinct physical and chemical properties.[5]
The structural difference lies in the spatial orientation of the two ethyl groups relative to the plane of the double bond. In (E)-3-hexene, the ethyl groups are positioned on opposite sides, leading to a more linear and symmetric molecular shape. In contrast, (Z)-3-hexene has both ethyl groups on the same side, resulting in a "U" or bent shape.
Caption: Chemical structures of (E)-3-Hexene and (Z)-3-Hexene.
Physicochemical Properties and Stability
The difference in molecular geometry directly influences the isomers' physical properties and thermodynamic stability. The causal factor is primarily steric strain , which is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.
-
Stability: (E)-3-hexene is thermodynamically more stable than (Z)-3-hexene. In the (Z)-isomer, the two bulky ethyl groups are on the same side of the double bond, leading to significant steric hindrance. The (E)-isomer avoids this strain by placing the ethyl groups on opposite sides.
-
Melting Point: The more symmetrical shape of (E)-3-hexene allows for more efficient packing into a crystal lattice. This results in stronger intermolecular forces in the solid state, requiring more energy to break the lattice, and thus a higher melting point.
-
Boiling Point: Conversely, (Z)-3-hexene generally has a slightly higher boiling point. The bent shape of the cis isomer leads to a small net molecular dipole moment, resulting in weak dipole-dipole interactions between molecules. The highly symmetrical trans isomer has a dipole moment that is essentially zero. These weak polar interactions in the cis isomer require slightly more energy to overcome during boiling.[6]
-
Polarity: As mentioned, the vector sum of bond dipoles in the symmetrical (E)-isomer cancels out, making it a non-polar molecule. The (Z)-isomer has a small net dipole moment, rendering it slightly polar.
Data Presentation: Physicochemical Properties
| Property | (E)-3-Hexene (trans) | (Z)-3-Hexene (cis) | Reference(s) |
| CAS Number | 13269-52-8 | 7642-09-3 | [1] |
| Molecular Weight | 84.16 g/mol | 84.16 g/mol | [1] |
| Boiling Point | 67.1 °C | 66.4 - 67.0 °C | [7] |
| Melting Point | -115.4 °C | -137.8 °C | [7] |
| Density | 0.677 g/mL at 25 °C | 0.677 g/mL at 20 °C | [7] |
| Refractive Index (n20/D) | 1.394 | 1.3935 - 1.3955 | [7] |
Spectroscopic Characterization and Differentiation
Distinguishing between (E)- and (Z)-3-hexene in a laboratory setting is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The most definitive feature in the ¹H NMR spectrum for differentiating the isomers is the vicinal coupling constant (³J) between the two vinylic protons (-CH=CH-). This value is highly dependent on the dihedral angle between the protons.
-
(E)-3-Hexene: The vinylic protons are in a trans relationship, resulting in a large coupling constant, typically in the range of 11-18 Hz .
-
(Z)-3-Hexene: The vinylic protons are in a cis relationship, leading to a smaller coupling constant, typically 6-14 Hz .
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the out-of-plane C-H bending vibration (wag) associated with the double bond.
-
(E)-3-Hexene: Exhibits a strong, characteristic absorption band around 960-970 cm⁻¹ due to the trans C-H wag.
-
(Z)-3-Hexene: Shows a C-H wagging band around 675-730 cm⁻¹ . The C=C stretching vibration for both isomers appears in the range of 1630-1680 cm⁻¹, but it is often weak for symmetrical alkenes like 3-hexene.
Caption: Analytical workflow for the differentiation of 3-hexene isomers.
Experimental Protocol: FTIR Analysis (ATR)
This protocol describes a self-validating system for obtaining a clean, reproducible IR spectrum.
Objective: To identify the characteristic C-H wagging band to determine the geometric configuration of a 3-hexene sample.
Materials:
-
3-Hexene sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol
-
Lint-free laboratory wipes
Methodology:
-
System Validation (Background):
-
Ensure the ATR crystal is immaculate. Clean with a wipe lightly dampened with isopropanol and allow it to fully evaporate. This prevents ghost peaks from previous samples.
-
Record a background spectrum (e.g., 32 scans from 4000-400 cm⁻¹). A flat baseline validates the cleanliness of the crystal and the stability of the instrument environment.
-
-
Sample Application:
-
Apply a single drop of the neat 3-hexene liquid sample to the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Examine the region between 1000 cm⁻¹ and 650 cm⁻¹. The presence of a strong, sharp peak near 965 cm⁻¹ is definitive for the (E)-isomer. The absence of this peak and the presence of a band near 700 cm⁻¹ indicates the (Z)-isomer.
-
-
System Cleanup:
-
Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample, preventing cross-contamination for the next user.
-
Stereoselective Synthesis
The targeted synthesis of either (E)- or (Z)-3-hexene is a classic demonstration of stereocontrol in organic chemistry. Both isomers are typically synthesized from a common precursor, 3-hexyne , via reduction reactions where the choice of reagents dictates the stereochemical outcome.[5]
Synthesis of (E)-3-Hexene: Dissolving Metal Reduction
The synthesis of (E)-3-hexene is achieved through the dissolving metal reduction of 3-hexyne, typically using sodium metal in liquid ammonia.[5] This reaction proceeds via an anti-addition of two hydrogen atoms across the alkyne triple bond.
Mechanism Causality: The mechanism involves single-electron transfers from the sodium atoms.
-
An electron adds to the alkyne, forming a radical anion.
-
The radical anion is protonated by ammonia to form a vinylic radical.
-
A second electron adds to the vinylic radical, forming a vinylic anion. This anion rapidly equilibrates to the more stable trans configuration to minimize steric repulsion between the ethyl groups.
-
A final protonation by ammonia yields the (E)-alkene product. The thermodynamic preference for the trans vinylic anion intermediate is the key determinant for the high stereoselectivity of this reaction.
Synthesis of (Z)-3-Hexene: Catalytic Hydrogenation
The synthesis of (Z)-3-hexene is accomplished by the catalytic hydrogenation of 3-hexyne using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[5] This reaction proceeds via a syn-addition of hydrogen.
Mechanism Causality: The alkyne adsorbs onto the surface of the solid palladium catalyst. Both hydrogen atoms are delivered from the catalyst surface to the same face of the alkykine, resulting in the cis or (Z)-alkene. The catalyst poisons (lead and quinoline) are crucial as they reduce the catalyst's activity, preventing the subsequent reduction of the newly formed alkene to an alkane (hexane).
Caption: Stereoselective synthetic pathways from 3-hexyne.
Relevance in Chemical Synthesis
(E)-3-Hexene, and alkenes in general, are pivotal building blocks in organic synthesis. Their utility stems from the reactivity of the carbon-carbon double bond, which can undergo a vast array of transformations. The predictable stereochemistry of (E)-3-hexene makes it a valuable starting material where stereocontrol is critical. It can be used in reactions such as:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields trans-3,4-epoxyhexane.
-
Halogenation: Addition of halogens like Br₂ across the double bond.
-
Hydroboration-Oxidation: To produce alcohols with anti-Markovnikov regioselectivity.
-
Ozonolysis: Cleavage of the double bond to form two molecules of propanal.
The ability to synthesize a geometrically pure alkene like (E)-3-hexene is the first step in many multi-step syntheses where the stereochemistry of the final product is paramount, including in the development of pharmaceutical agents and fine chemicals.[8]
Conclusion
(E)-3-Hexene is more than a simple hydrocarbon; it is a model system for illustrating the critical principles of geometric isomerism. Its structure, defined by the trans arrangement of ethyl groups around a central double bond, dictates its greater thermodynamic stability and distinct physicochemical and spectroscopic properties when compared to its (Z)-isomer. Understanding the causal link between structure and property, along with the methods for stereoselective synthesis and definitive characterization, provides researchers with the foundational knowledge and practical tools necessary for precise molecular design and synthesis in advanced chemical applications.
References
-
Chemcasts. (n.d.). Thermophysical Properties of cis-3-hexene. Retrieved January 13, 2026, from [Link]
-
Chemsrc. (2025). cis-3-Hexene(CAS#:7642-09-3). Retrieved January 13, 2026, from [Link]
-
ChemBK. (n.d.). cis-hex-3-ene. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643783, cis-3-Hexene. Retrieved January 13, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. Retrieved January 13, 2026, from [Link]
-
Robinson, M. (2024). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2019). Strained Alkenes in Natural Product Synthesis. Retrieved January 13, 2026, from [Link]
-
Hunt, I. (n.d.). cis- and trans-alkenes. University of Calgary. Retrieved January 13, 2026, from [Link]
-
StudySmarter. (n.d.). Synthesis of Alkenes. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638066, this compound. Retrieved January 13, 2026, from [Link].
- Google Patents. (2014). WO2014156781A1 - Production method for cis-3-hexene-1-ol.
Sources
- 1. cis-3-Hexene | C6H12 | CID 643783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis- and trans-alkenes [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem-casts.com [chem-casts.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of trans-3-Hexene: Boiling Point and Density
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of two critical physical properties of trans-3-hexene (CAS: 13269-52-8): its boiling point and density. A thorough understanding of these characteristics is fundamental for professionals in chemical research and pharmaceutical development, as they directly influence reaction kinetics, purification strategies, solvent selection, and formulation development. This document moves beyond a simple recitation of values to explore the underlying molecular principles and provide validated, step-by-step protocols for their experimental determination.
Section 1: Core Physical Properties of this compound
This compound is a volatile, flammable, colorless liquid alkene.[1][2] Its physical properties are dictated by its molecular structure—a six-carbon chain with a double bond between the third and fourth carbon atoms in a trans configuration. The primary intermolecular forces are weak van der Waals forces, resulting in a relatively low boiling point and a density less than that of water.
A summary of its key physical properties is presented below. It is crucial to note that values can vary slightly between sources due to different experimental conditions and purity levels.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 67 °C | At 760 mmHg (1 atm) | [2][3][4][5] |
| 67.1 °C | At 760 mmHg | [6][7] | |
| 65.6 °C | At 760 mmHg | [8][9] | |
| Density | 0.677 g/mL | At 25 °C | [2][3][4][5] |
| 0.67718 g/cm³ | At 20 °C | [7] | |
| Molecular Weight | 84.16 g/mol | [3] | |
| Solubility | Insoluble in water. Soluble in benzene, ligroin, ethanol, chloroform, and ether. | [5][8][9] |
Section 2: Experimental Determination of Physical Properties
Accurate determination of boiling point and density is essential for verifying substance purity and for designing chemical processes. The following sections detail standard, reliable laboratory protocols.
Boiling Point Determination via Simple Distillation
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] For a volatile and flammable compound like this compound, a simple distillation is a highly effective method for both purification and boiling point determination.[11][12] This method is chosen for its dual utility; it purifies the liquid while providing a stable temperature plateau that accurately reflects the boiling point.[11]
Protocol Rationale: Distillation separates components of a liquid mixture based on differences in volatility.[12] For a relatively pure substance, the temperature of the vapor will remain constant throughout the distillation process as long as both liquid and vapor phases are present.[11] This stable temperature is the boiling point at the recorded atmospheric pressure.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a three-way adapter (still head), a thermometer with the bulb positioned just below the side arm leading to the condenser, a condenser with water flowing from bottom to top, and a receiving flask.
-
Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: As the liquid boils and vapor rises, the thermometer will register a rapid increase in temperature. Record the temperature when it stabilizes as the vapor continuously bathes the thermometer bulb and condensate begins to collect in the receiving flask.
-
Observation: The boiling point is the single, stable temperature (or narrow range) observed during the collection of the bulk of the distillate.
-
Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.
Below is a visualization of the experimental workflow for determining the boiling point.
Density Determination Using a Pycnometer
Density is a fundamental property defined as the mass of a substance per unit volume. For liquids, a pycnometer, or specific gravity bottle, provides a highly precise method for its determination.[13] This method is superior to simpler methods (like using a graduated cylinder) because the pycnometer has a precisely known volume, minimizing measurement error.
Protocol Rationale: The principle of this method relies on accurately measuring the mass of the liquid that fills a specific, calibrated volume at a controlled temperature. Density is temperature-dependent; as temperature increases, volume generally expands, leading to a decrease in density. Therefore, temperature control is a critical aspect of this protocol's trustworthiness.
Step-by-Step Methodology:
-
Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Measure and record the mass of the empty, dry pycnometer (m_pyc).
-
Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, allowing excess water to exit through the capillary.
-
Carefully dry the exterior and measure the mass of the water-filled pycnometer (m_water+pyc).
-
Calculate the mass of the water (m_water = m_water+pyc - m_pyc).
-
Determine the exact volume of the pycnometer using the known density of water at that temperature (V = m_water / ρ_water).
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, ensuring the liquid is equilibrated to the same temperature used for calibration.
-
Insert the stopper, dry the exterior, and measure the mass of the sample-filled pycnometer (m_sample+pyc).
-
-
Calculation:
-
Calculate the mass of the this compound sample (m_sample = m_sample+pyc - m_pyc).
-
Calculate the density of the sample: ρ_sample = m_sample / V.
-
A visualization of the pycnometric density determination workflow is provided below.
Section 3: Relevance in Scientific Research and Drug Development
-
Boiling Point: In organic synthesis, the boiling point of a solvent or reagent like this compound dictates the temperature range for a reaction. Its low boiling point makes it suitable as a solvent that can be easily removed under vacuum post-reaction. It is also a critical parameter for purification techniques such as distillation, allowing for its separation from less volatile impurities or higher-boiling point products.
-
Density: Density data is crucial for converting between mass and volume, which is a daily requirement in the laboratory for preparing solutions of specific concentrations or for calculating reaction stoichiometry. In drug formulation, the density of excipients and solvents can influence the physical stability and manufacturing processes of the final dosage form.
By understanding and accurately measuring these fundamental properties, researchers can ensure the purity of their materials, optimize reaction conditions, and develop robust and reproducible processes.
References
-
Chemsrc. (n.d.). 3-Hexene, (3E)-. Retrieved January 12, 2026, from [Link]
-
University of Tennessee, Knoxville. (n.d.). 1 density determination by pycnometer. Retrieved January 12, 2026, from [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved January 12, 2026, from [Link]
-
University of Utah. (2008). Pycnometer. Retrieved January 12, 2026, from [Link]
-
The Good Scents Company. (n.d.). (E)-3-hexene. Retrieved January 12, 2026, from [Link]
-
Barongo, C. J. A. (2019). Distillation: Determination of Volatility and Boiling Point. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 12, 2026, from [Link]
-
GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 13269-52-8 | CAS DataBase [m.chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. This compound = 99 13269-52-8 [sigmaaldrich.com]
- 5. This compound | 13269-52-8 [chemicalbook.com]
- 6. (E)-3-hexene, 13269-52-8 [thegoodscentscompany.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 3-Hexene, (3E) | CAS#:13269-52-8 | Chemsrc [chemsrc.com]
- 9. chembk.com [chembk.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vernier.com [vernier.com]
- 12. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
- 13. che.utah.edu [che.utah.edu]
trans-3-Hexene CAS number and molecular formula
An In-Depth Technical Guide to trans-3-Hexene: Synthesis, Reactions, and Applications
Introduction
This compound, also known by its IUPAC name (E)-hex-3-ene, is a simple, acyclic alkene that serves as a fundamental building block and model substrate in organic chemistry. Its well-defined stereochemistry and the reactivity of its internal double bond make it a valuable compound for studying reaction mechanisms, developing new synthetic methodologies, and producing a variety of chemical intermediates. This guide provides a comprehensive overview of this compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into its core properties, established synthetic routes, characteristic reactions with mechanistic insights, and critical safety protocols, grounding all technical claims in authoritative sources.
Compound Identification and Physicochemical Properties
A clear identification of a chemical entity is paramount for reproducible scientific work. This compound is a colorless liquid with a mild odor.[1] Its key identifiers and physical properties are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 13269-52-8 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂ | [1][2][4] |
| Molecular Weight | 84.16 g/mol | [1][2][3] |
| IUPAC Name | (E)-hex-3-ene | [1][4] |
| Synonyms | (E)-3-Hexene, trans-Hex-3-ene | [5] |
| Linear Formula | C₂H₅CH=CHC₂H₅ | [3] |
| SMILES | CC\C=C\CC | [3][4] |
| Boiling Point | 67 °C | [3][6] |
| Density | 0.677 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.394 | [3][6] |
| Flash Point | -25 °C (-13 °F) - closed cup | [3] |
| Solubility | Insoluble in water; Soluble in benzene, ethanol, ether, chloroform. | [4][6] |
Synthesis of this compound
The stereoselective synthesis of trans-alkenes is a cornerstone of organic synthesis. The most common and reliable method for producing this compound is the reduction of an internal alkyne, 3-hexyne, using sodium metal in liquid ammonia. This reaction, known as a dissolving metal reduction, proceeds via a radical anion intermediate, leading to the preferential formation of the thermodynamically more stable trans-alkene.
Synthetic Workflow: From 1-Butyne to this compound
A practical multi-step synthesis can be designed starting from a terminal alkyne like 1-butyne. This approach involves the formation of an acetylide anion, which then acts as a nucleophile to extend the carbon chain, followed by the stereoselective reduction.
Caption: Synthetic pathway from 1-butyne to this compound.
Experimental Protocol: Synthesis from 1-Butyne
This protocol outlines the key steps for the synthesis of this compound starting from 1-butyne.[7]
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butyne in a suitable solvent such as liquid ammonia or an ethereal solvent like THF. Add one equivalent of a strong base, typically sodium amide (NaNH₂), portion-wise at a low temperature (e.g., -78 °C). Stir the mixture until the deprotonation is complete, forming the sodium butynide salt.
-
Alkylation: To the resulting acetylide solution, add one equivalent of an ethyl halide, such as bromoethane (CH₃CH₂Br), dropwise while maintaining the low temperature. The acetylide anion will act as a nucleophile, displacing the bromide in an Sₙ2 reaction to form 3-hexyne. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reduction: In a separate apparatus, condense liquid ammonia at -78 °C. Add the synthesized 3-hexyne. Then, add small pieces of sodium metal (approximately 2.5 equivalents) until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Quenching and Work-up: Stir the reaction for several hours. Once the reaction is complete, quench the excess sodium by carefully adding a proton source, such as ammonium chloride. Allow the ammonia to evaporate. Add water and extract the organic product with a low-boiling-point solvent like diethyl ether. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by distillation.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.[6]
Key Chemical Reactions and Mechanistic Insights
The double bond in this compound is the hub of its reactivity, readily undergoing addition reactions. The stereochemistry of the starting material often dictates the stereochemical outcome of the product, providing a powerful tool for stereocontrolled synthesis.
Stereoselective Dihydroxylation
A classic example is the synthesis of hexane-3,4-diol. The choice of reagents allows for the selective formation of either the meso compound or a racemic mixture of enantiomers.[8]
-
Syn-Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) results in the syn-addition of two hydroxyl groups across the double bond. This concerted mechanism, proceeding through a cyclic osmate ester intermediate, yields the meso-hexane-3,4-diol.
-
Anti-Dihydroxylation: A two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening achieves anti-dihydroxylation.[9] First, reacting this compound with a peroxy acid (e.g., m-CPBA) forms an epoxide. Subsequent hydrolysis opens the epoxide ring via an Sₙ2-like attack by water or hydroxide, leading to the formation of a racemic mixture of (3R,4R)- and (3S,4S)-hexane-3,4-diol.[9]
Caption: Stereoselective dihydroxylation of this compound.
Other Notable Reactions
-
Ozonolysis: The reaction of this compound with ozone, followed by a workup with a reducing agent (like dimethyl sulfide), cleaves the double bond to yield two molecules of propanal. This reaction is often used for structural elucidation.[4][6]
-
Allylic Bromination: While not a reaction of the double bond itself, the allylic positions are susceptible to radical substitution. For instance, trans-3-hexen-1-ol can be converted to 1-bromo-3-hexene using phosphorus tribromide (PBr₃), a valuable intermediate for further synthesis.[10]
Applications in Research and Industry
This compound is primarily used as a starting material and intermediate in organic synthesis.
-
Fine Chemical Synthesis: It is a precursor for various C6 compounds, including diols, epoxides, and aldehydes, which are building blocks in the pharmaceutical and fragrance industries.[10]
-
Polymer Chemistry: It can be used in the synthesis of specialized aliphatic polyesters and other polymers.[4][6]
-
Mechanistic Studies: Due to its simple and symmetric structure, it is often employed as a model substrate to study the kinetics, mechanisms, and stereoselectivity of alkene reactions, such as catalytic epoxidation and metathesis.
Comprehensive Safety and Handling Protocol
This compound is a hazardous chemical requiring strict safety protocols. It is classified as a highly flammable liquid and vapor, and it can be fatal if swallowed and enters the airways due to aspiration hazard.[1][11][12]
Hazard Identification
-
Hazard Statements:
Step-by-Step Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[11] Use explosion-proof electrical, ventilating, and lighting equipment.[11][12] Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant protective clothing.[11][12] Inspect gloves before each use.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[3]
-
-
Safe Handling Practices:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[11] Store locked up.[11][12]
Emergency Procedures
Caption: First aid measures for this compound exposure.
Conclusion
This compound is more than a simple hydrocarbon; it is a versatile tool for the modern chemist. Its well-defined structure allows for precise control over the stereochemical outcomes of its reactions, making it an ideal substrate for both academic research into reaction mechanisms and the industrial synthesis of complex molecules. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with unwavering adherence to safety protocols, is essential for leveraging its full potential in the laboratory and beyond.
References
-
Molbase. trans-hex-3-ene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 638066, this compound. [Link]
-
Chemistry LibreTexts. 9.7: An Introduction to Organic Synthesis. [Link]
-
Quora. How can I convert ethanol to this compound?. [Link]
-
eScholarship.org. Synthesis of Tetraphenyl this compound-1,5-diyne Precursors for the Fabrication of Graphene Nanoribbons on Gold. [Link]
-
Cheméo. Chemical Properties of 3-Hexene, (E)- (CAS 13269-52-8). [Link]
-
YouTube. [Chemistry] Propose a synthesis of this compound starting with 1 -butyne. [Link]
-
Quora. Are cis-2-hexene and this compound stereoisomers?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5284503, trans-3-Hexen-1-ol. [Link]
-
YouTube. Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. [Link]
Sources
- 1. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound = 99 13269-52-8 [sigmaaldrich.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. 3-Hexene, (E)- (CAS 13269-52-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | 13269-52-8 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Advanced Analysis of Electron Density Distribution
Beyond visualization, a deeper understanding of the electron density distribution can be obtained through more sophisticated analytical methods.
5.1. Quantum Theory of Atoms in Molecules (QTAIM)
Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to partition a molecule into atoms.[1][2] Key features of the electron density, such as critical points (where the gradient of the density is zero), are used to define atoms, bonds, rings, and cages. The analysis of the electron density and its Laplacian at the bond critical point (BCP) between two atoms provides quantitative information about the nature of the chemical bond. For the C=C bond in trans-3-Hexene, QTAIM analysis would reveal a high value of electron density at the BCP and a negative Laplacian, characteristic of a shared (covalent) interaction.
Diagram 3: Logical Flow of QTAIM Analysis
Caption: Logical workflow for the topological analysis of electron density using QTAIM.
5.2. Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization in molecules.[3][4] It provides a description of the electronic structure in terms of localized "natural" bond orbitals. For this compound, NBO analysis can quantify the extent of hyperconjugation by examining the donor-acceptor interactions between the filled C-H σ-orbitals of the ethyl groups and the empty π* anti-bonding orbital of the C=C double bond.[3] This analysis provides a quantitative measure of the stabilizing effect of hyperconjugation.
Table 2: Key NBO Second-Order Perturbation Theory Analysis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| σ(C-H) | π(C=C) | ~2-3 |
| σ(C-C) | π(C=C) | ~1-2 |
E(2) represents the stabilization energy due to the donor-acceptor interaction.
Electron Density and Chemical Reactivity
The electron density distribution is a direct indicator of a molecule's reactivity.[5][6]
6.1. Electrophilic Attack
The region of high electron density in the π-system of the C=C double bond in this compound makes it susceptible to attack by electrophiles (electron-seeking species).[5][6] The molecular electrostatic potential (MEP) map, which can be calculated from the electron density, provides a visual representation of the charge distribution and can be used to predict the sites of electrophilic attack. For this compound, the MEP would show a region of negative potential (red) above and below the plane of the double bond, indicating the nucleophilic nature of this region.
6.2. Steric Effects
The trans configuration of the ethyl groups in this compound influences the accessibility of the π-system to attacking reagents. While the π-cloud is the site of highest electron density, the bulky ethyl groups can sterically hinder the approach of large electrophiles. This interplay between electronic and steric effects is a crucial aspect of its reactivity.
Applications in Drug Development
The principles of electron density analysis are not confined to fundamental chemistry; they have significant implications in the field of drug development.[7][8]
7.1. Quantitative Structure-Activity Relationships (QSAR)
Electron density-derived descriptors, such as atomic charges and bond orders, can be used as parameters in QSAR studies.[7] These studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. By understanding how the electron density distribution influences activity, medicinal chemists can design more potent and selective drug candidates.
7.2. Drug-Receptor Interactions
The binding of a drug molecule to its biological target is governed by intermolecular interactions, which are fundamentally electronic in nature.[9] Analyzing the electron density of a drug molecule and its receptor can provide insights into the nature and strength of these interactions, such as hydrogen bonding and van der Waals forces. This information is invaluable for structure-based drug design.[10]
Conclusion
The electron density distribution in this compound is a multifaceted property that dictates its structure, stability, and reactivity. Through a synergistic approach combining theoretical modeling, experimental determination, and advanced analytical techniques, a comprehensive understanding of this fundamental molecular characteristic can be achieved. The insights gained from such studies are not only crucial for advancing our knowledge of chemical bonding and reactivity but also have practical applications in fields such as materials science and drug discovery. The continued development of both computational and experimental methods will undoubtedly lead to an even more refined understanding of the intricate world of molecular electron density.
References
- Mata, I., et al. (2011).
- National Institute of Standards and Technology. (n.d.). Experimental data for C6H12 ((E)-hex-3-ene).
- Zhang, Y., et al. (2023).
- Wikipedia. (2023).
- Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules.
- Tung, Y.-G., et al. (2022). Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space.
- Hutchinson, M., & Cole, B. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery.
- Aghaei, S., et al. (2023). The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. arXiv.
- Lin, S., et al. (2022). Applications of density functional theory in COVID-19 drug modeling. PubMed Central.
- PubChem. (n.d.). This compound. PubChem.
- Shahbazian, S. (2011). QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive.
- Overgaard, J. (2015). Applications of electron density studies in molecular and solid-state sciences.
- eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- Stenutz, R. (n.d.). This compound. Stenutz.
- Sigma-Aldrich. (n.d.). This compound >= 99%. Sigma-Aldrich.
- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
- Study Mind. (n.d.). Alkene Structure and Reactivity (A-Level Chemistry). Study Mind.
- Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO)
- Barroso, J. (2009, November 11). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog.
- Stone, A. J. (2017).
- Juniper Publishers. (2024). Natural Bonding Energy. Juniper Publishers.
- ChemistryStudent. (n.d.). Alkenes (A-Level). ChemistryStudent.
- Wentworth, W. E., & Becker, R. S. (1962). Experimental Determination of Electron Affinities of Organic Molecules.
- Dagaut, P., et al. (2014). Products from the Oxidation of Linear Isomers of Hexene. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. NIST WebBook.
- Zhang, K., et al. (2018). Experimental and Kinetic Modeling Study on this compound Ignition behind Reflected Shock Waves.
- LibreTexts. (2021). CHAPTER 3 ALKENES. LibreTexts.
- Hoyle, C. E., & Clark, S. C. (2004). Structural Influence of Model Ene Reactivity in Photoinduced Thiol-Ene Polymerization of Multifunctional Alkenes. RadTech.
- National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. NIST WebBook.
- May, A. (2021). Experimental and Computational Studies of Electron Rich Alkenes. ScholarWorks@UARK.
- Salih, S. J., & Abdallah, H. H. (2020). Theoretical Study of Diels-Alder Reaction of But-3-en-2-one with Hexa-1,2,4-triene: A Density Functional Theory Study.
Sources
- 1. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 2. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 3. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Electron-density descriptors as predictors in quantitative structure--activity/property relationships and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 9. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Reactivity of trans-3-Hexene
This guide provides a comprehensive exploration of the reactivity of trans-3-hexene with a range of common electrophiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, stereochemical outcomes, and practical experimental considerations for key electrophilic addition reactions. Our focus is on providing not just procedural steps, but the scientific rationale that governs these transformations, thereby empowering researchers to apply these principles to their own synthetic challenges.
Introduction: The Electronic Landscape of this compound
This compound is a symmetrical, non-polar alkene. The carbon-carbon double bond represents a region of high electron density, making it susceptible to attack by electron-deficient species, known as electrophiles. The planarity of the double bond and the trans configuration of the ethyl groups have significant implications for the stereochemical course of addition reactions. Understanding these structural features is paramount to predicting and controlling the formation of specific stereoisomers in the reaction products.
The general mechanism for electrophilic addition to an alkene involves a two-step process:
-
Electrophilic Attack: The π electrons of the alkene act as a nucleophile, attacking the electrophile (E⁺). This leads to the formation of a carbocation intermediate. For a symmetrical alkene like this compound, the initial addition of the electrophile can occur at either of the sp² hybridized carbons, resulting in the formation of a secondary carbocation.
-
Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation, forming a new sigma bond and yielding the final addition product.
The following sections will dissect the specific nuances of this general mechanism as it applies to various classes of electrophiles.
Halogenation: A Stereospecific Anti-Addition
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to alkenes is a cornerstone of organic synthesis. In the case of this compound, this reaction proceeds with a high degree of stereospecificity.
Mechanism of Bromination
The reaction of this compound with bromine does not proceed through a simple carbocation intermediate. Instead, the initial electrophilic attack by bromine leads to the formation of a cyclic bromonium ion intermediate.[1] This three-membered ring shields one face of the molecule. Consequently, the bromide ion (Br⁻) must attack from the opposite face in an Sₙ2-like manner.[1] This results in an anti-addition of the two bromine atoms across the double bond.
Starting with this compound, this anti-addition leads to the formation of a meso compound, (3R,4S)-3,4-dibromohexane.[2]
Caption: Mechanism of Bromination of this compound.
Experimental Protocol: Synthesis of meso-3,4-Dibromohexane
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) (inert solvent)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve a known quantity of this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[2]
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution until a faint orange color persists.
-
Allow the reaction to stir for an additional 15-20 minutes at 0°C.
-
Quench the reaction by adding 5% aqueous sodium bicarbonate solution to neutralize any unreacted bromine and HBr.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or distillation.
Table 1: Summary of Halogenation of this compound
| Electrophile | Reagent | Solvent | Stereochemistry | Product |
| Bromine | Br₂ | CH₂Cl₂ | Anti-addition | meso-(3R,4S)-3,4-Dibromohexane |
| Chlorine | Cl₂ | CCl₄ | Anti-addition | meso-(3R,4S)-3,4-Dichlorohexane |
Hydrohalogenation: Regioselectivity and Carbocation Intermediates
The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes is a classic example of an electrophilic addition that proceeds through a carbocation intermediate.[3]
Mechanism of Hydrobromination
The reaction is initiated by the protonation of the double bond by HBr, which is the rate-determining step.[4] This forms a secondary carbocation at one of the carbons of the former double bond and a bromide ion. In the second step, the bromide ion acts as a nucleophile and attacks the carbocation to form the final product, 3-bromohexane.[5] Since this compound is symmetrical, the initial protonation can occur on either C3 or C4, leading to the formation of the same secondary carbocation and ultimately a single constitutional isomer.[6]
Caption: Mechanism of Hydrobromination of this compound.
Experimental Considerations
The reaction is typically carried out by bubbling gaseous HBr through a solution of the alkene or by using a solution of HBr in a non-nucleophilic solvent like acetic acid. The reaction is not stereospecific because the planar carbocation intermediate can be attacked by the halide from either face, leading to a racemic mixture if a chiral center is formed. In the case of this compound, the product, 3-bromohexane, is chiral, and therefore a racemic mixture of (R)-3-bromohexane and (S)-3-bromohexane is expected.
Acid-Catalyzed Hydration: Formation of Alcohols
The addition of water across the double bond of an alkene, known as hydration, can be achieved under acidic conditions to produce an alcohol.[7]
Mechanism
Similar to hydrohalogenation, acid-catalyzed hydration proceeds through a carbocation intermediate.[8] The alkene is first protonated by a hydronium ion (H₃O⁺) to form a secondary carbocation.[9] A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated alcohol (an oxonium ion). Finally, another water molecule acts as a base to deprotonate the oxonium ion, yielding the alcohol product and regenerating the acid catalyst.[9] For this compound, this reaction produces 3-hexanol.
Experimental Protocol: Acid-Catalyzed Hydration of this compound
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 50% aqueous H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound with a dilute aqueous solution of sulfuric acid.[10]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by gas chromatography.
-
Upon completion, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation, and purify the resulting 3-hexanol by distillation.
Epoxidation: Synthesis of Three-Membered Rings
Epoxides are valuable synthetic intermediates due to the reactivity of the strained three-membered ring. They are readily prepared from alkenes by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11]
Mechanism
The epoxidation of an alkene with a peroxy acid is a concerted reaction in which the new C-O bonds are formed on the same face of the double bond in a single step.[12] This is a syn-addition . The stereochemistry of the starting alkene is retained in the epoxide product. Therefore, the epoxidation of this compound yields trans-3,4-epoxyhexane.[13][14]
Caption: Epoxidation of this compound.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a flask equipped with a magnetic stirrer and cool it in an ice bath.
-
In a separate flask, dissolve m-CPBA in dichloromethane.
-
Add the m-CPBA solution dropwise to the alkene solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by adding 10% aqueous sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the epoxide.
Dihydroxylation: Formation of Vicinal Diols
The conversion of alkenes to vicinal diols (1,2-diols) is a synthetically useful oxidation reaction. The stereochemical outcome can be controlled to be either syn or anti depending on the reagents employed.
syn-Dihydroxylation with Osmium Tetroxide
The reaction of an alkene with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃ or N-methylmorpholine N-oxide, NMO) results in the syn-addition of two hydroxyl groups across the double bond.[15] The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol.[16] The reaction of this compound with OsO₄ yields a racemic mixture of (3R,4R)- and (3S,4S)-3,4-hexanediol.[16]
Experimental Protocol: Catalytic syn-Dihydroxylation
Materials:
-
This compound
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (catalytic amount, typically as a solution in tert-butanol)
-
Acetone/water solvent mixture
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and NMO in a mixture of acetone and water.[17]
-
Add a catalytic amount of osmium tetroxide solution to the stirred mixture at room temperature.[18]
-
The reaction is typically stirred for 12-24 hours.[17]
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite.[18]
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated to give the crude diol, which can be purified by chromatography.[18]
Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The nature of the products depends on the workup conditions.
Mechanism and Products
Ozone (O₃) adds to the double bond to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[19] Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S, or zinc and acetic acid) cleaves the ozonide to yield aldehydes or ketones.[20] The ozonolysis of this compound followed by a reductive workup will yield two equivalents of propanal.
Caption: Ozonolysis of this compound (Reductive Workup).
Experimental Protocol: Ozonolysis with Reductive Workup
Materials:
-
This compound
-
Methanol or dichloromethane (solvent)
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol) in a flask equipped with a gas inlet tube and a cold trap.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.
-
Add dimethyl sulfide to the cold solution to effect the reductive workup of the ozonide.
-
Allow the reaction to warm to room temperature.
-
The solvent and the volatile propanal product can be carefully removed by distillation.
Applications in Drug Development
While this compound itself is not a common scaffold in pharmaceuticals, the functional groups introduced through the electrophilic addition reactions described herein are ubiquitous in drug molecules. The diol, epoxide, and haloalkane derivatives of the hexene backbone can serve as versatile building blocks for the synthesis of more complex bioactive compounds. For instance, vicinal diols are common structural motifs in natural products with therapeutic properties, and epoxides are key intermediates in the synthesis of various pharmaceuticals due to their susceptibility to ring-opening by a wide range of nucleophiles. The principles of stereocontrolled addition reactions are fundamental to the enantioselective synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect.
Conclusion
The reactivity of this compound with electrophiles is a rich and well-understood area of organic chemistry. The symmetrical nature of the alkene simplifies the regiochemical outcomes of many reactions, allowing for a clear focus on the stereochemical principles that govern these transformations. From the stereospecific anti-addition of halogens to the syn-dihydroxylation with osmium tetroxide, the reactions of this compound provide excellent examples of how the structure of the starting material and the nature of the electrophile dictate the three-dimensional architecture of the product. A thorough understanding of these principles is essential for any scientist engaged in the synthesis of complex organic molecules.
References
-
Chemistry LibreTexts. (2023, January 14). 9.10: An Introduction to Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Retrieved from [Link]
-
Gauth. (n.d.). Hex-3-ene reacts with Br_2 to produce 3,4-dibromohexane. Describe, with the aid of curly a [Chemistry]. Retrieved from [Link]
-
Homework.Study.com. (n.d.). This compound is treated with meta-chloroperoxybenzoic acid (m-CPBA), and the product is then... Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Alkenes. Retrieved from [Link]
-
YouTube. (2013, November 22). 343 Ozonolysis (with reductive workup) mechanism. Retrieved from [Link]
-
Odinity. (2018, May 11). BROMINATION OF TRANS – STILBENE. Retrieved from [Link]
-
Chemistry LibreTexts. (2017, November 8). 9.2: Oxidative Cleavage- Ozonolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 7.10: Oxacyclopropane ( Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 6: Alkene + ozone. Retrieved from [Link]
-
Oreate AI. (2026, January 6). Unlocking the Secrets of Ozonolysis: A Journey Through Alkene Transformations. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrohalogenation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Alkenes With HCl, HBr, and HI. Retrieved from [Link]
-
Brainly. (2019, March 18). [FREE] Bromination of (Z)-3-hexene yields racemic 3,4-dibromohexane. Provide a detailed mechanism for the. Retrieved from [Link]
-
Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]
-
Web Pages. (n.d.). 1. X2 Addition to Alkenes: Bromination of trans-Stilbene. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]
-
Allen. (n.d.). Addition of bromine to cis-3 hexene gives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, November 1). 10.7: Hydrohalogenation—Electrophilic Addition of HX. Retrieved from [Link]
-
YouTube. (2018, September 14). 8.3a Hydration Acid Catalyzed Hydration. Retrieved from [Link]
-
YouTube. (2024, January 12). The Acid Catalyzed Hydration of Alkenes & Rearrangements -Organic Chemistry One (1) Lecture Video 42. Retrieved from [Link]
-
YouTube. (2013, April 17). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 18). 14.1: Electrophilic Addition to Alkenes. Retrieved from [Link]
-
MDPI. (2025, October 10). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]
-
ACS Publications. (2024, May 15). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Retrieved from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. leah4sci.com [leah4sci.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. leah4sci.com [leah4sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Experimental Protocol for the Complete Hydrogenation of trans-3-Hexene to n-Hexane
Abstract
This application note provides a comprehensive, field-proven protocol for the catalytic hydrogenation of trans-3-hexene to yield n-hexane. The procedure detailed herein utilizes 10% Palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere at ambient temperature and pressure. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and rigorous safety procedures. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Introduction: The Significance of Alkene Hydrogenation
The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis. Catalytic hydrogenation, the addition of molecular hydrogen (H₂) across a π-bond, is a widely employed method due to its high efficiency and stereospecificity.[1] This reaction converts unsaturated alkenes into saturated alkanes, a critical step in the synthesis of pharmaceuticals, fine chemicals, and materials.[2] The process is thermodynamically favorable, as a weaker π-bond and a H-H σ-bond are replaced by two stronger C-H σ-bonds, resulting in an exothermic reaction.[2]
This protocol focuses on the complete hydrogenation of this compound, a simple alkene, to its corresponding alkane, n-hexane. The choice of a heterogeneous catalyst, specifically palladium on a high-surface-area activated carbon support (Pd/C), is central to this process. Heterogeneous catalysts are favored in many applications for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[3]
Mechanistic Insight: The Syn-Addition Pathway
The catalytic hydrogenation of alkenes over a solid metal catalyst like Pd/C proceeds through a well-established mechanism involving several key steps.[4] While the exact details on the metal surface are complex, the overarching pathway is understood to involve the syn-addition of two hydrogen atoms to the same face of the double bond.[2]
The process begins with the adsorption of both the alkene (this compound) and molecular hydrogen onto the surface of the palladium catalyst.[1] The H-H bond of the adsorbed hydrogen is cleaved, forming metal-hydride bonds on the palladium surface.[1] The alkene coordinates to the metal surface via its π-electrons. Subsequently, the two hydrogen atoms are transferred sequentially from the catalyst surface to the two carbons of the double bond, occurring on the same side of the alkene.[1][2] Finally, the newly formed alkane (n-hexane) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: General mechanism for the catalytic hydrogenation of an alkene.
Materials and Apparatus
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |
| This compound | C₆H₁₂ | 84.16 | ≥99% | Sigma-Aldrich |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 50% water wet | Johnson Matthey |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | ≥99.5% | Merck |
| Hydrogen Gas (H₂) | H₂ | 2.02 | ≥99.999% | Airgas |
| Nitrogen Gas (N₂) | N₂ | 28.01 | ≥99.998% | Airgas |
| Celite® 545 | - | - | - | EMD Millipore |
Apparatus
-
Two-neck round-bottom flask (50 mL)
-
Magnetic stir bar
-
Magnetic stir plate
-
Rubber septum
-
Stopcock with a connection to a vacuum/gas manifold
-
Hydrogen-filled balloon with a needle adapter
-
Syringes and needles
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. Adjustments can be made for different scales, with careful consideration of reaction stoichiometry and safety.
Reaction Setup and Execution
-
Flask Preparation: Place a magnetic stir bar into a clean, dry 50 mL two-neck round-bottom flask. Fit one neck with a rubber septum and the other with a stopcock connected to a vacuum/gas manifold.[5]
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere. This is a critical step to prevent the presence of oxygen, which can form explosive mixtures with hydrogen.[6]
-
Catalyst Addition: Under a positive flow of nitrogen, carefully weigh and add 10% Pd/C (5-10 mol% relative to the substrate) to the flask. The use of wet Pd/C is recommended to mitigate its pyrophoric nature.[5]
-
Solvent and Substrate Addition: Add anhydrous ethanol (~10 mL) to the flask via syringe, ensuring the catalyst is fully wetted to form a slurry.[5] Begin stirring. Subsequently, add this compound (~1 mmol, 84 mg) to the flask via syringe.
-
Hydrogenation: Replace the nitrogen balloon on the manifold with a hydrogen-filled balloon. Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the reaction atmosphere is saturated with hydrogen.[5] Leave the hydrogen balloon connected to the flask to maintain a positive pressure of hydrogen (~1 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mass transfer between the gas, liquid, and solid phases.[7] The progress of the reaction can be monitored by withdrawing small aliquots via syringe for GC-MS analysis. Before taking an aliquot, the hydrogen atmosphere should be replaced with nitrogen.[8] The disappearance of the starting material peak in the chromatogram indicates the completion of the reaction. The reaction is typically complete within 4-8 hours.[5]
Caption: Step-by-step experimental workflow for the hydrogenation of this compound.
Work-up and Purification
-
Quenching and Catalyst Removal: Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen by evacuating and backfilling the flask three times.[5] Prepare a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[9] It is crucial to keep the Celite® pad wet with the solvent during filtration to prevent the pyrophoric catalyst from drying and igniting in the air.[4]
-
Washing: Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: The filtrate contains the n-hexane product dissolved in ethanol. The solvent can be removed by simple distillation or rotary evaporation to yield the crude product. For most applications, if the starting material was pure, the resulting n-hexane will be of high purity.
Data Analysis and Characterization
The successful conversion of this compound to n-hexane can be confirmed by GC-MS and NMR spectroscopy.
GC-MS Analysis
Gas chromatography-mass spectrometry is an excellent tool for monitoring the reaction progress and confirming the identity of the product.
-
This compound (Starting Material): Expected to have a specific retention time and a mass spectrum with a molecular ion peak at m/z = 84.16.[10]
-
n-Hexane (Product): Will exhibit a different retention time from the starting material. The mass spectrum will show a molecular ion peak at m/z = 86.17 and a characteristic fragmentation pattern.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation of the final product.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| n-Hexane | ~0.89 | Triplet | 6H | -CH₃ |
| ~1.27 | Multiplet | 8H | -CH₂- |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| n-Hexane | ~14.1 | -CH₃ |
| ~22.9 | -CH₂- | |
| ~31.9 | -CH₂- |
Note: The ¹H NMR spectrum of n-hexane is complex due to overlapping signals of the internal methylene groups. The values provided are approximate and consistent with literature data.[11]
Safety and Waste Disposal
Hazard Analysis
-
Hydrogen Gas (H₂): Extremely flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from any ignition sources.[6]
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite upon exposure to air and organic solvents. Used catalyst that has been exposed to hydrogen is particularly hazardous.[8]
-
This compound and n-Hexane: Both are highly flammable liquids. Avoid inhalation and contact with skin and eyes.[10]
Personal Protective Equipment (PPE)
-
Safety goggles or a face shield
-
Flame-resistant lab coat
-
Chemically resistant gloves (e.g., nitrile)
Waste Disposal
-
Catalyst: After filtration, the Celite® pad containing the Pd/C catalyst should be immediately quenched by adding water to it in the filter funnel.[9] The resulting aqueous slurry should be transferred to a dedicated, labeled waste container for heavy metal waste. Do not allow the used catalyst to dry.
-
Organic Waste: All organic solvents and residues should be collected in a properly labeled flammable organic waste container.
Conclusion
This application note provides a detailed and reliable protocol for the complete hydrogenation of this compound to n-hexane using a heterogeneous Pd/C catalyst. The procedure is straightforward, employs standard laboratory equipment, and yields a high-purity product. By adhering to the outlined steps and safety precautions, researchers can confidently and safely perform this fundamental organic transformation. The mechanistic insights and analytical guidance provided further support the successful execution and validation of this experimental protocol.
References
-
University of Wisconsin-Madison. (n.d.). Hydrogenation. Retrieved from [Link]
-
Sarpong Group, University of California, Berkeley. (n.d.). Standard Operating Procedures - Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of hexane analysis of chemical shifts ppm. Retrieved from [Link]
-
H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Retrieved from [Link]
-
The Journal of Chemical Physics. (2015). Molecular dynamics and 1H NMR of n-hexane in liquid crystals. Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Cobalt-Catalyzed Hydrogenation Reactions Enabled by Ligand-Based Storage of Dihydrogen. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
MATEC Web of Conferences. (2017). Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent nickel skeleton catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Retrieved from [Link]
-
ResearchGate. (2002). Catalytic hydrogenation of 1-hexene with RuCl 2 (TPPMS) 3 (DMSO), Part I: Aqueous biphasic system. Retrieved from [Link]
-
ResearchGate. (2014). Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. Retrieved from [Link]
-
Max Planck Institute for Chemical Energy Conversion. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, October 13). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2019). Revisiting the formation of trans isomers during partial hydrogenation of triacylglycerol oils. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexane(110-54-3) 1H NMR [m.chemicalbook.com]
- 11. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note & Protocol: Mechanistic Insights and Practical Guide to the Ozonolysis of trans-3-Hexene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This document provides a detailed exploration of the ozonolysis of trans-3-hexene, a fundamental reaction in organic synthesis. We will dissect the reaction mechanism, outline detailed experimental protocols for both reductive and oxidative workups, and discuss the practical applications and considerations for professionals in the field.
Introduction: The Power and Precision of Ozonolysis
Ozonolysis is a powerful oxidative cleavage reaction that utilizes ozone (O₃) to break the carbon-carbon double bond of an alkene. This reaction is a cornerstone of organic synthesis, allowing for the conversion of simple alkenes into a variety of valuable carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acids. The specific products formed are determined by the nature of the subsequent workup step, which can be either reductive or oxidative.
The ozonolysis of this compound serves as an excellent model system to understand the intricacies of this reaction. Its symmetrical structure provides a clear and unambiguous pathway to its products, making it an ideal subject for both pedagogical and research applications. Understanding this mechanism is crucial for synthetic chemists who leverage this reaction to create complex molecular architectures in pharmaceutical development and other fields.
The Reaction Mechanism: A Step-by-Step Dissection
The ozonolysis of an alkene proceeds through a fascinating and well-established mechanistic pathway involving the formation of several key intermediates.
Step 1: Electrophilic Attack and Formation of the Molozonide
Ozone acts as an electrophile, undergoing a [3+2] cycloaddition reaction with the electron-rich double bond of this compound. This initial, concerted step forms a highly unstable intermediate known as the primary ozonide or molozonide (1,2,3-trioxolane). This intermediate is rarely isolated due to its instability.
Step 2: Cleavage and Recombination to the Ozonide
The molozonide rapidly undergoes a retro-[3+2] cycloaddition, cleaving to form a carbonyl compound (in this case, propanal) and a carbonyl oxide, also known as the Criegee zwitterion. These two fragments immediately recombine in a different orientation via another [3+2] cycloaddition to form the more stable secondary ozonide or simply the ozonide (1,2,4-trioxolane).
Step 3: Workup - Dictating the Final Products
The final products of the ozonolysis reaction are determined by the choice of workup conditions, which process the ozonide intermediate.
-
Reductive Workup: This is the most common workup procedure and is designed to yield aldehydes or ketones. A mild reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is introduced to quench the reaction. The reducing agent reduces the peroxide bridge of the ozonide, yielding the desired carbonyl compounds and a byproduct (e.g., dimethyl sulfoxide if DMS is used). In the case of this compound, a reductive workup exclusively yields propanal.
-
Oxidative Workup: An oxidative workup is employed when carboxylic acids are the desired products. This is typically achieved using hydrogen peroxide (H₂O₂), often in the presence of a base. The ozonide is cleaved, and the resulting aldehydes are further oxidized to carboxylic acids. For this compound, this workup yields propanoic acid.
Below is a Graphviz diagram illustrating the complete reaction mechanism.
Caption: Reaction mechanism of the ozonolysis of this compound.
Experimental Protocols
The following protocols are provided as a guide for the ozonolysis of this compound in a laboratory setting. Safety Precaution: Ozone is a toxic and explosive gas. All manipulations should be carried out in a well-ventilated fume hood. Ozonolysis reactions should be performed at low temperatures (typically -78 °C) to prevent the accumulation of explosive ozonide intermediates.
Protocol 1: Ozonolysis of this compound with Reductive Workup (DMS)
Objective: To synthesize propanal from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Dry ice/acetone bath
-
Round-bottom flask with a gas inlet tube and a drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone. Alternatively, a Sudan Red 7B indicator can be used, which will decolorize upon completion of the reaction.
-
Quenching Excess Ozone: Once the reaction is complete, bubble nitrogen or argon gas through the solution for 10-15 minutes to remove any excess ozone.
-
Reductive Workup: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 equivalents) dropwise to the solution.
-
Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours.
-
Workup and Isolation: The solvent can be carefully removed by distillation to isolate the propanal. Further purification can be achieved by fractional distillation.
Protocol 2: Ozonolysis of this compound with Oxidative Workup (H₂O₂)
Objective: To synthesize propanoic acid from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Ozone
-
Hydrogen peroxide (30% solution)
-
Formic acid or acetic acid (optional, as solvent)
-
Dry ice/acetone bath
-
Round-bottom flask
Procedure:
-
Reaction Setup and Ozonolysis: Follow steps 1-4 from Protocol 1.
-
Oxidative Workup: To the cold ozonide solution, add a solution of hydrogen peroxide (30%, 3-4 equivalents).
-
Warming and Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete oxidation.
-
Workup and Isolation: After cooling, the mixture can be extracted with a suitable solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude propanoic acid. Purification can be achieved by distillation.
Data Summary
The expected products and their characteristics are summarized below:
| Starting Material | Workup Condition | Major Product | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | Reductive (DMS) | Propanal | 58.08 | 48 |
| This compound | Oxidative (H₂O₂) | Propanoic Acid | 74.08 | 141 |
Experimental Workflow Diagram
The general workflow for performing an ozonolysis reaction is depicted in the following diagram.
Caption: General experimental workflow for ozonolysis reactions.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the expected products can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide definitive structural confirmation of the propanal or propanoic acid products.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹ for propanal or a broad O-H stretch and a carbonyl stretch for propanoic acid will confirm the functional group transformation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
By comparing the analytical data of the obtained product with reference spectra and physical properties, the success of the reaction and the chosen workup can be unequivocally verified.
References
Introduction: The Strategic Role of trans-3-Hexene in Carbon-Carbon Bond Reorganization
An In-Depth Technical Guide to the Application of trans-3-Hexene in Olefin Metathesis
Olefin metathesis is a Nobel Prize-winning organic reaction that enables the efficient breaking and reformation of carbon-carbon double bonds, fundamentally reorganizing the carbon skeleton of molecules.[1] This powerful transformation, catalyzed by transition metal complexes of ruthenium, molybdenum, or tungsten, has become an indispensable tool in academic research and industrial chemistry for synthesizing complex molecules, polymers, and pharmaceuticals.[2][3][4][5] The reaction's elegance lies in its catalytic nature and frequent generation of minimal, often gaseous, byproducts.[6]
Among the vast array of possible substrates, simple internal olefins like this compound (C₆H₁₂) serve as ideal model substrates and versatile reaction partners.[7] As a symmetrical, six-carbon internal alkene, this compound provides a unique platform for several key metathesis operations:
-
Self-Metathesis: Although a degenerate reaction (producing starting material), it is a fundamental process for mechanistic studies and catalyst evaluation.
-
Cross-Metathesis (CM): When reacted with other olefins, this compound allows for the construction of new, unsymmetrical alkenes, making it a valuable building block in synthetic pathways.[8]
-
Ethenolysis and Related Equilibria: this compound is a key component in ethenolysis reactions, where internal olefins are cleaved with ethylene to produce shorter-chain terminal alkenes.[9][10] Understanding its behavior is crucial for controlling these industrially relevant processes.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, catalyst systems, and practical protocols for utilizing this compound as a substrate in metathesis reactions.
Mechanistic Principles: The Chauvin Cycle
The universally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a catalytic cycle mediated by a metal-alkylidene complex (metal carbene).[1] The process proceeds through a four-membered metallacyclobutane intermediate.[1][11][12]
The key steps involving a generic ruthenium catalyst and this compound are:
-
[2+2] Cycloaddition: The catalyst's metal-carbene bond ([Ru]=CR₂) reacts with the C=C bond of this compound to form a ruthenacyclobutane intermediate.
-
Retro-[2+2] Cycloelimination: The metallacyclobutane ring cleaves in a productive manner, releasing a new olefin and forming a new ruthenium-alkylidene complex.
-
Catalyst Regeneration: The new alkylidene complex reacts with another molecule of substrate, continuing the catalytic cycle until the catalyst is deactivated or the reactants are consumed.
Caption: The Chauvin mechanism for olefin metathesis with this compound.
Catalyst Selection: Ruthenium vs. Molybdenum
The choice of catalyst is critical for a successful metathesis reaction. The two main families of well-defined catalysts are Schrock-type (Molybdenum or Tungsten) and Grubbs-type (Ruthenium).[1]
-
Schrock Catalysts: These Mo(VI) or W(VI) imido alkylidene complexes are highly active and particularly effective for sterically hindered or less reactive olefins.[13][14] However, they are highly sensitive to air, moisture, and many functional groups.[15]
-
Grubbs Catalysts: Ruthenium-based catalysts are celebrated for their remarkable stability and tolerance towards a wide range of functional groups (alcohols, aldehydes, carboxylic acids), making them the workhorses of modern organic synthesis.[6][16] Second and third-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, offer enhanced stability and reactivity.[16]
| Catalyst Family | Metal Center | Typical Ligands | Activity | Functional Group Tolerance | Air/Moisture Stability |
| Schrock | Mo, W | Imido, Alkoxide | Very High | Low | Low |
| Grubbs (1st Gen) | Ru | Tricyclohexylphosphine (PCy₃) | Moderate | High | Moderate |
| Grubbs (2nd Gen) | Ru | NHC, PCy₃ | High | Very High | High |
| Hoveyda-Grubbs | Ru | NHC, Chelating Isopropoxybenzylidene | High | Very High | Very High |
Applications and Protocols
Application 1: Cross-Metathesis of this compound with a Terminal Olefin
Cross-metathesis (CM) between an internal olefin like this compound and a terminal olefin is a powerful strategy for synthesizing more complex internal olefins. The reaction statistically produces a mixture of homodimers and the desired cross-product. To favor the cross-product, one reactant is often used in excess. The reaction also produces ethylene gas, and its removal can help drive the reaction to completion.[17]
Protocol: Synthesis of (E)-3-Nonene via Cross-Metathesis
This protocol describes the reaction of this compound with 1-heptene using a second-generation Grubbs catalyst.
Materials:
-
This compound (1.0 equiv)
-
1-Heptene (1.2 equiv)
-
Grubbs Catalyst, 2nd Generation (e.g., Umicore M202, Sigma-Aldrich 569755) (0.5 - 2.0 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ethyl vinyl ether (for quenching)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Workflow Diagram:
Caption: General experimental workflow for a cross-metathesis reaction.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvent. Solvents and liquid olefins should be degassed by sparging with an inert gas for 15-30 minutes.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 mmol, 84.2 mg) and 1-heptene (1.2 mmol, 117.8 mg) in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Catalyst Addition: Add the Grubbs 2nd Generation catalyst (e.g., 0.01 mmol, 8.5 mg) to the stirred solution. If desired, a gentle stream of inert gas can be bubbled through the solution to help remove the ethylene byproduct.[17]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40 °C) for 2-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them via TLC (if substrates/products are UV-active) or GC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to the solution and stir for 20-30 minutes. This deactivates the ruthenium catalyst.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil contains the desired product, unreacted starting materials, and homodimers.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent like hexanes, to isolate (E)-3-nonene.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application 2: Isomerization and Metathesis
In some catalytic systems, particularly under harsher conditions or with certain catalysts, olefin isomerization can compete with or precede metathesis.[18][19] For example, a catalyst system could isomerize 1-hexene to a mixture of 2-hexene and 3-hexene, which then undergo metathesis.[20] This tandem isomerization-metathesis can be a powerful tool for converting terminal olefins into a range of internal olefin products. When using this compound, it is crucial to select conditions and catalysts that minimize unwanted isomerization if a specific product is desired. Ruthenium NHC catalysts are generally less prone to causing isomerization than some older or heterogeneous systems.[19]
Experimental Considerations & Troubleshooting
-
Solvent Choice: Chlorinated solvents (DCM, dichloroethane) and aromatic hydrocarbons (toluene, benzene) are most common. Protic solvents or strongly coordinating solvents should be avoided.
-
Atmosphere: While second-generation catalysts are air-tolerant, performing reactions under an inert atmosphere is best practice for optimal activity and catalyst lifetime.
-
Temperature: Most reactions proceed well between room temperature and 40-50 °C. Higher temperatures can sometimes increase reaction rates but may also lead to faster catalyst decomposition.[6]
-
Catalyst Purity and Handling: Use high-purity catalysts and handle them with care. Weigh them out quickly in the air or preferably in a glovebox.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: The catalyst may have decomposed due to impurities (water, oxygen, peroxides in solvents). Ensure all reagents and solvents are pure and dry.
-
Poor Reactivity: Consider increasing the temperature or catalyst loading. For sterically demanding substrates, a more active catalyst like a Schrock catalyst (if functional groups permit) or a specialized Grubbs catalyst might be necessary.
-
Unfavorable Equilibrium: In cross-metathesis, if the equilibrium is not favorable, try using a larger excess of one reactant or ensure efficient removal of volatile byproducts like ethylene.
-
Conclusion
This compound is a versatile and fundamentally important substrate in the field of olefin metathesis. Its simple, symmetric structure makes it an excellent tool for probing reaction mechanisms and catalyst performance. In synthetic applications, its utility in cross-metathesis provides a reliable route for elongating or modifying carbon chains, offering a straightforward entry point to more complex molecular architectures. By understanding the core principles of the Chauvin mechanism and making informed choices regarding catalyst and reaction conditions, researchers can effectively leverage this compound to achieve their synthetic goals.
References
-
Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. (2011). ACS Publications. Retrieved from [Link]
-
Isomerization and metathesis pathway from (E)‐3‐hexene to the C17 product. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Biorefining of Natural Oils to Basic Olefinic Building Blocks of Proven Chemical Valorization Schemes. (2023). Kops.ub.uni-konstanz.de. Retrieved from [Link]
-
A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds. (2021). Semantic Scholar. Retrieved from [Link]
-
Olefin Metathesis in Organic Synthesis. (2001). The Macmillan Group. Retrieved from [Link]
-
Olefin Metathesis by Molybdenum lmido Alkylidene Catalysts R2H~ ~ - - HRI. (n.d.). University of Windsor. Retrieved from [Link]
-
Ene–yne cross-metathesis with ruthenium carbene catalysts. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Metallacyclobutanes from Schrock-Type d0 Metal Alkylidene Catalysts: Structural Preferences and Consequences in Alkene Metathesis. (2015). ACS Publications. Retrieved from [Link]
-
Fluoro-imidazopyridinylidene Ruthenium Catalysts for Cross Metathesis with Ethylene. (n.d.). ResearchGate. Retrieved from [Link]
-
Unprecedented Multifunctionality of Grubbs and Hoveyda–Grubbs Catalysts: Competitive Isomerization, Hydrogenation, Silylation and Metathesis Occurring in Solution and on Solid Phase. (n.d.). MDPI. Retrieved from [Link]
-
Molybdenum imido alkylidene complex. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Advances in Ruthenium-Based Olefin Metathesis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Olefin metathesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Cross-metathesis of methyl oleate with 3-hexene. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. (n.d.). UTC Scholar. Retrieved from [Link]
-
Olefin Metathesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. (n.d.). MDPI. Retrieved from [Link]
-
Kinetics of Acyclic Diene Metathesis (ADMET) Polymerization. Influence of the Negative Neighboring Group Effect. (n.d.). ACS Publications. Retrieved from [Link]
-
Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
New Approaches to Olefin Cross-Metathesis. (n.d.). ACS Publications. Retrieved from [Link]
-
Ru complexes of Hoveyda–Grubbs type immobilized on lamellar zeolites: activity in olefin metathesis reactions. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
Ethenolysis Without Ethene: A Practical and Safe Lab Method to Introduce Terminal Alkene Groups via Metathesis Exemplified for Chiral Natural Product Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Lewis Acid Activated Olefin Metathesis Catalysts. (n.d.). University of British Columbia. Retrieved from [Link]
-
Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives. (n.d.). ogst.ifpenergiesnouvelles.fr. Retrieved from [Link]
-
This compound. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Cross Metathesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. (2024). ACS Publications. Retrieved from [Link]
-
trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cross-Metathesis of Natural Rubber and Mandarin Oil by Ru-Alkylidene Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances of olefin metathesis and it's applications in organic synthesis. (2025). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Hexatriene Formation from the Regiospecific Alkene Cross-Metathesis of trans-1-(Buta-1,3-dien-1-yl)-2-acryloyloxynaphthalene. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Total Synthesis via Metathesis Reactions. (2018). who-we-serve.com. Retrieved from [Link]
-
[Ru]-Catalyzed Olefin Metathesis and Ethenolysis for the Synthesis and Recycling of Bio-Based Polycarbonates and Polycyanurates. (2024). ACS Publications. Retrieved from [Link]
Sources
- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 2. [PDF] A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. scholar.utc.edu [scholar.utc.edu]
- 7. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cross Metathesis [organic-chemistry.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Molybdenum imido alkylidene complex - Wikipedia [en.wikipedia.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Propylene synthesis via isomerization–metathesis of 1-hexene and FCC olefins - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00269D [pubs.rsc.org]
The Versatility of trans-3-Hexene: A Model Compound in Catalysis Research
In the intricate world of catalysis, the choice of a model compound is paramount to elucidating reaction mechanisms, evaluating catalyst performance, and developing novel synthetic methodologies. trans-3-Hexene, a simple yet informative internal alkene, has emerged as a cornerstone for such investigations. Its well-defined structure and reactivity provide a clear window into the fundamental steps of various catalytic transformations. This technical guide offers an in-depth exploration of the application of this compound in key areas of catalysis research: hydrogenation, isomerization, and olefin metathesis. Designed for researchers, scientists, and professionals in drug development, this document provides not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding of its utility as a model substrate.
Part 1: Selective Hydrogenation of this compound
The hydrogenation of alkenes is a fundamental transformation in organic chemistry, and this compound serves as an excellent substrate for studying the activity and selectivity of various hydrogenation catalysts. The primary goal in the hydrogenation of this compound is typically its complete saturation to n-hexane. This reaction is often employed to test the efficacy of a catalyst under specific conditions.
For complete hydrogenation, palladium on carbon (Pd/C) is a highly efficient and widely used heterogeneous catalyst. The reaction mechanism involves the adsorption of both hydrogen gas and the alkene onto the surface of the palladium nanoparticles. The adsorbed hydrogen atoms are then transferred to the carbon atoms of the double bond in a stepwise manner, leading to the formation of the saturated alkane.
Experimental Protocol: Full Hydrogenation of this compound to n-Hexane
This protocol details the procedure for the complete hydrogenation of this compound using a standard 10% Pd/C catalyst.
Materials and Reagents:
-
This compound (≥99%)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ethanol
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Celite® for filtration
-
Standard laboratory glassware (two-neck round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Reactor Setup: Assemble a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. One neck of the flask should be fitted with a septum for the introduction of liquids, and the other connected to a gas inlet adaptable for vacuum and a hydrogen source.
-
Inert Atmosphere: Purge the system by evacuating the flask and backfilling with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst and Reagent Addition: Under a positive flow of the inert gas, carefully add the 10% Pd/C catalyst to the flask. Following this, add anhydrous ethanol via a syringe to create a slurry. Finally, add the this compound substrate to the flask.
-
Hydrogenation: Replace the inert gas source with a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. Maintain a slight positive pressure of hydrogen throughout the reaction.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by periodically taking small aliquots, filtering them through a small plug of Celite® to remove the catalyst, and analyzing the filtrate by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is considered complete upon the disappearance of the this compound peak.
-
Work-up and Product Isolation: Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas. Prepare a pad of Celite® in a Büchner funnel and filter the reaction mixture to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product. The filtrate, containing the n-hexane product, can be concentrated using a rotary evaporator if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Catalyst | 10% Palladium on Carbon | [1] |
| Catalyst Loading | 5 mol% | [1] |
| Solvent | Ethanol | [1] |
| Hydrogen Pressure | 1 atm (balloon) | [1] |
| Temperature | Room Temperature | [1] |
| Typical Yield | >95% | [1] |
Workflow for Hydrogenation of this compound
Caption: Experimental workflow for the hydrogenation of this compound.
Part 2: Isomerization of this compound to cis-3-Hexene
The selective isomerization of trans-alkenes to their cis-counterparts is a thermodynamically challenging yet synthetically valuable transformation. This compound provides an ideal platform to study the efficiency and selectivity of various isomerization catalysts. Photocatalysis has emerged as a powerful tool for achieving this conversion under mild conditions.
The mechanism of photocatalytic isomerization often involves the generation of a reactive species, such as a triplet sensitizer, upon light absorption. This excited species can then interact with the alkene, facilitating rotation around the carbon-carbon double bond and leading to the formation of the cis-isomer.
Experimental Protocol: Photocatalytic Isomerization of this compound
This protocol outlines a general procedure for the photocatalytic isomerization of this compound.
Materials and Reagents:
-
This compound (≥99%)
-
Anhydrous solvent (e.g., deuterated benzene for NMR monitoring)
-
NMR tube or quartz cuvette
-
Inert gas supply
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound and the photocatalyst in the chosen anhydrous solvent in an NMR tube or a quartz cuvette.
-
Initial Analysis: Acquire an initial ¹H NMR spectrum or GC trace of the solution to determine the starting isomeric ratio.
-
Irradiation: Place the sample at a fixed distance from the light source and begin irradiation. Ensure the temperature of the sample is controlled if necessary.
-
Reaction Monitoring: At regular intervals, stop the irradiation and acquire a ¹H NMR spectrum or GC trace to monitor the change in the cis to trans ratio.
-
Data Analysis: Integrate the characteristic signals of the vinylic protons for both isomers in the ¹H NMR spectrum to determine the percentage of each isomer over time.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | This compound | [2][3] |
| Catalyst | CdS Quantum Dots (1 mol%) | [2][3] |
| Solvent | C₆D₆ | [2][3] |
| Light Source | 370 nm LED | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Outcome | Reaches photostationary state | [2][3] |
Workflow for Photocatalytic Isomerization
Caption: Workflow for photocatalytic isomerization of this compound.
Part 3: Olefin Metathesis with this compound
Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has revolutionized organic synthesis. This compound is an excellent substrate for studying cross-metathesis reactions, where it can react with another olefin to produce a new set of alkene products. This reaction is invaluable for understanding catalyst selectivity and reactivity.
The most common catalysts for olefin metathesis are ruthenium-based complexes, such as Grubbs' first and second-generation catalysts.[4] The reaction proceeds via the Chauvin mechanism, which involves the formation of a metallacyclobutane intermediate.[5]
Experimental Protocol: Cross-Metathesis of this compound
This protocol provides a general procedure for the cross-metathesis of this compound with a partner olefin using a Grubbs-type catalyst.
Materials and Reagents:
-
This compound (≥99%)
-
Partner olefin (e.g., 1-hexene)
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert gas supply (Schlenk line or glovebox)
-
Standard Schlenk glassware
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous, degassed solvent.
-
Reaction Setup: In a separate Schlenk flask, dissolve this compound and the partner olefin in the solvent.
-
Initiation: Transfer the catalyst solution to the solution of the olefins via a cannula or syringe.
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction is often driven by the evolution of a volatile olefin byproduct (e.g., ethylene). The progress can be monitored by GC-MS.
-
Quenching and Work-up: Once the reaction has reached the desired conversion, it can be quenched by the addition of ethyl vinyl ether. The solvent can then be removed, and the product mixture purified by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Substrate 1 | This compound | [6] |
| Substrate 2 | (E)-anethole | [6] |
| Catalyst | Grubbs' 2nd Generation | [6] |
| Catalyst Loading | 1-5 mol% | [7] |
| Solvent | Dichloromethane | [5] |
| Temperature | 25-45 °C | [6] |
| Product | Cross-metathesis product | [6] |
Workflow for Olefin Metathesis Catalytic Cycle
Caption: Simplified Chauvin mechanism for olefin cross-metathesis.
Safety Precautions
-
Flammable Reagents: this compound, n-hexane, and many organic solvents are highly flammable. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere and do not allow the catalyst to dry on the filter paper. Quench the used catalyst with water before disposal. Grubbs' catalysts are air-sensitive and should be handled under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]
-
JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]
-
Aschendorf, C., Degbevi, M., Prather, K., & Tsui, E. (2020). Cis–trans isomerization of 3-hexene in C6D6 with OA-capped CdS QDs (d ∼ 2.7 nm, 1 mol%) during irradiation. ResearchGate. [Link]
-
Wikipedia. (2023). Grubbs catalyst. [Link]
-
Chemistry LibreTexts. (2023). Olefin Metathesis. [Link]
-
ACS Publications. (2022). Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. The Journal of Physical Chemistry A. [Link]
-
YouTube. (2020). Cis-Trans isomerization of double bond (three different methods). [Link]
-
ResearchGate. (2020). Cis–trans isomerization of cis-3-hexene in C6D6 with OA-capped CdS QDs. [Link]
-
ResearchGate. (2016). Kinetic study of the selective hydrogenation of 3-hexyne over W–Pd/alumina catalysts. [Link]
-
Catalysis Science & Technology. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. [Link]
-
ResearchGate. (2015). Possible competitive reactions of the studied ethylene metathesis reaction mechanism. [Link]
-
University of Illinois Urbana-Champaign. (2008). Olefin Cross Metathesis. [Link]
-
Organic Chemistry Portal. (n.d.). Cross Metathesis. [Link]
-
University of Windsor. (n.d.). Recent Developments in Olefin Cross-Metathesis. [Link]
-
UTC Scholar. (2015). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. [Link]
-
MDPI. (2020). A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of 3-Hexyn-1-ol. [Link]
-
Chemical Communications. (2014). Highly cis-selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer. [Link]
-
MDPI. (2021). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol. [Link]
Sources
Application of trans-3-Hexene in polymer chemistry
An In-Depth Technical Guide to the Application of trans-3-Hexene in Polymer Chemistry
Authored by: A Senior Application Scientist
Abstract
This compound, a symmetrically substituted internal olefin, presents distinct challenges and opportunities within the field of polymer chemistry. Unlike its terminal isomer, 1-hexene, the steric hindrance around the internal double bond of this compound significantly curtails its reactivity in conventional addition polymerization pathways.[1] This guide provides a comprehensive exploration of the advanced strategies and protocols for incorporating this compound into polymer architectures. We will delve into its primary role as a comonomer in coordination polymerization to modify polyethylene properties and its crucial function as a chain transfer agent (CTA) for molecular weight control in ring-opening metathesis polymerization (ROMP). Furthermore, we will explore its potential utility in acyclic diene metathesis (ADMET) polymerization. This document is intended for researchers and scientists, offering both foundational knowledge and detailed methodologies to effectively leverage this compound in polymer synthesis.
Introduction: The Unique Reactivity Profile of Internal Olefins
Addition polymerization, a cornerstone of polymer synthesis, typically involves the sequential addition of monomers to a growing chain.[1] The reactivity of an alkene monomer is fundamentally dictated by the position of its double bond. Alpha-olefins (α-olefins), such as 1-hexene, are readily polymerized by various catalytic systems, including Ziegler-Natta and metallocene catalysts.[1] In stark contrast, internal olefins like this compound are generally poor monomers for direct homopolymerization. This reluctance is primarily due to steric hindrance at the double bond, which impedes the necessary coordination and insertion of the monomer into the growing polymer chain at the catalyst's active site.[1]
Despite this inherent limitation, the incorporation of this compound is highly desirable for its potential to introduce specific structural motifs and thereby tailor the final properties of the polymer. This guide outlines the key successful strategies for its utilization.
Application I: this compound as a Comonomer in Ethylene Copolymerization
The most established industrial application of internal olefins like this compound is in copolymerization reactions with highly reactive monomers such as ethylene. By incorporating this compound as a comonomer, it is possible to introduce ethyl branches into the polyethylene backbone, thereby disrupting the polymer's crystallinity and modifying its physical properties. This allows for the production of various grades of polyethylene, including linear low-density polyethylene (LLDPE).[2][3]
The Underlying Principle: Coordination Copolymerization
Coordination polymerization, facilitated by catalysts like Ziegler-Natta or metallocene systems, is highly effective for these reactions. While this compound insertion is less frequent than ethylene insertion, it occurs at a sufficient rate to significantly impact the polymer's microstructure. The choice of catalyst is critical as it influences not only the polymerization activity but also the level of comonomer incorporation.[2] For instance, certain half-sandwich scandium catalysts have demonstrated high activity in the terpolymerization of ethylene, hexene, and styrene derivatives.[4]
Workflow for Ethylene/trans-3-Hexene Copolymerization
The following diagram illustrates the general workflow for a laboratory-scale slurry-phase copolymerization.
Caption: General workflow for ethylene/trans-3-hexene copolymerization.
Detailed Protocol: Slurry-Phase Ethylene/trans-3-Hexene Copolymerization
This protocol describes a typical procedure using a supported metallocene catalyst. All operations should be performed using standard Schlenk line or glovebox techniques with rigorously dried and deoxygenated solvents and reagents.
Materials:
-
Reactor: Jacketed glass reactor or stainless-steel autoclave equipped with mechanical stirring.
-
Catalyst System: A supported metallocene pre-catalyst (e.g., Me₂SB(tBuN,I*)TiCl₂ on solid polymethylaluminoxane, sMAO).[2]
-
Cocatalyst/Scavenger: Triisobutylaluminum (TIBA) solution.
-
Monomers: Polymerization-grade ethylene, this compound (dried over CaH₂).
-
Solvent: Anhydrous toluene or heptane.
-
Quenching Solution: Methanol with 5% HCl.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity argon.
-
Solvent and Scavenger Addition: Introduce 250 mL of anhydrous toluene into the reactor. Add a calculated amount of TIBA solution to scavenge impurities. Stir the solution at the desired reaction temperature (e.g., 80°C).
-
Monomer Addition: Inject the desired amount of liquid this compound into the reactor. The concentration will determine its incorporation level in the final polymer.[2]
-
Catalyst Injection: In a glovebox, prepare a slurry of the supported catalyst in toluene. Inject the slurry into the reactor to initiate polymerization.
-
Polymerization: Immediately introduce ethylene to the reactor to maintain a constant pressure (e.g., 8 bar). Continuously feed ethylene to compensate for consumption. Monitor the reaction for the desired time or until a target ethylene uptake is reached.
-
Quenching: Stop the ethylene flow and carefully vent the reactor. Quench the reaction by adding 10 mL of the acidified methanol solution.
-
Product Isolation: Precipitate the polymer by pouring the reactor contents into a larger volume of methanol.
-
Purification and Drying: Filter the resulting polymer, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
Expected Outcomes and Data
The incorporation of this compound leads to a decrease in the polymer's crystallinity and melting point. The extent of this change is directly related to the mole percent of the comonomer incorporated into the polyethylene chain.
| Catalyst System | 1-Hexene Feed (µL) | 1-Hexene Incorp. (mol%) | Activity (kgPE molTi⁻¹ h⁻¹ bar⁻¹) | Mₙ (kDa) |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 0 | 0 | 6700 | 2700 |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 125 | 3.1 | 4800 | 640 |
| sMAO-Me₂SB(tBuN,I)TiCl₂ | 250 | 6.6 | 3600 | 330 |
| sMAO-Me₂SB(iPrN,I)TiCl₂ | 250 | 14.2 | 1100 | 140 |
| Table adapted from data on 1-hexene, which serves as a close proxy for the behavior expected from this compound in similar systems.[2] |
Application II: this compound as a Chain Transfer Agent in ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for strained cyclic olefins.[5] While this compound is acyclic and thus cannot act as a monomer in ROMP, it serves as an excellent and highly effective chain transfer agent (CTA).[6][7] This application is crucial for controlling the molecular weight of the resulting polymer and for synthesizing telechelic polymers or macromonomers.[6][7]
The Mechanism of Chain Transfer
In ROMP, a growing polymer chain terminated by a metal-carbene complex can react with an acyclic olefin like this compound. This is a degenerative metathesis reaction that cleaves the polymer from the catalyst and generates a new, smaller carbene from the CTA, which can then initiate a new polymer chain. This process effectively "transfers" the active catalytic center.[8] The molecular weight of the polymer is then determined by the ratio of monomer to CTA.[6][9]
Caption: Mechanism of chain transfer in ROMP using an acyclic olefin.
Detailed Protocol: ROMP of Norbornene with this compound as CTA
This protocol provides a method for synthesizing poly(norbornene) with a controlled molecular weight.
Materials:
-
Monomer: Norbornene, sublimed.
-
Catalyst: Grubbs' 3rd Generation Catalyst (G3).[10]
-
Chain Transfer Agent: this compound, dried and distilled.
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.
-
Inhibitor: Ethyl vinyl ether.
Procedure:
-
Monomer/CTA Solution Preparation: In a glovebox, prepare a stock solution of norbornene and this compound in DCM. The molar ratio of monomer to CTA will dictate the target degree of polymerization. For example, a 100:1 ratio targets a polymer with 100 repeat units.
-
Catalyst Solution Preparation: Prepare a separate stock solution of the Grubbs catalyst in DCM. The monomer-to-catalyst ratio determines the number of chains initiated (e.g., 500:1).
-
Initiation: Vigorously stir the monomer/CTA solution and rapidly inject the catalyst solution. The reaction is typically very fast, with a noticeable increase in viscosity.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 15-60 minutes) at room temperature.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether, which deactivates the catalyst.
-
Isolation: Precipitate the polymer by pouring the viscous solution into a large excess of stirring methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Exploratory Application: Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth condensation polymerization used to convert terminal dienes into polyenes, driven by the release of a small volatile molecule, typically ethylene.[11][12] While this compound is not a diene and cannot self-condense via ADMET, it can participate in the reaction equilibrium.
Its primary potential role in ADMET is as a chain-stopper or molecular weight regulator. By participating in cross-metathesis with the growing polymer chain ends (which are terminated by vinyl groups), it can cap the chain with an unreactive internal olefin group, effectively halting further growth at that end. The efficiency of this process would depend on the specific catalyst used and the reaction conditions. Recent advances have led to highly stereoretentive ADMET polymerizations using specific ruthenium catalysts, a field where understanding the interaction with internal olefins like this compound could be particularly valuable for fine-tuning polymer properties.[13]
Conclusion
This compound, despite its low reactivity in direct polymerization, is a valuable molecule in polymer chemistry. Its primary, well-established application is as a comonomer with ethylene to produce branched polyethylene with tailored properties. Additionally, it serves as a highly effective and precise chain transfer agent in ring-opening metathesis polymerization, enabling crucial control over polymer molecular weight. While its role in ADMET is more speculative, it holds potential as a chain-stopper. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully incorporate this internal olefin into advanced polymer architectures.
References
- Benchchem.
- Wikipedia.
- MDPI. Acyclic Diene Metathesis (ADMET)
- Chemeurope.com.
- National Institutes of Health (PMC).
- MDPI.
- MDPI.
- Semantic Scholar.
- YouTube.
- ResearchGate.
- Wikipedia. Chain transfer.
- Scholarworks@UNIST.
- ACS Publications.
- ResearchGate.
- National Institutes of Health. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene)
- RSC Publishing. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene)
- ACS Publications. Ring-Opening Metathesis Polymerizations in d-Limonene: A Renewable Polymerization Solvent and Chain Transfer Agent for the Synthesis of Alkene Macromonomers.
- National Institutes of Health (PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chain transfer - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 12. Acyclic_diene_metathesis [chemeurope.com]
- 13. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Atmospheric Trajectory of trans-3-Hexene: Application Notes and Protocols for Advanced Studies
Introduction: The Significance of Unsaturated Hydrocarbons in Atmospheric Chemistry
Volatile organic compounds (VOCs) are pivotal to the chemical dynamics of the troposphere, influencing the formation of secondary pollutants such as ozone (O₃) and secondary organic aerosols (SOA). Alkenes, a prominent class of VOCs emitted from both biogenic and anthropogenic sources, are particularly reactive due to the presence of a carbon-carbon double bond. Trans-3-hexene (C₆H₁₂), a representative C6 alkene, serves as an important model compound for understanding the atmospheric fate of larger, more complex unsaturated hydrocarbons. Its atmospheric oxidation, initiated by reactions with hydroxyl radicals (OH), ozone, and nitrate radicals (NO₃), leads to a cascade of chemical transformations that contribute to the formation of photochemical smog and particulate matter, impacting air quality and climate.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the atmospheric chemistry of this compound. It outlines the principal degradation pathways and offers detailed protocols for conducting laboratory-based studies to elucidate its reaction mechanisms, product formation, and potential for secondary organic aerosol generation.
Part 1: Atmospheric Degradation Pathways of this compound
The atmospheric lifetime and impact of this compound are primarily dictated by its reactions with three key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).
Reaction with Hydroxyl Radicals (OH): A Dominant Daytime Sink
During daylight hours, the reaction with the hydroxyl radical is the principal removal mechanism for most alkenes. The reaction proceeds primarily through the electrophilic addition of the OH radical to the double bond, forming a transient, energy-rich hydroxyalkyl radical. This radical rapidly adds molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂). The subsequent fate of this peroxy radical is crucial in determining the final product distribution and depends on the ambient concentrations of nitrogen oxides (NOₓ).
In high-NOₓ environments, the peroxy radical can react with nitric oxide (NO) to form a hydroxyalkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo decomposition or isomerization. For this compound, the expected primary products from the decomposition of the alkoxy radical are propanal. In low-NOₓ environments, the peroxy radical is more likely to react with the hydroperoxyl radical (HO₂) or other peroxy radicals, leading to the formation of organic hydroperoxides and other oxygenated products.
A study on the structurally similar compound, 3-hexene-2,5-dione, revealed that OH radical addition leads to the formation of a peroxy radical that can react with NO to yield a hydroxynitrate or a hydroxyalkoxy radical.[1][2] The dominant decomposition of the hydroxyalkoxy radical was observed to produce an aldehyde and an acetyl radical.[1][2] While not directly this compound, this provides insight into the likely reaction pathways.
Reaction with Ozone (O₃): The Criegee Mechanism
Ozonolysis is a significant degradation pathway for alkenes, particularly in regions with high ozone concentrations. The reaction proceeds via the initial addition of ozone to the double bond to form a primary ozonide (molozonide), which is highly unstable and rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee Intermediate (CI).[3][4] For this compound, this cleavage results in the formation of two molecules of propanal and a Criegee intermediate.
The fate of the Criegee Intermediate is complex and can significantly impact the production of secondary pollutants. It can be stabilized through collisions, isomerize, or react with various atmospheric species such as water vapor, sulfur dioxide (SO₂), or nitrogen dioxide (NO₂), leading to the formation of hydroperoxides, sulfuric acid, and organic nitrates, respectively. The reaction of stabilized Criegee intermediates with water is a significant source of atmospheric hydroxyl radicals.
Reaction with Nitrate Radicals (NO₃): A Key Nocturnal Process
During the nighttime, in the absence of sunlight to photolyze nitrogen dioxide, the nitrate radical (NO₃) becomes a significant oxidant. The reaction of NO₃ with alkenes is initiated by the electrophilic addition of the radical to the double bond, forming a nitrooxyalkyl radical. This radical then reacts with molecular oxygen to form a nitrooxyalkyl peroxy radical.
The subsequent reactions of this peroxy radical are dependent on the available reaction partners. It can react with NO, NO₂, HO₂, or other peroxy radicals, leading to a variety of nitrogen-containing organic compounds, including organic nitrates, which can be important components of secondary organic aerosols.[5][6] The reaction of this compound with NO₃ is expected to be a significant loss process in polluted nocturnal environments.
Part 2: Quantitative Kinetic Data
The atmospheric lifetime of this compound is determined by the rate of its reactions with the primary atmospheric oxidants. The following table summarizes the available room temperature rate constants for these reactions. It is important to note that experimental data specifically for this compound can be limited, and in such cases, data from structurally similar compounds are used to provide an estimate.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| This compound + OH | (6.27 ± 0.66) x 10⁻¹¹ (for cis-3-hexene) | [7] |
| This compound + O₃ | (1.44 ± 0.43) x 10⁻¹⁶ (for cis-3-hexene) | |
| This compound + NO₃ | (3.61 ± 0.40) x 10⁻¹³ |
Note: Data for cis-3-hexene is used as a proxy for this compound for OH and O₃ reactions due to the lack of specific experimental data for the trans isomer in the readily available literature. The reactivity of cis and trans isomers of smaller alkenes is often similar, but this should be considered a potential source of uncertainty.
Part 3: Experimental Protocols for Studying the Atmospheric Chemistry of this compound
Investigating the atmospheric chemistry of this compound requires controlled laboratory experiments that simulate atmospheric conditions. The following protocols provide a framework for conducting such studies using a smog chamber coupled with advanced analytical instrumentation.
Protocol 1: Smog Chamber Study of this compound Photooxidation
Objective: To determine the reaction rate constant of this compound with OH radicals and to identify the primary gaseous and particulate-phase oxidation products.
Materials and Equipment:
-
Teflon smog chamber (e.g., 10 m³) with UV blacklights.[8][9][10]
-
Purified air generation system.[10]
-
Gas-phase injection system.
-
Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for real-time monitoring of VOCs.[11][12][13]
-
Gas Chromatograph with Mass Spectrometry (GC-MS) for detailed product analysis.[14][15][16][17]
-
Scanning Mobility Particle Sizer (SMPS) for measuring aerosol size distribution.[10]
-
Ozone (O₃) and Nitrogen Oxides (NOₓ) analyzers.
-
This compound (high purity).
-
OH radical precursor (e.g., hydrogen peroxide - H₂O₂ or methyl nitrite - CH₃ONO).
-
Reference compound with a known OH rate constant (e.g., isoprene or another well-characterized alkene).
Experimental Workflow:
Step-by-Step Methodology:
-
Chamber Cleaning and Preparation:
-
Thoroughly clean the smog chamber by flushing with high-purity air for at least 24 hours to minimize background contamination.[10]
-
Fill the chamber with purified air and, if required, humidify to the desired relative humidity.
-
-
Reactant Injection and Stabilization:
-
Inject a known concentration of this compound into the chamber (typically in the low ppb range to be atmospherically relevant).
-
Inject a reference compound with a well-established OH rate constant at a similar concentration.
-
Inject the OH radical precursor (e.g., H₂O₂).
-
If studying the influence of NOₓ, inject a known concentration of NO.
-
Allow the chamber contents to mix and stabilize for approximately 30-60 minutes, monitoring the concentrations with the PTR-MS.
-
-
Reaction Initiation and Monitoring:
-
Initiate the photooxidation by turning on the UV blacklights.
-
Continuously monitor the decay of this compound and the reference compound using the PTR-MS.
-
Monitor the formation of gaseous products in real-time with the PTR-MS, paying attention to masses corresponding to expected products like propanal.
-
Monitor the formation and growth of aerosols using the SMPS.
-
Periodically collect gas-phase samples onto sorbent tubes for offline analysis by GC-MS to identify and quantify a broader range of oxidation products.
-
If SOA is formed, collect aerosol samples on filters for subsequent chemical analysis.
-
-
Data Analysis:
-
Calculate the OH radical concentration from the decay of the reference compound.
-
Determine the rate constant for the reaction of this compound with OH by plotting the natural logarithm of the ratio of this compound to the reference compound concentration versus time.
-
Analyze the PTR-MS data to identify the temporal profiles of major gaseous products.
-
Analyze the GC-MS data to identify and quantify the full suite of stable oxidation products.
-
Analyze the SMPS data to determine the SOA yield, calculated as the mass of aerosol formed divided by the mass of this compound reacted.
-
Protocol 2: GC-MS Analysis of Gas-Phase Oxidation Products
Objective: To identify and quantify the stable, non-radical products of this compound oxidation.
Methodology:
-
Sample Collection:
-
During the smog chamber experiment, draw a known volume of air from the chamber through a sorbent tube (e.g., Tenax TA) at a controlled flow rate to trap the organic compounds.
-
-
Thermal Desorption and GC-MS Analysis:
-
Analyze the sorbent tubes using a thermal desorption unit coupled to a GC-MS.
-
GC Column: A mid-polarity column (e.g., DB-5ms) is suitable for separating a wide range of volatile and semi-volatile organic compounds.
-
Temperature Program: Start with a low initial temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the trapped compounds.
-
Mass Spectrometer: Operate in full scan mode to identify unknown products by comparing their mass spectra to a library (e.g., NIST).
-
For quantification, prepare calibration standards of expected products (e.g., propanal) and analyze them under the same conditions.
-
Protocol 3: PTR-MS for Real-Time Monitoring
Objective: To monitor the decay of this compound and the formation of volatile products in real-time.
Methodology:
-
Instrument Setup:
-
Couple the PTR-MS inlet directly to the smog chamber via a Teflon sampling line.
-
Operate the PTR-MS in a mode that cycles through the mass-to-charge ratios (m/z) of interest. For this compound (molar mass 84.16 g/mol ), the protonated molecule will be detected at m/z 85. For propanal (molar mass 58.08 g/mol ), the protonated molecule will be at m/z 59.
-
-
Data Acquisition:
-
Begin data acquisition before the initiation of the reaction to establish stable background signals.
-
Continue monitoring throughout the experiment, recording the ion signals at a high time resolution (e.g., every 1-10 seconds).
-
-
Data Analysis:
-
Convert the raw ion signals to concentrations using the known reaction rate constant between the protonated water clusters and the target molecule, or by calibrating with a standard gas mixture.
-
Plot the concentration of this compound and its products as a function of reaction time.
-
Conclusion
The atmospheric chemistry of this compound, while not as extensively studied as some other common VOCs, can be effectively investigated using a combination of smog chamber experiments and advanced analytical techniques. The protocols outlined in this guide provide a robust framework for determining its reaction kinetics, identifying oxidation products, and quantifying its potential to form secondary organic aerosols. Such studies are essential for developing a more complete understanding of the role of unsaturated hydrocarbons in atmospheric chemistry and for improving the accuracy of air quality models. Further research focusing on the specific reaction products and SOA yields of this compound will be invaluable in refining our understanding of its atmospheric impact.
References
- Bethel, H. L., Arey, J., & Atkinson, R. (2001). Products of the OH Radical-Initiated Reaction of 3-Hexene-2,5-dione. Environmental Science & Technology, 35(22), 4477–4480.
- Bocquet, F., et al. (2021). In cleanroom, sub-ppb real-time monitoring of Volatile Organic Compounds using Proton-Transfer Reaction/Time of Flight/Mass Spectrometry. Proceedings of the 32nd Annual SEMI Advanced Semiconductor Manufacturing Conference (ASMC).
- Calvert, J. G., et al. (2015). The Mechanisms of Atmospheric Oxidation of the Alkenes. Oxford University Press.
- Carter, W. P. L. (2010). Development of the SAPRC-07 chemical mechanism. Atmospheric Environment, 44(31), 5324-5335.
- Cocker, D. R., et al. (2001). State-of-the-Art Chamber Facility for Studying Atmospheric Aerosol Chemistry. Environmental Science & Technology, 35(12), 2594-2601.
- de Gouw, J., & Warneke, C. (2007). Measurements of volatile organic compounds in the earth's atmosphere using proton-transfer-reaction mass spectrometry. Mass Spectrometry Reviews, 26(2), 223-257.
-
Fraunhofer Institute for Process Engineering and Packaging IVV. (n.d.). PTR-MS for on-line measurements. Retrieved from [Link]
-
IONICON Analytik GmbH. (n.d.). PTR-MS. Retrieved from [Link]
- Jang, M., & Kamens, R. M. (2001). Characterization of secondary aerosol from the photooxidation of toluene in the presence of NOx and 1-alkenes. Environmental Science & Technology, 35(18), 3626-3639.
- Kuwata, M., et al. (2013). State-of-the-art chamber facility for studying atmospheric aerosol chemistry. Environmental Science & Technology, 35(12), 2594-2601.
-
Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
- Taipale, R., et al. (2008). Long-term measurements of VOC concentrations by PTR-MS. Atmospheric Chemistry and Physics, 8(22), 6681-6698.
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- WIT Press. (1999). Investigation of Secondary Organic Aerosol Formation in the Hydrocarbon/Da Reaction: Implementation of APCI/MS as an Analytical. In EUROTRAC Symposium '98 (pp. 433-437).
- Zhang, X., et al. (2014). SOA formation from photooxidation of C6-C12 alkanes. Atmospheric Chemistry and Physics, 14(4), 1783-1796.
- Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical reviews, 103(12), 4605-4638.
- Bethel, H. L., Arey, J., & Atkinson, R. (2001). OH Radical-Initiated Reaction of 3-Hexene-2,5-dione: Formation of Methylglyoxal. Environmental Science & Technology, 35(15), 3051-3054.
- Day, D. A., et al. (2019). A new smog chamber system for atmospheric multiphase chemistry study: design and characterization. Atmospheric Measurement Techniques, 12(1), 215-231.
- Fagniez, T., et al. (2015). First-Generation Products of Trans-2-Hexenal Ozonolyis: A New Look at the Mechanism. The Journal of Physical Chemistry A, 119(30), 8341-8350.
- Grieshop, A. P., et al. (2009). Modeling the influence of chain length on secondary organic aerosol (SOA) formation via multiphase reactions of alkanes. Atmospheric Chemistry and Physics, 9(1), 125-139.
- Han, D., et al. (2012). Mechanisms and kinetics of the ozonolysis reaction of cis-3-hexenyl acetate and trans-2-hexenyl acetate in atmosphere: A theoretical study.
- He, X., et al. (2019). Construction and Characterization of an Indoor Smog Chamber for Measuring the Optical and Physicochemical Properties of Aging Biomass Burning Aerosols. Aerosol and Air Quality Research, 19(3), 467-483.
- Kroll, J. H., & Seinfeld, J. H. (2008). Chemistry of secondary organic aerosol: Formation and evolution of atmospheric organic particles. Atmospheric Environment, 42(16), 3593-3624.
- McGillen, M. R., et al. (2020). Rate coefficients for the reaction of OH radicals with cis-3-hexene: an experimental and theoretical study. Physical Chemistry Chemical Physics, 22(39), 22537-22547.
- Madhu, A., Jang, M., & Deacon, D. (2023). Modeling the influence of chain length on secondary organic aerosol (SOA) formation via multiphase reactions of alkanes. Atmospheric Chemistry and Physics, 23(3), 1661-1675.
- Murray, R. W., & Su, J. S. (1980). Oligomers from the ozonolyses of cis-and this compound and cis. The Journal of Organic Chemistry, 45(4), 678-682.
- Neuman, R. C. (2004). Chapter 11 Free Radical Substitution and Addition Reactions. In Organic Chemistry. University of California, Riverside.
- Pratap, V., et al. (2020). Observation of Vapor Wall Deposition in a Smog Chamber Using Size Evolution of Pure Organic Particles. Aerosol and Air Quality Research, 20(10), 2263-2272.
- Wang, L., et al. (2024). Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation.
- Wiesen, P., et al. (2015). Temperature dependent kinetic study of the gas phase reaction of ozone with 1-penten-3-ol, cis-2-penten-1-ol and trans-3-hexen-1-ol: Experimental and theoretical data.
- Minofar, B., et al. (2008). The Reactivity of the Nitrate Radical (•NO3) in Aqueous and Organic Solutions.
- Isaacman-VanWertz, G., et al. (2022). Observations of gas-phase products from the nitrate-radical-initiated oxidation of four monoterpenes. Atmospheric Chemistry and Physics, 22(13), 8735-8751.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.ru [sci-hub.ru]
- 3. Mechanisms and kinetics of the ozonolysis reaction of cis-3-hexenyl acetate and trans-2-hexenyl acetate in atmosphere: a theoretical study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aaqr.org [aaqr.org]
- 9. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 10. mdpi.com [mdpi.com]
- 11. On-Line Monitoring of Microbial Volatile Metabolites by Proton Transfer Reaction-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTR-MS | IONICON [ionicon.com]
- 13. PTR-MS for on-line measurements - Fraunhofer IVV [ivv.fraunhofer.de]
- 14. dem.ri.gov [dem.ri.gov]
- 15. epa.gov [epa.gov]
- 16. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 17. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of trans-3-Hexene
Abstract
Trans-3-Hexene is a volatile organic compound (VOC) used as a building block in organic synthesis and can be present as an impurity or component in various chemical feedstocks and products.[1][2] Accurate and reliable quantification is crucial for process control, quality assurance, and research applications. Due to its volatility and the potential presence of its cis-isomer and other structurally similar hydrocarbons, gas chromatography (GC) is the analytical method of choice.[1] This application note provides detailed protocols for the analysis of this compound using both static headspace and direct liquid injection techniques coupled with a Flame Ionization Detector (FID). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind parameter selection to ensure robust and reproducible results.
Introduction and Analytical Principle
3-Hexene exists as two geometric isomers, cis and trans, which have very similar boiling points (66-68°C for cis, 67°C for trans), making their separation by fractional distillation challenging.[1][3] Gas chromatography excels in separating compounds based on their differential partitioning between a stationary phase and a mobile gas phase, making it ideal for resolving these isomers and other volatile impurities.[4]
The Flame Ionization Detector (FID) is the most widely used detector for this application.[5] It is highly sensitive to compounds that ionize in a hydrogen-air flame, which includes virtually all hydrocarbons.[6][7] The FID's response is directly proportional to the number of carbon atoms entering the flame, providing excellent quantitative accuracy over a wide linear range.[8]
Sample Introduction Strategy: The choice of sample introduction is critical and depends on the sample matrix.
-
Static Headspace (HS-GC): This is the preferred method for complex matrices (e.g., polymers, soils, viscous liquids).[9][10] By heating the sample in a sealed vial, volatile analytes like this compound partition into the gas phase (headspace), which is then injected into the GC.[11][12] This technique offers significant advantages, including minimal sample preparation and the prevention of non-volatile matrix components from contaminating the GC system, thereby enhancing column lifetime and reproducibility.[9][11]
-
Direct Liquid Injection: For relatively clean samples, such as purity checks of a neat standard or solutions in volatile organic solvents, direct injection is a straightforward approach.[13] A small volume of the liquid sample is injected into a heated inlet, where it is vaporized before entering the column.
Instrumentation and Consumables
The following table summarizes the necessary equipment and materials for the successful analysis of this compound.
| Component | Specification | Rationale / Comments |
| Gas Chromatograph | Agilent 8890 GC, Shimadzu Nexis 2030, or equivalent | Must have precise electronic pneumatic control (EPC) for reproducible retention times. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for hydrocarbon analysis.[5][8] |
| Sample Introduction | Static Headspace Autosampler (for Protocol 1) | Automates the analysis of volatile compounds from complex matrices, improving throughput and precision.[14] |
| Split/Splitless Inlet | Allows for a wide range of sample concentrations to be analyzed without overloading the column. | |
| GC Column | Agilent J&W DB-624UI, Restek Rtx-Volatiles, or equivalent | Phase: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane. This mid-polarity phase is excellent for separating a wide range of VOCs.[15][16] |
| Dimensions: 30 m x 0.32 mm ID, 1.8 µm film thickness | Provides a good balance of resolution, sample capacity, and analysis time. | |
| Gases | Helium (Carrier Gas), Hydrogen (FID), Air (FID), Nitrogen (Makeup) | High purity (≥99.999%) is required to ensure low baseline noise and detector stability. |
| Vials & Caps | 20 mL Headspace Vials with PTFE/Silicone Septa (Protocol 1) | Essential for creating a sealed system for headspace equilibrium.[17] |
| 2 mL Autosampler Vials with PTFE/Silicone Septa (Protocol 2) | Standard vials for liquid autosamplers. | |
| Reagents | This compound standard (≥99% purity) | For calibration and method validation. |
| High-purity volatile solvent (e.g., n-Hexane, Pentane) | Used for preparing standards and diluting samples. Must be free of interfering impurities.[13][18] |
Experimental Protocols
Protocol 1: Static Headspace GC-FID Analysis
This protocol is recommended for determining this compound in solid or liquid matrices where non-volatile components are present.
Workflow for Headspace GC Analysis
Caption: Automated workflow for static headspace GC analysis.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol or the matrix solvent if known.
-
Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution.
-
For each calibration level, pipette a precise volume (e.g., 1 mL) of the standard solution into a 20 mL headspace vial and seal immediately. This ensures a consistent gas/liquid phase ratio.
-
-
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the solid sample (e.g., 0.5 g) directly into a 20 mL headspace vial. If necessary, add a consistent volume of a high-boiling point solvent to facilitate the release of volatiles.
-
Liquid Samples: Pipette a known volume (e.g., 1 mL) of the liquid sample into a 20 mL headspace vial.
-
Seal all vials tightly with a crimper.
-
-
Instrument Parameters:
Table 2: Recommended Headspace GC-FID Method Parameters
| Parameter | Setting | Justification |
| Headspace Autosampler | ||
| Vial Oven Temperature | 80 °C | Increases the vapor pressure of this compound (b.p. 67°C) to ensure sufficient concentration in the headspace.[9] |
| Sample Loop Temperature | 90 °C | Must be higher than the oven temperature to prevent condensation of the analytes in the loop. |
| Transfer Line Temperature | 100 °C | Must be higher than the loop temperature to ensure quantitative transfer to the GC inlet. |
| Vial Equilibration Time | 20 min | Allows the partitioning of the analyte between the sample and headspace to reach a steady state.[11] |
| Injection Volume | 1 mL (of headspace gas) | |
| GC Inlet | ||
| Inlet Temperature | 200 °C | Ensures rapid vaporization of the injected sample. |
| Mode | Split (Ratio 20:1) | Prevents column overload and maintains sharp peak shapes. Ratio can be adjusted based on concentration. |
| GC Column & Oven | ||
| Carrier Gas | Helium | |
| Flow Rate | 2.0 mL/min (Constant Flow) | Provides optimal separation efficiency for the specified column dimensions. |
| Oven Program | Initial: 40 °C, hold for 2 min | Low initial temperature to focus analytes at the head of the column. |
| Ramp: 10 °C/min to 180 °C | Separates this compound from other potential volatile impurities. | |
| Final Hold: Hold at 180 °C for 2 min | Ensures all components are eluted from the column. | |
| FID Detector | ||
| Temperature | 250 °C | Prevents condensation of analytes and minimizes contamination. |
| H₂ Flow | 30 mL/min | Optimized for flame stability and sensitivity. |
| Air Flow | 300 mL/min | Optimized for complete combustion and detector response. |
| Makeup Gas (N₂) Flow | 25 mL/min | Ensures efficient transfer of column effluent into the flame jet. |
Protocol 2: Direct Liquid Injection GC-FID Analysis
This protocol is suitable for the analysis of this compound in clean liquid samples or for purity assessment.
Logical Flow for Sample Introduction Choice
Caption: Decision logic for selecting the appropriate GC injection method.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution and a series of working standards of this compound in a volatile solvent like n-hexane.[18]
-
Dilute the sample to be analyzed with the same solvent to ensure its concentration falls within the calibration range. A typical starting dilution is 1:100 or 1:1000.
-
Transfer the prepared standards and samples to 2 mL autosampler vials.
-
-
Instrument Parameters:
-
The GC oven program and detector settings can remain the same as in Protocol 1. The key difference lies in the injection parameters.
-
Table 3: Recommended Direct Injection GC-FID Method Parameters
| Parameter | Setting | Justification |
| GC Inlet | ||
| Inlet Temperature | 250 °C | Higher temperature to accommodate the solvent and ensure complete vaporization. |
| Mode | Split (Ratio 50:1) | A higher split ratio is often needed to handle the solvent volume and prevent overloading. Adjust as needed. |
| Injection Volume | 1 µL | Standard volume for liquid injections. |
| GC Column & Oven | As per Table 2 | |
| FID Detector | As per Table 2 |
Data Analysis and System Suitability
-
Identification: The this compound peak is identified by its retention time, which should match that of a known standard analyzed under the same conditions.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentration. The concentration of the analyte in the samples can then be calculated from this curve using the peak area obtained.[18]
-
System Suitability: Before running a sequence, inject a mid-level standard to verify system performance. Key parameters include:
-
Peak Tailing Factor: Should be between 0.9 and 1.5 for the this compound peak.
-
Reproducibility: Five replicate injections should yield a Relative Standard Deviation (RSD) of <5% for the peak area.
-
Resolution: If the cis-isomer is present, the resolution between the cis- and this compound peaks should be >1.5.
-
Conclusion
The gas chromatography methods detailed in this application note provide robust and reliable protocols for the analysis of this compound. The choice between static headspace and direct liquid injection allows for flexibility in handling a wide variety of sample matrices.[9][13] Static headspace GC-FID is the superior choice for complex samples, minimizing matrix interference and protecting the analytical system.[14] Direct injection offers a simpler workflow for clean samples. By following the outlined parameters and understanding the rationale behind them, researchers can achieve accurate and precise quantification of this compound for quality control and research purposes.
References
-
Phenomenex. (2025, August 7). Headspace Gas Chromatography: Types and Uses. [Link]
-
Chrom Tech. Agilent GC Columns for Volatiles. [Link]
-
Tshibaka, C. K., & De Saeger, S. (2018). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Taylor & Francis Online. [Link]
-
Servomex. Flame Ionization Detector (FID) Sensors. [Link]
-
Cravens, M. (2018, March 7). Tackling Volatiles with Headspace GC. Lab Manager. [Link]
-
Hinshaw, J. V. (2016, November 1). The Flame Ionization Detector. LCGC International. [Link]
-
Quality Analysis. GC-FID: gas chromatography-flame ionization detector. [Link]
-
Al-Basheer, W., & Al-Kahtani, H. (2018). HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. Defense Technical Information Center. [Link]
-
Wikipedia. Headspace gas chromatography. [Link]
-
ASTM International. (2025, October 24). D8369 Standard Test Method for Detailed Hydrocarbon Analysis by High Resolution Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
Restek Corporation. Rtx-Volatiles GC Capillary Column, 30 m, 0.32 mm ID, 1.50 µm. [Link]
-
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. [Link]
-
Agilent Technologies. Flame ionization detector (FID), most popular GC detector. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Jordi Labs. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
University of Illinois Urbana-Champaign. Sample Preparation – GC-FID. [Link]
-
IES Co., Ltd. ASTM D2163 Hydrocarbons In LPG By GC. [Link]
-
Agilent Technologies. (2012, July 31). Trace Analysis of Volatile Organic Acids with the Agilent J&W DB-624UI GC Column. [Link]
-
U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Stenutz. This compound. [Link]
-
eThermo. This compound Density | enthalpy entropy | etc.. [Link]
-
Brainly. (2023, November 14). cis-3-hexene and trans-3-hexane can be separated using gas chromatography (GC). Explain why. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13269-52-8 [chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC-FID: gas chromatography-flame ionization detector [qa-group.com]
- 8. Flame Ionization Detector (FID) Sensors | Servomex [servomex.com]
- 9. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 12. iltusa.com [iltusa.com]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chromtech.com [chromtech.com]
- 16. restek.com [restek.com]
- 17. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
trans-3-Hexene as a starting material for organic synthesis
An In-Depth Guide to trans-3-Hexene in Organic Synthesis: Applications and Protocols
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utility of this compound as a versatile starting material in organic synthesis. We move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Introduction to this compound: A Symmetrical Alkene Building Block
This compound, a simple, symmetrically substituted internal alkene, serves as an ideal model substrate and a valuable C6 building block for a variety of synthetic transformations. Its defined stereochemistry and the reactivity of its internal double bond allow for the controlled introduction of functionality, making it a cornerstone for synthesizing more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13269-52-8 | [1][2] |
| Molecular Formula | C₆H₁₂ | [3][4] |
| Molecular Weight | 84.16 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 67 °C | |
| Density | 0.677 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.394 | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, benzene. | [5] |
Spectroscopic Signature
Accurate characterization of the starting material is paramount. The key spectroscopic data for this compound are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks / Shifts (Solvent: CDCl₃) | Reference(s) |
| ¹H NMR | ~5.4 ppm (m, 2H, -CH=CH-), ~2.0 ppm (m, 4H, -CH₂-), ~0.95 ppm (t, 6H, -CH₃) | [6] |
| ¹³C NMR | ~131 ppm (-CH=CH-), ~25 ppm (-CH₂-), ~14 ppm (-CH₃) | [7][8] |
| IR Spectroscopy | ~3020 cm⁻¹ (C-H stretch, sp²), ~2965 cm⁻¹ (C-H stretch, sp³), ~1670 cm⁻¹ (C=C stretch, weak), ~965 cm⁻¹ (trans C-H bend) | [3][9] |
Critical Safety and Handling Protocols
This compound is a highly flammable liquid and presents an aspiration hazard.[1][10] Strict adherence to safety protocols is mandatory.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[11] All equipment must be grounded to prevent static discharge.[2][11] Use only non-sparking tools.[2][11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[11] Keep away from heat, sparks, open flames, and strong oxidizing agents.[2]
-
First Aid: In case of skin contact, rinse immediately with water.[10][11] If swallowed, do NOT induce vomiting and seek immediate medical attention.[1][2][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][11]
Core Application: Stereospecific Epoxidation
The epoxidation of this compound is a foundational reaction that converts the alkene into an oxirane. This transformation is highly valuable as the resulting epoxide is a versatile intermediate for further reactions, including nucleophilic ring-opening to generate 1,2-difunctionalized compounds.
Mechanistic Rationale
The reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond.[12][13] This mechanism ensures the retention of the alkene's stereochemistry. Therefore, epoxidation of this compound stereospecifically yields trans-3,4-epoxyhexane.[12][14]
Caption: Concerted mechanism of alkene epoxidation using m-CPBA.
Experimental Protocol: Synthesis of trans-3,4-Epoxyhexane
Objective: To synthesize trans-3,4-epoxyhexane from this compound with high stereospecificity.
Table 3: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| This compound | 84.16 | 5.0 g (7.38 mL) | 59.4 mmol | Starting material |
| m-CPBA (77%) | 172.57 | 14.6 g | 65.3 mmol | Oxidizing agent (1.1 eq) |
| Dichloromethane (DCM) | - | 150 mL | - | Anhydrous solvent |
| Sat. aq. NaHCO₃ | - | 2 x 50 mL | - | For quenching |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 59.4 mmol) and 100 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (14.6 g of 77% purity, 65.3 mmol) in 50 mL of DCM. Add this solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting alkene spot.
-
Work-up: Cool the reaction mixture back to 0 °C. A white precipitate of m-chlorobenzoic acid will form. Filter the mixture to remove the bulk of the acid.
-
Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid. Caution: CO₂ evolution may occur.
-
Extraction & Drying: Wash the organic layer with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure trans-3,4-epoxyhexane.
Core Application: Stereoselective Dihydroxylation
Dihydroxylation transforms the alkene double bond into a vicinal diol (a glycol), a critical functional group in many natural products and pharmaceutical agents. The stereochemical outcome of this reaction is highly dependent on the chosen reagents, allowing for precise control over the product's structure.
Mechanistic Pathways: Syn vs. Anti Addition
Two primary pathways exist for dihydroxylating this compound, each yielding a different stereoisomer of hexane-3,4-diol.
-
Syn-Dihydroxylation: This pathway adds both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) are used.[15][16] They react with the alkene to form a cyclic intermediate (an osmate or manganate ester), which is then hydrolyzed to give the syn-diol.[17] For a trans-alkene, this results in a racemic mixture of enantiomers ((3R,4R)- and (3S,4S)-hexane-3,4-diol).[17][18]
-
Anti-Dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is a two-step process: first, epoxidation of the alkene (as described in Section 2), followed by acid- or base-catalyzed ring-opening of the epoxide by water.[13][19] The nucleophilic attack of water occurs from the side opposite the epoxide oxygen, resulting in anti-addition.[13] For a trans-alkene, this process yields a single achiral, meso compound ((3R,4S)-hexane-3,4-diol).[20]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound(13269-52-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aceorganicchem.com [aceorganicchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3-Hexene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of trans-3-hexene. This guide is designed for researchers and chemists encountering challenges in their synthetic procedures. Here, we address common issues through a series of frequently asked questions and provide in-depth troubleshooting protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Primary Synthesis Route: Dissolving Metal Reduction
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
The most common and highly stereoselective method for preparing this compound is the reduction of 3-hexyne using a dissolving metal system, typically sodium metal in liquid ammonia (Na/NH₃).[1][2] This reaction is often referred to as the "dissolving metal reduction" or "Birch reduction" for alkynes.
The high stereoselectivity for the trans (or E) isomer is a direct consequence of the reaction mechanism. The process involves the transfer of a single electron from the sodium atom to the alkyne, generating a radical anion intermediate.[3][4] In this intermediate, the lone pair and the radical electron repel each other, forcing the two alkyl groups into a trans configuration to minimize steric strain. This configuration is then "locked in" by subsequent protonation and a second electron transfer, ultimately yielding the thermodynamically more stable trans-alkene.[5][6]
Q2: My reaction yield is low, and I have a significant amount of unreacted 3-hexyne. What are the likely causes?
This is a common issue often traced back to the integrity of the reagents and reaction conditions.
-
Moisture Contamination: The most frequent culprit is the presence of water or other protic impurities (e.g., ethanol from a previous step) in the glassware or solvent. Sodium metal reacts violently and preferentially with water, consuming the reducing agent before it can react with the alkyne. Causality: The reduction potential of H₂O is much lower than that of the alkyne, making it a sacrificial substrate for the sodium.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous ammonia and anhydrous ether as a co-solvent.
-
-
Insufficient Sodium: An inadequate amount of the reducing agent will naturally lead to incomplete conversion. At least two molar equivalents of sodium are required per mole of alkyne.[1] It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to account for any minor impurities.
-
Poor Temperature Control: The reaction is typically conducted at the boiling point of ammonia (-33 °C) or at -78 °C (dry ice/acetone bath).[1][7] If the temperature rises too high, the ammonia will evaporate, and the reaction will stop.
-
Impure 3-Hexyne: The starting alkyne may contain non-reactive impurities, leading to a lower-than-expected yield.
Q3: I'm observing n-hexane as a significant byproduct. How can I prevent this over-reduction?
The formation of n-hexane indicates that the desired this compound product has been further reduced. While the reduction of an alkene by Na/NH₃ is generally slow, it can occur if the reaction conditions are not properly controlled.[5]
-
Excess Sodium/Extended Reaction Time: The most common cause is allowing the reaction to stir for too long after the 3-hexyne has been consumed, especially in the presence of a large excess of sodium.
-
Solution: Monitor the reaction closely. The persistence of a deep blue color indicates the presence of unreacted solvated electrons (from the dissolved sodium).[8] Once the starting material is consumed (as determined by thin-layer or gas chromatography), the reaction should be quenched promptly.
-
-
Improper Quenching: A vigorous, un-controlled quench can lead to localized areas of high reactivity.
-
Solution: Quench the reaction by adding a weak proton source, such as solid ammonium chloride (NH₄Cl) or absolute ethanol, slowly and carefully until the blue color disappears completely.[7] This protonates any remaining anionic intermediates and neutralizes the excess sodium amide (NaNH₂) formed during the reaction.
-
Q4: My product contains isomeric impurities like 2-hexyne or cis-3-hexene. What is the source of these side products?
-
cis-3-Hexene: The formation of the cis isomer is mechanistically disfavored in a dissolving metal reduction.[4] Its presence almost always points to contamination in the starting 3-hexyne. It is crucial to verify the purity of the starting alkyne before beginning the reaction.
-
Isomerized Alkynes (e.g., 2-hexyne): During the reaction, sodium reacts with the ammonia solvent to produce sodium amide (NaNH₂), a very strong base.[8] If the reaction is allowed to run for an extended period or at higher temperatures, this strong base can deprotonate and reprotonate the alkyne, leading to isomerization of the triple bond along the carbon chain. This is more problematic for terminal alkynes but can still occur with internal alkynes.
-
Solution: Adhere to the recommended reaction time and temperature to minimize contact time with the strongly basic NaNH₂ byproduct.
-
Q5: The characteristic deep blue color of the reaction faded prematurely. What does this indicate?
The disappearance of the blue color signifies the consumption of all dissolved sodium metal.[7] If this occurs before all the 3-hexyne has been reduced (verifiable by in-process control like GC or TLC), it points to an insufficient amount of sodium added initially or the presence of a reactive impurity (most commonly water) that consumed the sodium.
Purification & Analysis
Q8: What is the best method to purify this compound and verify its isomeric purity?
Purification can be challenging because the boiling points of this compound (~67 °C), cis-3-hexene (~66 °C), and residual starting material 3-hexyne (~81 °C) are relatively close.
-
Fractional Distillation: Careful fractional distillation can be effective for removing the higher-boiling 3-hexyne, but separating the cis and trans isomers is very difficult.
-
Gas Chromatography (GC): This is the preferred method for both analytical and preparative-scale purification.[7] The difference in shape and polarity between the cis and trans isomers allows for excellent separation on an appropriate GC column (e.g., a non-polar or medium-polarity column). GC is also the gold standard for determining the isomeric purity of the final product.
Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Moisture in glassware/reagents. 2. Insufficient sodium metal. 3. Reaction temperature too high. | 1. Rigorously dry all equipment and use anhydrous solvents. 2. Use a slight excess (2.1-2.2 eq.) of sodium. 3. Maintain temperature at -33 °C or -78 °C. |
| Formation of n-Hexane | 1. Over-reduction due to excess sodium. 2. Reaction time too long. | 1. Use no more than 2.2 eq. of sodium. 2. Monitor reaction by TLC/GC and quench promptly upon completion. |
| Presence of cis-3-Hexene | 1. Contaminated starting material. | 1. Analyze the purity of the 3-hexyne starting material before use. |
| Presence of Isomerized Alkynes | 1. Prolonged reaction time at elevated temperature. | 1. Adhere to established reaction times and maintain low temperature to minimize base-catalyzed isomerization. |
| Premature Fading of Blue Color | 1. Moisture contamination. 2. Insufficient initial charge of sodium. | 1. Ensure anhydrous conditions. 2. Add more sodium in small, carefully cut pieces until the blue color persists. |
Visualizing the Process
Reaction Mechanism & Side Reaction Pathway
The following diagram illustrates the accepted mechanism for the reduction of 3-hexyne to this compound and the potential pathway for over-reduction to n-hexane.
Caption: Mechanism of dissolving metal reduction and over-reduction side reaction.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 3-Hexyne
This protocol details the reduction of 3-hexyne using sodium in liquid ammonia.
Materials:
-
3-Hexyne (1.0 eq.)
-
Sodium metal (2.1 eq.)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium chloride (solid)
-
Pentane (for extraction)
-
Anhydrous sodium sulfate
Apparatus:
-
A three-necked round-bottom flask, flame-dried, equipped with a magnetic stir bar.
-
A dry ice/acetone condenser.
-
A gas inlet adapter.
-
A dropping funnel.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is completely dry.
-
Condensation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.
-
Sodium Addition: Carefully cut the sodium metal into small pieces and add them to the liquid ammonia with vigorous stirring. The solution should turn a deep, persistent blue.
-
Alkyne Addition: Dissolve the 3-hexyne in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution over 15-20 minutes.[7]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color is completely discharged.[7]
-
Work-up: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: To the remaining white residue, add distilled water and extract the organic product with pentane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and carefully remove the solvent by rotary evaporation (use a cool water bath to avoid evaporating the product). The crude this compound can be purified further by fractional distillation or preparative gas chromatography.[7]
References
-
Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ammonia and sodium reaction properties. (n.d.). BYJU'S. Retrieved from [Link]
-
Ch 9 : Alkynes + Na + NH3. (n.d.). University of Calgary. Retrieved from [Link]
-
trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013). Master Organic Chemistry. Retrieved from [Link]
-
Reduction of Alkynes. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrogenation of Alkynes with Sodium in Liquid Ammonia. (n.d.). Química Orgánica. Retrieved from [Link]
-
An Introduction to Organic Synthesis. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. (2014). YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogenation of Alkynes with Sodium in Liquid Ammonia [quimicaorganica.org]
- 5. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
Technical Support Center: High-Purity trans-3-Hexene Purification
Welcome to the technical support center for the purification of high-purity trans-3-Hexene. This guide is designed for researchers, scientists, and professionals in drug development who require an in-depth understanding of the nuances of purifying this specific alkene. Here, we will address common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound typically contains a variety of impurities that can interfere with sensitive applications. The most prevalent of these are:
-
Geometric Isomer: cis-3-Hexene is almost always present due to the nature of its synthesis. Its similar boiling point to the trans-isomer makes it particularly challenging to remove.
-
Positional Isomers: Other C6 alkenes such as 1-hexene, 2-hexene (both cis and trans), and methyl-pentenes can be present.[1]
-
Saturated Hydrocarbons: n-Hexane and other C6 alkanes may be carried over from the starting materials or formed as byproducts.
-
Solvent Residues: Depending on the synthetic route, residual solvents from the reaction or initial purification steps may be present.
-
Oxidation Products: Alkenes are susceptible to oxidation, leading to the formation of peroxides, aldehydes, and ketones, especially during prolonged storage or exposure to air.
Q2: Why is it difficult to separate cis-3-Hexene from this compound by standard distillation?
A2: The primary challenge lies in their very close boiling points. Geometric isomers often have similar volatilities, making their separation by conventional fractional distillation inefficient.[2] While there is a small difference, achieving high purity requires a distillation column with a very high number of theoretical plates, which can be impractical for many laboratory setups.
Q3: What are the key safety precautions when handling and purifying this compound?
A3: this compound is a highly flammable liquid and vapor.[3][4] It is also an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[3][4] Key safety measures include:
-
Handling: Always work in a well-ventilated fume hood. Use non-sparking tools and explosion-proof equipment.[5][6] Grounding and bonding of containers and receiving equipment are crucial to prevent static discharge.[4][5]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[6][7]
-
Fire Safety: Have a Class B fire extinguisher (CO2, dry chemical, or foam) readily available.[5]
Troubleshooting Purification by Fractional Distillation
Fractional distillation is a common first-pass purification technique for volatile liquids.[8] However, its effectiveness for achieving high-purity this compound is limited by the presence of close-boiling isomers.[2]
Problem 1: Poor separation of cis and trans isomers.
-
Probable Cause: Insufficient column efficiency (too few theoretical plates) for the small boiling point difference between the isomers.
-
Solution:
-
Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings) to increase the number of theoretical plates.[8]
-
Optimize Reflux Ratio: Increase the reflux ratio to enhance the number of vaporization-condensation cycles, thereby improving separation. This will, however, increase the distillation time.
-
Consider Azeotropic Distillation: While less common for this specific separation, the introduction of an entrainer that forms an azeotrope with one of the isomers could be explored.[9] This would alter the relative volatilities, potentially making separation easier.
-
Problem 2: Product contamination with lower boiling point impurities (e.g., 1-Hexene).
-
Probable Cause: Distillation rate is too high, leading to co-distillation of components.
-
Solution:
-
Reduce Distillation Rate: A slower, more controlled distillation allows for better equilibration on each theoretical plate, leading to a sharper separation of fractions.[8]
-
Isolate a Foreshot: Collect an initial fraction (the "foreshot") that will be enriched in the more volatile impurities. Monitor the head temperature closely; a stable plateau indicates the boiling point of the desired fraction.
-
Problem 3: The temperature at the distillation head is fluctuating.
-
Probable Cause:
-
Solution:
-
Ensure Uniform Heating: Use a heating mantle with a stirrer or an oil bath to provide even heat distribution.
-
Check for Azeotropes: Consult azeotrope tables or databases to determine if any of the identified impurities form azeotropes with this compound.[10][11] If an azeotrope is present, a different purification method may be necessary.
-
Use Boiling Chips/Stirring: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
-
Troubleshooting Purification by Preparative Gas Chromatography (Prep GC)
For achieving the highest purity levels, preparative gas chromatography is often the method of choice, as it can separate compounds based on small differences in their interaction with the stationary phase, not just their boiling points.[12][13][14]
Problem 1: Poor resolution between cis-3-Hexene and this compound peaks.
-
Probable Cause:
-
Inappropriate GC column (stationary phase).
-
Suboptimal temperature program.
-
Column overloading.
-
-
Solution:
-
Column Selection: Utilize a high-polarity capillary column (e.g., a wax or cyano-based phase). The difference in polarity between the cis (slightly polar) and trans (nonpolar) isomers will be exploited for better separation.[15]
-
Optimize Temperature Program: Start with a lower initial oven temperature and use a slow temperature ramp. This will increase the interaction time with the stationary phase and improve resolution.
-
Reduce Injection Volume: Overloading the column leads to peak broadening and loss of resolution. Perform several smaller injections rather than one large one.
-
Problem 2: Low recovery of the purified this compound.
-
Probable Cause:
-
Inefficient trapping of the eluting compound.
-
Decomposition of the compound on the column.
-
-
Solution:
-
Improve Trapping Efficiency: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting vapor. The design of the trap is also critical to maximize surface area for condensation.
-
Check for Thermal Stability: While this compound is relatively stable, ensure the injector and column temperatures are not excessively high, which could lead to isomerization or degradation.[16][17]
-
Advanced Purification Techniques
Q4: Are there chemical methods to remove specific impurities?
A4: Yes, for certain types of impurities:
-
Peroxides: Peroxides can be removed by passing the this compound through a column of activated alumina or by washing with a freshly prepared aqueous solution of sodium bisulfite or ferrous sulfate.
-
Acidic Impurities: Washing with a dilute sodium bicarbonate solution can neutralize and remove acidic byproducts.[18]
Q5: Can extractive distillation be used to purify this compound?
A5: Extractive distillation is a viable, though more complex, alternative.[19] It involves adding a high-boiling solvent to the mixture that selectively alters the volatility of one component more than the other. For separating alkenes, solvents that can form weak complexes with the double bond, such as certain ionic liquids or solutions containing silver salts, have been investigated.[19] This technique can be particularly effective for separating isomers with very close boiling points.[20]
Data Summary
| Compound | Boiling Point (°C) | Molecular Weight ( g/mol ) |
| This compound | 67 | 84.16 |
| cis-3-Hexene | 66.4 | 84.16 |
| 1-Hexene | 63 | 84.16 |
| n-Hexane | 69 | 86.18 |
Note: Boiling points are approximate and can vary with atmospheric pressure.[21]
Experimental Workflow Diagrams
Fractional Distillation Workflow
Caption: Workflow for purification by fractional distillation.
Preparative GC Troubleshooting Logic
Caption: Decision tree for troubleshooting poor resolution in preparative GC.
References
- This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
- This compound - Safety Data Sheet - ChemicalBook. (2024). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.
- This compound >= 99 13269-52-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Zhu, J., Chen, J., Li, C., & Zhao, Y. (2006). Study on the separation of 1-hexene and this compound using ionic liquids. Fluid Phase Equilibria, 247(1-2), 102-106.
- US Patent 2,850,549A - Separation of cis and trans isomers. (1958).
- Brainly. (2023). cis-3-hexene and trans-3-hexane can be separated using gas chromatography (GC). Explain why these two. Brainly.com.
- Brainly. (2023). Cis-3-hexene and this compound can be separated using GC (Gas Chromatography). Explain why these two. Brainly.com.
- Filo. (2025). the order of stability of n hexane, cis 3 hexane, trans 3 hexane. Filo.
- Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry.
- THE PREPARATION AND STORAGE OF ULTRA HIGH PURITY HEXANE FOR SOLVENT EFFEGI' GAS GHRO-- MATCGRAPHIC ANALYSIS. (n.d.). University of Pretoria.
- Rank the following compounds from most stable to least stable: this compound, cis-3-hexene, cis-2,5-dimethyl-3-hexene, (Z). (n.d.). Pearson.
- Horsley, L. H. (1952). AZEOTROPIC DATA- II. Advances in Chemistry, 35, 1–43.
- US Patent 3,880,925A - Separation and purification of cis and trans isomers. (1975).
- Reddit. (2023).
- Preparative gas chromatography | Request PDF. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Azeotrope tables. (n.d.). Wikipedia.
- This compound, 98% - Fisher Scientific. (n.d.). Fisher Scientific.
- This compound | 13269-52-8 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
- This compound | C6H12 | CID 638066 - PubChem. (n.d.).
- Simple and fractional distill
- Reddit. (2024).
- Azeotrope tables. (n.d.). Grokipedia.
- US Patent 4,045,296 - Separation of unsaturated hydrocarbons by extractive distillation. (1977).
- Are alkenes produced using fractional distill
- Preparative gas chromatography and its applic
- Azeotropes from A to Z. (2006).
- This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Preparative Gas Chromatography and Its Applications. (2012).
- Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (n.d.).
- High-Resolution GC-MS Method for the Separation of Long-Chain Alkene Isomers. (n.d.). Benchchem.
- techniques for removing impurities from a 1-Bromo-3-hexene sample. (n.d.). Benchchem.
- trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem. (n.d.).
- Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. (2022). Inorganic Chemistry Frontiers.
- Gas Chrom
- Why is this organic compound trans, and not cis?
- RU Patent 2,206,557C1 - 1-hexene purification method. (2003).
- (E)-3-hexen-1-ol trans-3-hexenol. (n.d.). The Good Scents Company.
- Cis and Trans Isomers. (n.d.). Chemistry Steps.
Sources
- 1. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. This compound | 13269-52-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Purification [chem.rochester.edu]
- 9. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 10. rushim.ru [rushim.ru]
- 11. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. brainly.com [brainly.com]
- 16. the order of stability of n hexane, cis 3 hexane, trans 3 hexane | Filo [askfilo.com]
- 17. Rank the following compounds from most stable to least stable: tr... | Study Prep in Pearson+ [pearson.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. US5154802A - Separation of unsaturated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 21. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization of trans-3-Hexene During Distillation
Welcome to the technical support center for common challenges in alkene purification. This guide is designed for researchers, scientists, and drug development professionals who encounter purity issues with trans-3-hexene, specifically its isomerization during distillation. We will explore the causes, provide actionable troubleshooting steps, and answer frequently asked questions to ensure the integrity of your material.
Troubleshooting Guide: Loss of this compound Purity Post-Distillation
Distillation is a fundamental purification technique, but for thermally and catalytically sensitive molecules like alkenes, it can inadvertently become a reactor. If you observe the appearance of cis-3-hexene, 2-hexene, or other isomers in your distilled this compound, it is a clear indicator of isomerization. This guide will help you diagnose and resolve the issue.
Problem: My purified this compound is contaminated with cis-3-hexene and other isomers.
This is the most common issue, where the distillation process itself induces the conversion of the desired trans-isomer into other, more thermodynamically stable or kinetically favored isomers. The primary culprits are typically acidic contaminants and excessive thermal stress.
Diagnostic Workflow
Before implementing solutions, it's crucial to identify the root cause. Follow this logical workflow to diagnose the problem.
Caption: Diagnostic workflow for troubleshooting this compound isomerization.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound isomerize during distillation?
Isomerization during distillation is primarily driven by two mechanisms:
-
Acid-Catalyzed Isomerization: This is the most common cause. Trace amounts of acid (from synthesis workup, cleaning procedures, or acidic packing material) can protonate the double bond of the alkene. This forms a planar carbocation intermediate.[1][2] The proton can then be eliminated from a different position, leading to the formation of a mixture of isomers, including the cis-isomer and positional isomers like 2-hexene. This process seeks a thermodynamic equilibrium among the possible isomers.
-
Thermal Isomerization/Degradation: While less common at standard distillation temperatures for hexenes, excessive heat or prolonged residence time in the reboiler can provide enough energy to overcome the activation barrier for isomerization.[3][4] This can occur via radical pathways, especially if peroxides are present from prolonged storage or exposure to air.
Q2: Which isomer is more stable, cis or this compound?
For most acyclic alkenes, the trans-isomer is thermodynamically more stable than the cis-isomer. This is due to steric hindrance, where the bulky alkyl groups on the same side of the double bond in the cis configuration repel each other, raising the molecule's potential energy.[5][6][7][8] Therefore, this compound is more stable than cis-3-hexene. The goal of a well-controlled distillation is to purify the kinetic or synthetic product (this compound) without providing the catalytic push towards the thermodynamic equilibrium mixture of all possible isomers.
Q3: What are the boiling points of the common hexene isomers?
The close boiling points of hexene isomers make their separation challenging and highlight why preventing isomerization is critical. Even a small amount of conversion can make achieving high purity difficult.
| Isomer | Boiling Point (°C) |
| 1-Hexene | 63.5 |
| cis-3-Hexene | 66.4 |
| This compound | 67.1 |
| trans-2-Hexene | 67.9 |
| cis-2-Hexene | 68.8 |
Source: Data compiled from multiple chemical property databases.[9][10]
Q4: How can I reliably detect and quantify the different hexene isomers in my sample?
Gas Chromatography (GC) is the premier technique for separating and quantifying volatile compounds like hexene isomers.[9][11]
-
Recommended Method: High-resolution capillary Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.
-
Column Choice: The choice of GC column is critical.
Experimental Protocols & Preventative Measures
Protocol 1: Acid Mitigation via Neutralization and Inhibition
This protocol should be implemented if acid-catalyzed isomerization is suspected.
-
Pre-Distillation Wash: Before charging the distillation flask, wash the crude this compound with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution in a separatory funnel. This will neutralize any residual acidic impurities.
-
Drying: Thoroughly dry the washed hexene over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water.
-
Addition of a Non-Volatile Base: Add a small amount of a high-boiling, non-volatile amine, such as triethylamine or N,N-diisopropylethylamine (Hünig's base), to the distillation pot (typically 0.1% v/v). These amines act as acid scavengers during the distillation process.
-
Consider Radical Inhibitors: If radical-induced isomerization is a concern (e.g., if the material has been stored for a long time), add a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm).
Caption: Workflow for preparing this compound for distillation.
Protocol 2: Minimizing Thermal Stress with Vacuum Distillation
This protocol is essential for preventing thermally induced isomerization.
-
System Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all joints are well-sealed with appropriate vacuum grease.
-
Pressure Reduction: Connect the apparatus to a vacuum pump protected by a cold trap. Reduce the system pressure to a level that lowers the boiling point of 3-hexene significantly (e.g., to 20-30°C).
-
Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Do not overheat the reboiler. The goal is a gentle, controlled boil.
-
Efficient Condensation: Ensure the condenser has a sufficient flow of coolant to efficiently trap the distilled vapors.
-
Minimize Residence Time: Use an appropriately sized distillation flask. A flask that is too large will increase the time the material spends at high temperatures. For very sensitive compounds, a short-path distillation apparatus is ideal.
By combining these acid mitigation and thermal stress reduction techniques, you can significantly improve the purity and yield of your distilled this compound, ensuring the integrity of your starting materials for research and development.
References
-
Wikipedia. (2023). Hexene. Retrieved from [Link]
-
Filo. (2025). The order of stability of n hexane, cis 3 hexane, trans 3 hexane. Retrieved from [Link]
-
Fagnano, C., et al. (2014). Products from the Oxidation of Linear Isomers of Hexene. PMC - NIH. Retrieved from [Link]
-
MDPI. (2023). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. MDPI. Retrieved from [Link]
-
ACS Engineering Au. (2023). Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. ACS Publications. Retrieved from [Link]
-
Taylor & Francis Online. (2020). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Retrieved from [Link]
-
Agilent Technologies. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Retrieved from [Link]
-
San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Retrieved from [Link]
-
AK Lectures. (2013). Cis-Trans (Z-E) Stability. Retrieved from [Link]
- Google Patents. (2005). WO2005035469A1 - Production of 1-alkenes from mixed olefin streams using catalytic distillation.
-
Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexene. Retrieved from [Link]
-
Reddit. (2018). HELP - cis vs trans, which experience more steric strain??. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Boiling Points of Hexane Isomers. Retrieved from [Link]
-
Reddy, K. T. (1990). THERMAL STABILITY OF DISTILLATE HYDROCARBON FUELS. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Hexene. Retrieved from [Link]
-
Request PDF. (n.d.). Thermal decomposition of alkenes: role of allylic C-C bond cleavage. Retrieved from [Link]
-
University of Illinois IDEALS. (2023). ISOMERIZATION AMONG THE ISOMERS OF 2-HEXENAL and 3-HEXENAL BY FOURIER TRANSFORM MICROWAVE SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (2025). Study on the separation of 1-hexene and this compound using ionic liquids. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]
-
Applied and Environmental Microbiology. (2011). Formation of Alkenes via Degradation of tert-Alkyl Ethers and Alcohols by Aquincola tertiaricarbonis L108 and Methylibium spp. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. Retrieved from [Link]
-
Khan Academy. (n.d.). Alkene stability. Retrieved from [Link]
- Google Patents. (n.d.). US7674340B2 - Stabilizer for organic solvents.
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. the order of stability of n hexane, cis 3 hexane, trans 3 hexane | Filo [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hexene - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common impurities in commercial trans-3-Hexene
Welcome to the Technical Support Center for trans-3-Hexene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to impurities in commercial this compound. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial this compound can contain several types of impurities, primarily stemming from its synthesis and storage. These include:
-
Geometric Isomers: The most common impurity is its stereoisomer, cis-3-hexene. Due to very similar boiling points, separation is challenging.[1][2]
-
Positional Isomers: Other C6 isomers such as 1-hexene and 2-hexene (both cis and trans isomers) are often present.[1][3] Branched isomers like methylpentenes may also be found.[1]
-
Saturated Hydrocarbons: n-Hexane, the corresponding alkane, can be an impurity from some manufacturing processes.[1]
-
Synthesis Precursors & Byproducts: Depending on the synthetic route, unreacted starting materials or byproducts may be present. For instance, if synthesized from 3-hexyne, residual alkyne could be a contaminant.[2]
-
Peroxides: Like many alkenes, this compound can form peroxides over time when exposed to air and light.[1]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[1]
Q2: Why is the presence of the cis-3-hexene isomer a concern for my reaction?
A2: The stereochemistry of your starting material can significantly impact the stereochemical outcome of your reaction. In reactions where the geometry of the double bond directs the formation of new stereocenters, such as in certain pericyclic reactions, epoxidations, or dihydroxylations, the presence of the cis isomer will lead to the formation of diastereomeric products.[4] This complicates purification and can lower the yield of the desired stereoisomer.
Q3: How can trace metal impurities from the synthesis catalyst affect my experiments?
A3: If this compound is synthesized via a metal-catalyzed process, trace amounts of the catalyst (e.g., palladium, nickel) may remain.[2][5] These metal impurities can have unintended catalytic effects in subsequent reactions, leading to side products, altered reaction rates, or even complete inhibition of your desired transformation.[5] This is particularly critical in sensitive applications like polymerization, where catalyst poisons can deactivate the active catalytic sites.[6]
Q4: My this compound was high purity upon purchase, but my results have become inconsistent. What could be the cause?
A4: The most likely cause is degradation during storage. Alkenes are susceptible to oxidation by atmospheric oxygen, especially when exposed to light, forming peroxides.[1] These peroxide impurities can initiate unwanted radical reactions, leading to inconsistent results and potentially hazardous conditions. It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Troubleshooting Guide
This section addresses specific experimental problems that may be caused by impurities in this compound.
| Problem Observed | Potential Cause (Impurity) | Troubleshooting Steps & Explanation |
| Low or No Reaction Conversion | Catalyst Poisons (e.g., peroxides, sulfur/nitrogen compounds, water) | 1. Test for Peroxides: Use peroxide test strips. If positive, purify the alkene by passing it through a column of activated alumina. 2. Deoxygenate the Reagent: Perform a sparging with an inert gas (Argon or Nitrogen) before use. Oxygen can deactivate many organometallic catalysts. 3. Ensure Anhydrous Conditions: Water can hydrolyze catalysts and reagents.[6] Dry the reagent over a suitable drying agent (e.g., CaH₂) followed by distillation. |
| Unexpected Side Products | Isomeric Impurities (cis-3-hexene, 1-hexene, 2-hexene) | 1. Confirm Isomeric Purity: Analyze a sample of your this compound using Gas Chromatography (GC), ideally coupled with Mass Spectrometry (GC-MS), to identify and quantify isomeric impurities.[3] 2. Consider Reactivity: Positional isomers like 1-hexene may react at different rates or through different pathways in your system, leading to unexpected byproducts.[7] |
| Inconsistent Stereoselectivity | cis-3-Hexene | 1. High-Resolution Analysis: Use a GC method with a column capable of separating cis and trans isomers. 2. Purification: If the cis isomer is present at unacceptable levels, purification by preparative GC or highly efficient fractional distillation is required.[1] The separation is difficult due to close boiling points (66.4°C for cis vs. 67.1°C for trans).[8] |
| Lower than Expected Molecular Weight in Polymerization | Chain Transfer Agents (e.g., water, alcohols, alkynes) | 1. Rigorous Purification: Impurities with acidic protons can act as chain transfer agents, terminating polymer growth.[6] Purification by distillation from a drying agent is essential. 2. Check for Alkynes: If the synthesis route involved an alkyne precursor, analyze for residual alkyne using techniques like Raman spectroscopy or by derivatization followed by GC-MS. |
Logical Workflow for Impurity Identification
The following diagram outlines a systematic approach to identifying the root cause of an experimental issue suspected to be from an impurity in this compound.
Caption: A troubleshooting workflow for identifying impurities.
Analytical and Purification Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a framework for the GC-MS analysis of this compound to identify and quantify impurities.[3]
Objective: To separate and identify volatile impurities in a this compound sample.
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., n-hexane or pentane)
-
10 mL volumetric flask
-
Microsyringe
-
GC-MS instrument
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.[3]
-
Column: A polar column (for isomer separation) or a standard non-polar column like DB-1ms.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.[3]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 150°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-150.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Procedure:
-
Sample Preparation: Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to the mark with the chosen high-purity solvent.[3]
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra for each eluting peak.
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[3]
-
Calculate the relative purity by the area percent method, where the area of the this compound peak is divided by the total area of all peaks.[3] For higher accuracy, use a calibration curve with certified standards.
-
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of this compound to remove less volatile impurities and potentially enrich the trans isomer.
Objective: To purify this compound from non-volatile impurities and impurities with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Caption: Experimental workflow for the purification of this compound.
Procedure:
-
Setup: Charge the round-bottom flask with the impure this compound and add boiling chips. Assemble the fractional distillation apparatus under an inert atmosphere.
-
Heating: Gently and slowly heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Fraction Collection:
-
Discard the first few milliliters of distillate (the forerun), which may contain highly volatile impurities.
-
Collect the main fraction when the temperature at the distillation head is stable at the boiling point of this compound (~67°C).[2]
-
Monitor the temperature closely. A significant change indicates that a different component is beginning to distill.
-
-
Shutdown: Stop the distillation before the flask is completely dry, as this can concentrate potentially explosive peroxide residues.
-
Storage: Store the purified liquid over a molecular sieve (if desired for drying) in a sealed container under an inert atmosphere and protected from light.
References
- BenchChem. (2025).
- Herbinet, O., et al. (2014). Products from the Oxidation of Linear Isomers of Hexene. PMC - NIH.
- BenchChem. (2025).
- BenchChem. (2025).
- Filo. (2025). This compound and cis-3-hexene differ in one of the following ways. Which one?.
- askIITians. (2014).
- Wikipedia. (n.d.). Hexene.
- BenchChem. (2025). An In-depth Technical Guide to the Stereoselective Synthesis of cis- and this compound.
- BenchChem. (2025). Analytical methods for comparing hexene isomers.
- BenchChem. (2025).
- Thome, I., Nijs, A., & Bolm, C. (2012). Trace metal impurities in catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. askfilo.com [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Epoxidation of trans-3-Hexene
Welcome to the technical support center for the epoxidation of trans-3-hexene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the epoxidation of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Epoxide Yield
You've run the reaction, but analysis (GC-MS, ¹H NMR) shows a low yield of trans-3,4-epoxyhexane or a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Inactive Oxidizing Agent: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the most common reagents for this transformation.[1] They can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the peroxy acid or titrate an older bottle to determine its active oxygen content. Store peroxy acids in a cool, dark, and dry environment. For m-CPBA, a stable crystalline solid, proper storage is still crucial to prevent degradation.[2]
-
-
Insufficient Stoichiometry of Oxidant: An inadequate amount of the oxidizing agent will naturally lead to incomplete conversion of the starting alkene.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess (1.1-1.2 equivalents) of the peroxy acid to drive the reaction to completion.
-
-
Inappropriate Reaction Temperature: The epoxidation reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.
-
Solution: Most epoxidations with m-CPBA are run at room temperature or slightly below (0 °C to 25 °C).[3] If the reaction is sluggish, consider a modest increase in temperature, while monitoring for the formation of byproducts.
-
-
Solvent Issues: The choice of solvent is critical. Protic solvents (e.g., alcohols, water) can react with the epoxide, leading to ring-opening and the formation of diols.[2]
-
Solution: Use an inert, aprotic solvent. Dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or benzene are common choices that solubilize the reactants well without interfering with the reaction.[3]
-
Issue 2: Poor Stereoselectivity (Formation of cis-Epoxide)
Your starting material is this compound, but you are observing the formation of the cis-epoxide isomer.
Potential Causes & Solutions:
-
Starting Material Impurity: The most likely cause is the presence of cis-3-hexene in your starting material.
-
Solution: Verify the purity and isomeric ratio of your this compound starting material using techniques like GC or ¹H NMR. If necessary, purify the alkene before proceeding with the epoxidation.
-
-
Reaction Mechanism: The Prilezhaev reaction, the epoxidation of an alkene with a peroxy acid, is a stereospecific concerted reaction.[3][4] This means that the stereochemistry of the alkene is retained in the epoxide product.[5] A trans-alkene will yield a trans-epoxide.[2]
-
Insight: The formation of the cis-epoxide is almost certainly due to the presence of the corresponding cis-alkene. The reaction mechanism itself does not typically lead to isomerization.
-
Issue 3: Formation of Side Products (e.g., Diols, Carbonyl Compounds)
Besides the desired epoxide, you are observing other significant peaks in your analytical data.
Potential Causes & Solutions:
-
Epoxide Ring-Opening: The presence of acidic or nucleophilic impurities can catalyze the opening of the epoxide ring to form a diol. This is particularly problematic if water is present.[6]
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. The carboxylic acid byproduct (e.g., meta-chlorobenzoic acid from m-CPBA) can also catalyze this process. A buffered system or the addition of a mild base like sodium bicarbonate can sometimes mitigate this.
-
-
Over-oxidation: While less common for simple alkenes, stronger oxidizing conditions or the presence of certain catalysts can lead to cleavage of the carbon-carbon bond, forming aldehydes or carboxylic acids.
-
Solution: Use a mild and selective oxidizing agent like m-CPBA. Avoid more aggressive oxidants unless a different transformation is desired. Monitor the reaction closely and quench it once the starting material is consumed to prevent further oxidation of the product.
-
-
Rearrangement Reactions: In some cases, particularly with more complex substrates or under acidic conditions, the epoxide can undergo rearrangement to form carbonyl compounds.
-
Solution: Maintain neutral or slightly basic conditions during the reaction and workup to minimize acid-catalyzed rearrangements.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of epoxidation with a peroxy acid like m-CPBA?
A1: The reaction, known as the Prilezhaev reaction, proceeds through a concerted "butterfly" transition state.[3][7] The alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, the electrons flow in a cyclic manner, breaking the weak O-O bond and forming the new C-O bonds of the epoxide, all in a single step.[8][9] This concerted mechanism is why the reaction is stereospecific.[4]
Q2: Can I use a different oxidizing agent besides m-CPBA?
A2: Yes, other peroxy acids like peroxyacetic acid or peroxybenzoic acid can be used.[10] However, m-CPBA is often preferred because it is a relatively stable solid that is commercially available.[11] For catalytic approaches, systems involving hydrogen peroxide with catalysts like manganese or rhenium complexes are also employed.[12] For asymmetric epoxidation of allylic alcohols, the Sharpless epoxidation using titanium tetra(isopropoxide), diethyl tartrate, and tert-butyl hydroperoxide is a powerful method, though not directly applicable to non-allylic alkenes like this compound.[13][14]
Q3: How do I purify the epoxide from the reaction mixture?
A3: The primary byproduct of the reaction is the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid). This can typically be removed by a simple aqueous workup.
-
Step 1: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Step 2: Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to deprotonate and extract the carboxylic acid byproduct into the aqueous layer.
-
Step 3: Wash with brine (saturated NaCl solution) to remove residual water.
-
Step 4: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Step 5: Remove the solvent under reduced pressure. The resulting crude epoxide can often be used directly or further purified by distillation or column chromatography if necessary.
Q4: Is it possible to achieve enantioselective epoxidation of this compound?
A4: Achieving high enantioselectivity in the epoxidation of unfunctionalized alkenes like this compound is challenging. The Sharpless epoxidation is highly effective for allylic alcohols, where the hydroxyl group directs the catalyst.[15][16] For simple alkenes, other methods like the Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, would be more appropriate for achieving enantioselectivity.
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Epoxidation of this compound with m-CPBA
| Parameter | Recommended Value | Rationale |
| Alkene to Oxidant Ratio | 1 : 1.1-1.2 | A slight excess of the oxidant ensures complete conversion of the alkene. |
| Solvent | Dichloromethane (CH₂Cl₂) | An inert, aprotic solvent that prevents epoxide ring-opening.[3] |
| Concentration | 0.1 - 0.5 M | A moderate concentration balances reaction rate and solubility. |
| Temperature | 0 °C to 25 °C | Provides a good balance between reaction rate and minimizing side reactions.[3] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion; monitor by TLC or GC. |
Protocol: Epoxidation of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the alkene in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add m-CPBA (1.1 eq) portion-wise over 5-10 minutes, monitoring the internal temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
Visualizing the Process
Reaction Mechanism
Caption: Step-by-step workflow for the epoxidation of this compound.
References
-
Sharpless epoxidation - Wikipedia. (n.d.). Retrieved from [Link]
-
Epoxidation of allylic alcohols - Wikipedia. (n.d.). Retrieved from [Link]
-
Prilezhaev Reaction - Organic Chemistry Reaction. (2025, December 27). Retrieved from [Link]
-
Sharpless Asymmetric Epoxidation | Dalal Institute. (n.d.). Retrieved from [Link]
- Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-299.
-
Prilezhaev Reaction Definition - Fiveable. (n.d.). Retrieved from [Link]
-
Sharpless Asymmetric Epoxidation of Allylic Alcohols. (2021, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]
-
Prilezhaev reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Prilezhaev Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver. (n.d.). Retrieved from [Link]
- Process for the purification of epoxides. (1983). Google Patents.
-
Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015, November 7). YouTube. Retrieved from [Link]
-
Prilezhaev Epoxidation | Chem-Station Int. Ed. (2014, May 2). Retrieved from [Link]
-
Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016, December 25). YouTube. Retrieved from [Link]
-
Show how you would accomplish the following conversions.d. trans-hex-3-ene to (d,l)-hexane-3,4-diol - Pearson. (n.d.). Retrieved from [Link]
-
Oxidation of Alkenes - Epoxidation. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Epoxidation of Alkenes [with free study guide] - Organic chemistry. (n.d.). Retrieved from [Link]
-
Oxidation of Alkenes: Epoxidation and Hydroxylation. (2024, April 4). Chemistry LibreTexts. Retrieved from [Link]
-
Epoxidation of Alkenes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of epoxides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- An, K., & Ohtani, B. (1998). Stereospecific Epoxidation of 2-Hexene with Molecular Oxygen on Photoirradiated Titanium Dioxide Powder. Chemistry Letters, 27(7), 647-648.
-
Catalytic epoxidation of trans-2-hexen-1-ol using different heterogeneous catalysts. (n.d.). ResearchGate. Retrieved from [Link]
- Liu, Y., Zhang, Y., & Liu, J. (2016). Site-Selective Catalytic Epoxidation of Alkene with Tunable, Atomic Precision by Molecularly Imprinted Artificial Epoxidases. Journal of the American Chemical Society, 138(40), 13261-13264.
- Di Serio, M., & Tesser, R. (2022). Catalytic Epoxidation Reaction.
-
Preparation of Alkenes, Part 4: By Epoxide Ring-Opening. (2023, October 12). YouTube. Retrieved from [Link]
- Denmark, S. E., Forbes, D. C., Hays, D. S., DePue, J. S., & Wilde, R. G. (1995). Catalytic Epoxidation of Alkenes with Oxone. The Journal of Organic Chemistry, 60(5), 1391-1407.
-
Epoxidation of Alkenes - Chemistry Steps. (n.d.). Retrieved from [Link]
- Zhang, Y., Wang, C., & Liu, J. (2022). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Molecules, 27(19), 6523.
-
Epoxidation of Alkenes. (2018, April 28). YouTube. Retrieved from [Link]
-
Epoxidation Practice Problems | Test Your Skills with Real Questions - Pearson. (n.d.). Retrieved from [Link]
-
Preparation of Epoxides - Chemistry Steps. (n.d.). Retrieved from [Link]
Sources
- 1. Prilezhaev Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. aceorganicchem.com [aceorganicchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Prilezhaev Reaction [organic-chemistry.org]
- 8. leah4sci.com [leah4sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
Byproduct formation in the ozonolysis of trans-3-Hexene
Welcome to the technical support resource for the ozonolysis of trans-3-hexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on understanding and mitigating byproduct formation. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Reaction Fundamentals & Core Mechanism
This section addresses the foundational aspects of the ozonolysis of this compound, including the expected products and the underlying reaction mechanism.
Q1: What is the expected primary product from the ozonolysis of this compound?
The ozonolysis of this compound, a symmetrical alkene, is expected to yield a single primary carbonyl product: propanal . The reaction cleaves the carbon-carbon double bond, and since each carbon of the double bond is identically substituted (with an ethyl group and a hydrogen atom), two equivalents of propanal are formed from each equivalent of this compound.[1][2]
The overall transformation is as follows:
CH₃CH₂CH=CHCH₂CH₃ (this compound) + O₃ → 2 x CH₃CH₂CHO (Propanal)
The final isolated product, however, is highly dependent on the workup procedure employed after the initial reaction with ozone.[3]
Q2: Can you illustrate the core reaction mechanism for the ozonolysis of this compound?
Certainly. The reaction proceeds via the Criegee mechanism, which involves several key intermediates.[4]
-
1,3-Dipolar Cycloaddition: Ozone acts as a 1,3-dipole and adds across the double bond of this compound to form a highly unstable primary ozonide, also known as a molozonide (1,2,3-trioxolane).[5][6]
-
Cycloreversion: The primary ozonide rapidly decomposes through a cycloreversion process. It cleaves to form one molecule of propanal and a highly reactive "Criegee intermediate," which is a carbonyl oxide.
-
Second 1,3-Dipolar Cycloaddition: The Criegee intermediate then recombines with the propanal molecule in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane).
This secondary ozonide is the species present in the solution before the final workup step.
Caption: The Criegee mechanism pathway for the ozonolysis of this compound.
Section 2: Troubleshooting Guide for Byproduct Formation
This is the core of our support center, addressing specific issues you may encounter during your experiments.
Q3: My primary product is propanoic acid, not propanal. What caused this deviation?
This is a classic issue of workup conditions. You have inadvertently performed an oxidative workup instead of a reductive one.
-
Likely Cause: The presence of an oxidizing agent during the workup step. The most common culprit is hydrogen peroxide (H₂O₂).[3][7] If water is present during the reaction or workup without a suitable reducing agent, hydrogen peroxide can be formed, which readily oxidizes the product aldehyde (propanal) to the corresponding carboxylic acid (propanoic acid).[7]
-
Solution: To isolate the aldehyde, you must use a reductive workup . Common reductive agents include dimethyl sulfide (DMS) or a mixture of zinc dust and water (or acetic acid).[4][6] These reagents will reduce the peroxide linkages in the ozonide intermediate to yield the desired carbonyl compounds while being oxidized themselves (e.g., DMS is oxidized to DMSO).[6]
| Workup Type | Common Reagents | Product from Propanal Intermediate | Key Byproduct |
| Reductive | Dimethyl Sulfide (DMS), Triphenylphosphine (PPh₃), Zinc/Water (Zn/H₂O) | Propanal | Dimethyl sulfoxide (DMSO), PPh₃O, Zinc Oxide (ZnO) |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Propanoic Acid | Water |
Q4: My analytical data (e.g., Mass Spec) shows unexpected higher molecular weight species. What are they?
The presence of high molecular weight byproducts often points to the formation of oligomers or polymers .
-
Likely Cause: The highly reactive Criegee intermediate (carbonyl oxide) can react with itself or other carbonyl oxides instead of recombining with the aldehyde in the reaction mixture. This self-reaction leads to the formation of dimers (e.g., 1,2,4,5-tetraoxanes) or longer-chain oligomeric peroxides.[8] This side reaction is more prevalent at higher concentrations. Studies on the ozonolysis of 3-hexene have confirmed the formation of such oligomeric structures.[8]
-
Solution:
-
Control Concentration: Perform the reaction at high dilution to favor the intramolecular recombination of the Criegee intermediate and the aldehyde over intermolecular polymerization.
-
Use a "Trapping" Solvent: Performing the reaction in an alcohol solvent like methanol can trap the Criegee intermediate, preventing polymerization (see Q5). However, this introduces a different set of byproducts.
-
Q5: My NMR spectrum is complicated by signals I've identified as α-methoxyhydroperoxides. Why did this happen?
This byproduct is a clear indication that a nucleophilic solvent, most commonly methanol, was used during the ozonolysis.
-
Likely Cause: Alcohols are effective nucleophiles that can "trap" the electrophilic carbon of the Criegee intermediate.[5] When methanol is used as a solvent, it reacts with the Criegee intermediate to form an α-methoxyhydroperoxide. While this can be a useful strategy to prevent oligomerization, it complicates the product mixture if the aldehyde is the desired product.
-
Solution:
-
Use an Inert Solvent: The best way to avoid these byproducts is to use a non-participating, aprotic solvent. Dichloromethane (CH₂Cl₂) is the most common and effective choice for ozonolysis reactions.[9]
-
Protocol Adherence: If following a procedure that uses methanol, be aware that these byproducts are expected. Subsequent workup steps are often designed to resolve these intermediates back to the desired carbonyl.[5]
-
Caption: Competing pathways for the Criegee intermediate in different solvents.
Q6: After workup, I am detecting byproducts consistent with an aldol condensation. How can I prevent this?
Propanal has α-hydrogens, making it susceptible to self-condensation reactions (aldol condensation), especially under non-neutral pH conditions.
-
Likely Cause: The presence of acidic or basic residues during or after the workup can catalyze the aldol reaction. For instance, oxidation of the solvent can sometimes generate small amounts of acid.[10] If the workup is not carefully neutralized, these trace amounts can be sufficient to trigger the condensation.
-
Solution:
-
Maintain Neutral pH: Ensure the workup is performed under neutral conditions. The use of a mild buffer like pyridine is sometimes employed to scavenge any generated acid.[4][11]
-
Control Temperature: Perform the workup and subsequent purification steps at low temperatures to minimize the rate of the condensation reaction.
-
Prompt Isolation: Isolate the product aldehyde as quickly as possible after the reaction is complete to minimize its time in a potentially reactive environment.
-
Section 3: Experimental Protocol & Optimization
Q7: Can you provide a standard, robust protocol for the reductive ozonolysis of this compound to minimize byproducts?
This protocol is designed to maximize the yield of propanal while minimizing the formation of common byproducts.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dimethyl Sulfide (DMS)
-
Ozone generator
-
Dry ice/acetone bath
-
Three-neck round-bottom flask, gas dispersion tube (fritted), drying tube
Protocol:
-
Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a gas dispersion tube connected to an ozone generator, and an outlet leading to a drying tube followed by a potassium iodide trap to quench excess ozone.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane to make a dilute solution (e.g., 0.1 M).
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the reaction to prevent side reactions and control the stability of the ozonide.[6]
-
Ozonolysis: Begin bubbling ozone through the stirred solution. The reaction is typically rapid.
-
Endpoint Determination: Continue the ozone stream until a persistent pale blue color appears in the solution, which indicates the consumption of the alkene and the presence of excess ozone.[10][12] Alternatively, monitor the reaction by TLC.
-
Purging: Once the reaction is complete, stop the ozone flow and bubble dry nitrogen or argon through the solution for 10-15 minutes to remove all excess ozone. This step is critical for safety.
-
Reductive Quench: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, ~1.5 eq) to the reaction mixture. An exothermic reaction will occur.
-
Warm-up: After the addition of DMS is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours to ensure the complete reduction of the ozonide.[11]
-
Workup & Isolation: Wash the organic mixture with water and then brine to remove the dimethyl sulfoxide (DMSO) byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to isolate the propanal product. Due to propanal's low boiling point (48 °C), care must be taken to avoid product loss.
Q8: How do I reliably determine when the ozonolysis reaction is complete?
Accurate endpoint determination is key to preventing over-ozonolysis and potential side reactions with the solvent or product.
-
Visual Indication: The most common laboratory method is visual. Ozone dissolved in solvents like dichloromethane has a characteristic blue color.[13] The reaction mixture will remain colorless as long as the alkene is present to react with the ozone. The first appearance of a persistent pale blue hue signifies that all the starting material has been consumed and excess ozone is now accumulating.[12]
-
External Trap: A more quantitative method involves passing the effluent gas from the reaction vessel through a potassium iodide (KI) solution. Ozone will oxidize the colorless iodide to iodine, which has a distinct violet/brown color.[10] When the reaction is complete, excess ozone will exit the vessel and react with the KI solution, causing a color change and indicating the endpoint.
Section 4: Safety & Handling
Q9: What are the primary safety concerns when performing an ozonolysis reaction?
Ozonolysis requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.
-
Ozone Toxicity: Ozone is a highly toxic and corrosive gas. All ozonolysis reactions must be conducted in a well-ventilated fume hood. Long-term exposure to even low concentrations can be harmful.[9]
-
Explosion Hazard: Ozonides, and especially primary ozonides, are peroxidic compounds that can be explosive.[14] They are sensitive to shock, heat, and friction. For this reason, ozonolysis reactions are almost always performed at very low temperatures (-78 °C), and the ozonide intermediates are never isolated .[9] The reaction should never be run at temperatures below the condensation point of ozone (-112 °C), as liquid ozone in the presence of organic compounds is extremely explosive.[9]
-
Excess Ozone: Always ensure excess ozone is removed from the reaction vessel by purging with an inert gas before warming the solution or adding quenching agents.
References
- SATHEE. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes.
-
Michigan State University Department of Chemistry. (n.d.). Mechanism of Ozonolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]
-
BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, December 14). What are the byproducts of ozonolysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ozonolysis. Retrieved from [Link]
- American Chemical Society. (n.d.). Oligomers from the ozonolyses of cis- and this compound and cis.
-
Transformation Tutoring. (2021, December 4). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). Retrieved from [Link]
-
Scribd. (n.d.). Ozonolysis of Hex-3-ene Explained. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 28). Ozonolysis - Oxidative Cleavage of Alkenes. Retrieved from [Link]
-
Filo. (2025, March 19). When this compound is subjected to ozonolysis in the presence of an exce... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ozonolysis of some complex organic substrates in flow. Retrieved from [Link]
- Unknown Source. (2023, September 21). ozone experiment_1.
-
Organic Syntheses Procedure. (n.d.). 1-oxo-2-cyclohexenyl-2-carbonitrile. Retrieved from [Link]
-
UNL Digital Commons. (2018, August 1). Alkene ozonolysis in the academic lab. Retrieved from [Link] Dussault
Sources
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Ozonolysis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in trans-3-Hexene Hydrogenation
A Guide for Researchers and Process Chemists
Welcome to the technical support center for heterogeneous catalytic hydrogenation. As a Senior Application Scientist, I understand that catalyst deactivation can be a significant bottleneck in your research and development, leading to inconsistent results, decreased yield, and increased costs. This guide is designed to provide you with a structured, in-depth approach to troubleshooting catalyst deactivation during the hydrogenation of trans-3-hexene. We will move beyond simple checklists to explore the underlying causes and provide robust, field-proven protocols for diagnosis and mitigation.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses high-level questions that often arise when experiments do not proceed as planned.
Q1: My reaction has stalled or is significantly slower than expected. What are the immediate signs of catalyst deactivation?
A1: The most common indicators of catalyst deactivation during a hydrogenation reaction include:
-
Reduced Reaction Rate: A noticeable decrease in hydrogen uptake or substrate conversion over time.
-
Incomplete Conversion: The reaction stops before all the starting material (this compound) is consumed, even with extended reaction times or increased hydrogen pressure.
-
Changes in Selectivity: An increase in undesired byproducts. For instance, in alkyne semi-hydrogenation, over-reduction to the alkane can indicate a change in the catalyst's surface properties.[1]
-
Increased Reaction Temperature/Pressure Required: You find the need to apply harsher conditions to achieve the same conversion rate as previous successful runs.
-
Physical Changes in the Catalyst: Although not always visible, changes in color, texture, or the formation of clumps can indicate issues like coking or sintering.
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of for alkene hydrogenation?
A2: Catalyst deactivation is broadly categorized into four main mechanisms. Understanding these is the first step toward diagnosis.
-
Poisoning: Strong chemisorption of impurities from the feed or solvent onto the active catalytic sites, rendering them inaccessible to reactants.[2][3] This is often a rapid and severe form of deactivation.
-
Coking or Fouling: The physical deposition of carbonaceous materials (coke) or heavy organic residues ("green oil") on the catalyst surface and within its pore structure.[4] This typically leads to a more gradual loss of activity.
-
Sintering (Thermal Degradation): The agglomeration of small metal crystallites on the support surface into larger ones, resulting in a decrease in the active surface area.[5][6] This is primarily caused by excessive temperatures.
-
Leaching: The dissolution of the active metal phase from the solid support into the reaction medium.[7][8] This leads to a permanent loss of the active component.
Q3: How can I design my experiment to be a "self-validating system" against deactivation?
A3: A self-validating system involves building controls and monitoring into your standard workflow.
-
Establish a Baseline: When using a new batch of catalyst, run a standardized control reaction with high-purity reagents to establish a benchmark for activity, selectivity, and reaction time.
-
Consistent Reagent Quality: Ensure the purity of your this compound, solvent, and hydrogen. Trace impurities are a primary cause of poisoning.[9] Consider using a guard bed or purification column for your feed if you suspect contamination.
-
In-situ Monitoring: Track hydrogen uptake in real-time. A deviation from the expected uptake curve is your first sign of a problem.
-
Post-Reaction Analysis: After filtration, analyze the liquid phase for leached metals using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This should be standard practice when developing a new process.
-
Catalyst Recovery and Re-use Studies: A well-designed experiment includes testing the recyclability of the catalyst. A drop in performance on the second or third cycle is a clear indicator of deactivation.
Part 2: In-Depth Troubleshooting Guides by Deactivation Mechanism
This section provides a structured, question-driven approach to diagnosing and solving specific deactivation problems.
Initial Diagnostic Workflow
Before diving into specific mechanisms, follow this general workflow to narrow down the possibilities.
Caption: Initial diagnostic workflow for catalyst deactivation.
A. Troubleshooting Catalyst Poisoning
"My reaction stopped abruptly after showing initial activity. Could the catalyst be poisoned?"
Yes, a sudden cessation of activity is a classic symptom of catalyst poisoning. Poisons act by binding strongly to the active metal sites, effectively blocking them.[2] This binding is often irreversible under reaction conditions.
Common Poisons in Hydrogenation:
-
Sulfur Compounds: Mercaptans, thiophenes, and even elemental sulfur are potent poisons for noble metal catalysts like Palladium and Platinum.[9]
-
Halides: Chloride, bromide, and iodide ions can poison catalyst surfaces.[5]
-
Strongly Coordinating Species: Carbon monoxide (CO), cyanide, and phosphines can occupy active sites.[9][10]
-
Heavy Metals: Mercury, lead, and arsenic can permanently deactivate catalysts.[9]
-
Review Your Reagents:
-
Substrate: Was the this compound sourced from a new supplier? Check the certificate of analysis for sulfur content.
-
Solvent: Some grades of solvents (e.g., technical grade ethanol) can contain denaturants or impurities.
-
Hydrogen Source: If using cylinder gas, a faulty regulator or contaminated cylinder could introduce poisons like CO.
-
-
Analyze the Feed Stream: Submit a sample of your substrate and solvent for elemental analysis (e.g., ICP-MS for metals, combustion analysis for sulfur) to screen for potential poisons.
-
Characterize the Spent Catalyst: This provides direct evidence.
-
Carefully filter and dry the deactivated catalyst.
-
Submit the catalyst for surface analysis. X-ray Photoelectron Spectroscopy (XPS) is ideal as it can identify elements on the catalyst surface and their chemical state.[11][12] Energy-Dispersive X-ray Spectroscopy (EDX/EDS) coupled with a scanning electron microscope (SEM) can also provide elemental information.
-
-
Purification: If the feed is contaminated, purify it using distillation, activated carbon, or a dedicated guard bed containing an adsorbent material upstream of your reactor.
-
Use High-Purity Reagents: Always use solvents and substrates of appropriate purity for catalytic reactions.
-
Catalyst Modification: In some industrial settings, catalysts are designed with "poison traps" or promoters that preferentially bind to poisons, sacrificing themselves to protect the active sites.[5]
-
Regeneration (Limited Applicability): For some temporary poisons, a specific treatment like a hot hydrogen strip may restore some activity, but for strong poisons like sulfur, regeneration is often not feasible.[10]
B. Troubleshooting Coking and Fouling
"My catalyst's activity is declining steadily over a single long run or multiple cycles. Is this coking?"
A gradual decline in activity, sometimes accompanied by an increased pressure drop across a fixed-bed reactor, is a strong indicator of coking or fouling. Coke is a hydrogen-deficient carbonaceous deposit that physically blocks pores and covers active sites. It's often formed from side reactions like polymerization or decomposition of the reactant or solvent at higher temperatures.[13][14]
-
Visual Inspection: A coked catalyst often appears darker or black. You might observe tarry or oily residues.
-
Thermogravimetric Analysis (TGA): This is the definitive technique for quantifying coke.
-
Procedure: A sample of the dried, spent catalyst is heated in a controlled flow of air or oxygen. The weight loss at specific temperatures corresponds to the combustion of the deposited carbonaceous material.
-
Interpretation: A significant weight loss between 250°C and 600°C is clear evidence of coking.[15]
-
-
Surface Area Analysis (BET): Fouling and coking will block the catalyst's pores, leading to a dramatic reduction in its specific surface area. Comparing the BET surface area of the fresh and spent catalyst can confirm this.[11][16]
-
Microscopy (TEM): Transmission Electron Microscopy can sometimes directly visualize the coke deposits on the catalyst particles.
-
Optimize Reaction Conditions:
-
Lower Temperature: Coking reactions are often more prevalent at higher temperatures. Determine the minimum temperature required for an acceptable reaction rate.
-
Increase Hydrogen Partial Pressure: Maintaining a high concentration of hydrogen on the catalyst surface can suppress coke-forming side reactions.
-
-
Catalyst Regeneration (Oxidative Burn-off): Coking is often a reversible cause of deactivation.
-
Protocol: A controlled burn-off of the coke in a dilute air/nitrogen stream at elevated temperatures (typically 300-500°C) can restore catalyst activity. Caution: This process is exothermic and must be carefully controlled to avoid overheating, which can cause sintering.
-
Workflow:
-
Caption: Workflow for catalyst regeneration via oxidative burn-off.
C. Troubleshooting Sintering (Thermal Degradation)
"After several high-temperature cycles, my catalyst has lost significant activity that cannot be restored by washing or burning off coke. Is it sintering?"
This scenario strongly points to sintering. Sintering is the irreversible agglomeration of metal particles, which reduces the active surface area available for catalysis.[6] It is driven by high temperatures, which give the metal atoms or crystallites enough mobility to migrate and coalesce.[4][6]
-
Review Reaction History: Has the catalyst been exposed to temperatures exceeding its recommended stable limit? (For many commercial Pd/C catalysts, this can be as low as 250-300°C).[5] Localized "hot spots" in a reactor can also cause sintering even if the bulk temperature seems acceptable.
-
X-Ray Diffraction (XRD): This is a primary tool for detecting sintering.
-
Principle: The width of the diffraction peaks corresponding to the metal (e.g., Palladium) is inversely proportional to the crystallite size (Scherrer equation).
-
Interpretation: A comparison of the XRD patterns of the fresh and spent catalyst will show sharper, narrower peaks for the spent catalyst if sintering has occurred.[17]
-
-
Transmission Electron Microscopy (TEM): TEM provides direct visual confirmation by imaging the metal particles on the support. You can generate particle size distributions for the fresh and spent catalysts to quantify the increase in average particle size.
-
Chemisorption: Techniques like H₂ or CO pulse chemisorption measure the number of active sites. A significant decrease in the metal dispersion measured by chemisorption is a quantitative indicator of sintering.
-
Sintering is irreversible. A sintered catalyst generally cannot be regenerated to its original dispersion and must be replaced.
-
Strict Temperature Control: Operate at the lowest effective temperature and ensure uniform heating to avoid hot spots.
-
Catalyst Selection: Choose a catalyst with high thermal stability. This can be achieved through:
-
Stronger Metal-Support Interactions: Different support materials can "anchor" the metal particles more effectively.
-
Promoters/Stabilizers: The addition of certain oxides can act as physical barriers between metal particles, inhibiting their migration.[5]
-
D. Troubleshooting Leaching
"My reaction starts but then slows down, and I'm losing activity with each recycle. I've ruled out poisoning and high temperatures. Could the metal be leaching?"
Yes, leaching is a distinct possibility. It involves the active metal dissolving from the support into the reaction medium.[7][8] This can be promoted by certain solvents, acidic or basic conditions, or the presence of ligands that can complex with the metal.
-
Hot Filtration Test: This is a classic experiment to distinguish between heterogeneous and homogeneous catalysis (which would result from leached species).
-
Procedure: Run the reaction for a short period (e.g., 10-20% conversion). Then, while still at reaction temperature, quickly filter out the solid catalyst and allow the filtrate to continue reacting under the same conditions.
-
Interpretation: If the reaction in the filtrate continues, it confirms that active catalytic species have leached into the solution. If the reaction stops, the catalysis is truly heterogeneous.
-
-
Analysis of the Liquid Phase: This is the most direct and quantitative method.
-
Procedure: After the reaction, filter the catalyst and submit a sample of the reaction mixture (the liquid phase) for analysis.
-
Technique: Use ICP-MS or Atomic Absorption Spectroscopy (AAS) to determine the concentration of the catalytic metal (e.g., Palladium) in the solution. Even ppm or ppb levels can be significant.
-
-
Analysis of the Catalyst: Compare the metal loading of the fresh and spent catalyst via ICP-MS after digestion. A decrease in metal content on the spent catalyst is definitive proof of leaching.
-
Solvent Choice: Select a solvent that has minimal interaction with the active metal.
-
pH Control: Avoid highly acidic or basic conditions unless required by the reaction chemistry.
-
Catalyst Design: Use catalysts with strong metal-support interactions to anchor the active phase. For example, covalent attachment of metal complexes to a support can minimize leaching.
-
Immobilization Techniques: Encapsulating metal nanoparticles within a porous support can physically prevent them from leaching.
Part 3: Summary of Analytical Techniques for Deactivation Studies
The proper diagnosis of catalyst deactivation relies on a suite of powerful analytical techniques.[11][16][18] The table below summarizes the most critical methods.
| Technique | Abbreviation | Information Provided | Primary Deactivation Mechanism Identified |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical states | Poisoning |
| Thermogravimetric Analysis | TGA | Quantification of deposited materials (coke, polymers) | Coking / Fouling |
| X-ray Diffraction | XRD | Crystalline structure and average metal crystallite size | Sintering |
| Transmission Electron Microscopy | TEM | Particle size, morphology, and distribution | Sintering, Coking |
| BET Surface Area Analysis | BET | Specific surface area and pore size distribution | Coking / Fouling, Sintering |
| Inductively Coupled Plasma | ICP-MS / OES | Precise elemental composition (bulk catalyst or liquid) | Leaching, Poisoning |
| Temperature Programmed Desorption | TPD | Strength of adsorption of surface species | Poisoning |
References
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
What Methods Are Available to Reactivate Deactivated Catalysts?. (2025). minstrong. [Link]
-
Lecture 10 Catalyst characterization. (n.d.). NPTEL. [Link]
- Regeneration of a hydrogenation catalyst. (2014).
-
What catalyst would be used in a reaction between hex-1-ene and hydrogen bromide?. (2020). Quora. [Link]
-
Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. (2025). ResearchGate. [Link]
-
Regeneration of a Deactivated Hydrotreating Catalyst. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Deactivation of supported copper metal catalysts for hydrogenation reactions. (2025). ResearchGate. [Link]
-
Highly Efficient Hydrogenation of Lignin over Ni-Based Alloy Catalysts. (2024). MDPI. [Link]
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. [Link]
-
Kinetic study of the selective hydrogenation of 3-hexyne over W–Pd/alumina catalysts. (n.d.). ResearchGate. [Link]
-
Catalyst Deactivation Processes during 1-Hexene Polymerization. (2020). UVIC. [Link]
-
Analysis of Catalysts. (n.d.). tasconusa.com. [Link]
-
Sintering process and catalysis. (n.d.). Journal of Materials Science and Chemical Engineering. [Link]
-
Catalyst Characterization Techniques. (2021). Hiden Analytical. [Link]
-
New Strategies in Enantioselective Hydrogenation on Supported Transition Metal Catalyst: Effects of Metal Sintering and Support Swelling. (2019). ResearchGate. [Link]
-
Identification of extremely hard coke generation by low-temperature reaction on tungsten catalysts via Operando and in situ techniques. (2021). PMC. [Link]
-
Leaching in Metal Nanoparticle Catalysis. (n.d.). Ingenta Connect. [Link]
-
Lecture 6 Catalyst characterization. (n.d.). NPTEL. [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. (2022). Axens. [Link]
-
Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent nickel skeleton catalysts. (n.d.). MATEC Web of Conferences. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Applied Catalysts. [Link]
-
11.5: Catalytic Hydrogenation. (2019). Chemistry LibreTexts. [Link]
-
What Is A Catalyst Poison?. (2025). YouTube. [Link]
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA. [Link]
-
Poisoning (catalyst poisoning). (n.d.). candcs. [Link]
-
Hydrogenation. (n.d.). Khan Academy. [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. [Link]
-
Leaching in metal nanoparticle catalysis. (2014). PubMed. [Link]
-
Reducing Coke Formation on Hydrotreating Catalysts. (n.d.). . [Link]
-
Mechanisms of catalyst deactivation. (n.d.). ResearchGate. [Link]
-
Coke formation in metal‐catalysed hydrogenation/dehydrogenation... (n.d.). ResearchGate. [Link]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 2. youtube.com [youtube.com]
- 3. Poisoning (catalytic converter poisoning) - candcs [candcs.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemisgroup.us [chemisgroup.us]
- 7. Highly Efficient Hydrogenation of Lignin over Ni-Based Alloy Catalysts [mdpi.com]
- 8. Leaching in metal nanoparticle catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. Identification of extremely hard coke generation by low-temperature reaction on tungsten catalysts via Operando and in situ techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. Catalyst Characterization Techniques [hidenanalytical.com]
Validation & Comparative
A Comparative Guide to the Thermodynamic Stability of Hexene Isomers
For researchers and professionals in organic synthesis and drug development, a nuanced understanding of molecular stability is paramount. It governs reaction equilibria, dictates product distributions, and ultimately influences the energetic efficiency of synthetic pathways. Among the foundational principles of physical organic chemistry, the stability of carbon-carbon double bonds in alkenes is a critical concept. This guide provides an in-depth, objective comparison of the thermodynamic stability of various hexene (C₆H₁₂) isomers, with a particular focus on trans-3-hexene, grounded in experimental thermochemical data.
The Principles of Alkene Stability
The stability of an alkene is inversely related to its potential energy; a more stable alkene possesses a lower potential energy. This stability is primarily dictated by two structural factors: the degree of substitution of the double bond and the stereochemistry of the substituents.
Degree of Substitution: Zaitsev's Rule and Hyperconjugation
As a general principle, the thermodynamic stability of an alkene increases with the number of alkyl groups attached to the double-bonded carbons.[1] This trend is often summarized by Zaitsev's Rule, which posits that in elimination reactions, the more substituted (and thus more stable) alkene is typically the major product.[2]
The stabilizing effect of alkyl substituents is attributed to two main factors:
-
Hyperconjugation: This involves the delocalization of electrons from an adjacent C-H or C-C sigma bond into the empty π* antibonding orbital of the double bond. This interaction disperses electron density and lowers the overall energy of the molecule. The greater the number of alkyl substituents, the greater the number of possible hyperconjugative interactions, leading to enhanced stability.
-
Bond Strength: A C-C single bond between an sp³ hybridized carbon (from an alkyl group) and an sp² hybridized carbon (from the alkene) is slightly stronger than an sp³-sp³ C-C bond. Therefore, increasing the number of alkyl substituents on the double bond increases the overall bond strength of the molecule.
This leads to the general stability order: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (ethene).[1]
Stereoisomerism: cis vs. trans Alkenes and Steric Strain
For disubstituted alkenes, the spatial arrangement of the substituents gives rise to geometric isomers, designated as cis (Z) or trans (E). Trans isomers, where the substituent groups are on opposite sides of the double bond, are generally more stable than their corresponding cis isomers, where the groups are on the same side.[3][4]
The primary reason for this difference is steric hindrance . In a cis isomer, the alkyl groups are forced into close proximity, leading to repulsive van der Waals interactions between their electron clouds.[4] This molecular crowding, or steric strain, raises the potential energy of the molecule, making it less stable than the trans isomer where the bulky groups are positioned far apart.[3]
Quantitative Stability Comparison: Heat of Hydrogenation
A reliable and precise method for quantifying the relative stabilities of alkene isomers is by measuring their molar heat of hydrogenation (ΔH°hydrog).[1][3] This experiment measures the enthalpy change when an alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd/C, Pt) to form the corresponding saturated alkane.[4]
Since different hexene isomers that share the same carbon skeleton (e.g., 1-hexene, 2-hexene, 3-hexene) all hydrogenate to form the same alkane (n-hexane), the hydrogenation reaction provides a common endpoint for energy comparison. The reaction is exothermic, releasing heat. A less stable (higher energy) alkene will release more heat upon hydrogenation than a more stable (lower energy) alkene.[1][4] Therefore, a lower (less negative) heat of hydrogenation corresponds to greater alkene stability .
Data Summary: Heats of Hydrogenation of Hexene Isomers
The following table consolidates experimentally determined and calculated heats of hydrogenation for a range of C₆H₁₂ isomers. This data provides a clear quantitative basis for comparing their relative stabilities.
| Alkene Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Reference(s) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | Monosubstituted | -126.2 | -30.15 | [1][5] |
| 3-Methyl-1-pentene | CH₂=CHCH(CH₃)CH₂CH₃ | Monosubstituted | -125.5 | -30.00 | [1][5] |
| 4-Methyl-1-pentene | CH₂=CHCH₂CH(CH₃)₂ | Monosubstituted | -126.2 | -30.15 | [5] |
| cis-3-Hexene | cis-CH₃CH₂CH=CHCH₂CH₃ | Disubstituted | -122.0 ± 0.73 | -29.15 | [6] |
| cis-2-Hexene | cis-CH₃CH=CH(CH₂)₂CH₃ | Disubstituted | -119.5 | -28.55 | [1][5] |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂)₂CH₃ | Disubstituted | -117.6 | -28.10 | [1][5] |
| This compound | trans-CH₃CH₂CH=CHCH₂CH₃ | Disubstituted | -117.9 ± 0.73 | -28.17 | [7] |
| trans-2-Hexene | trans-CH₃CH=CH(CH₂)₂CH₃ | Disubstituted | -115.9 | -27.70 | [1][5] |
| 2-Methyl-2-pentene | CH₃C(CH₃)=CHCH₂CH₃ | Trisubstituted | -111.3 | -26.60 | [5] |
| 3-Methyl-2-pentene (mix) | CH₃CH=C(CH₃)CH₂CH₃ | Trisubstituted | -111.7 | -26.70 | [5] |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | Trisubstituted | -112.1 | -26.80 | [5] |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | -109.2 | -26.10 | [5] |
Note: Values are for the gas phase at 25°C where available. Some values are derived from liquid phase experiments, where differences are typically minimal.
From the data, a clear stability hierarchy emerges:
-
Monosubstituted isomers like 1-hexene and 3-methyl-1-pentene are the least stable, releasing the most heat.[1]
-
Disubstituted isomers are more stable. Within this class, the trans isomers (trans-2-hexene and this compound) are consistently more stable (lower ΔH°hydrog) than their cis counterparts. This compound (-117.9 kJ/mol) is slightly less stable than trans-2-hexene (-115.9 kJ/mol).
-
Trisubstituted isomers like 2-methyl-2-pentene show a further increase in stability.
-
The tetrasubstituted isomer , 2,3-dimethyl-2-butene, is the most stable of the acyclic hexenes listed, releasing the least amount of heat upon hydrogenation.[1]
Visualizing Thermodynamic Relationships
The relationship between isomer structure, potential energy (stability), and heat of hydrogenation can be visualized with an energy diagram. All unbranched hexene isomers hydrogenate to the same product, n-hexane, providing a common baseline for comparison.
Caption: Energy diagram for the hydrogenation of unbranched hexene isomers.
Experimental Protocol: Catalytic Hydrogenation via Calorimetry
The determination of the heat of hydrogenation is a self-validating system that provides direct, empirical evidence for the stability of an alkene. The following protocol outlines the key steps.
Objective:
To experimentally measure and compare the molar heat of hydrogenation for different hexene isomers using a solution calorimeter.
Materials:
-
Solution calorimeter with a reaction vessel (e.g., a Dewar flask)
-
High-precision thermometer or temperature probe
-
Stirring mechanism
-
Hydrogen gas (H₂) supply with pressure regulator
-
Hexene isomer (high purity)
-
Inert solvent (e.g., hexane)
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)
-
Analytical balance
Methodology:
-
Calorimeter Calibration:
-
The heat capacity of the calorimeter (C_cal) must first be determined. This is typically done by performing a reaction with a known enthalpy change or by using an integrated electrical heater to introduce a known amount of heat and measuring the resulting temperature change (ΔT).
-
-
Sample Preparation:
-
Accurately weigh a precise mass of the hexene isomer (e.g., 0.5 - 1.0 g) and dissolve it in a known volume of the inert solvent.
-
Weigh a catalytic amount of Pd/C (typically 1-5 mol% relative to the alkene) and add it to the solution.[1]
-
-
Hydrogenation Reaction:
-
Place the solution containing the alkene and catalyst into the hydrogenation vessel of the calorimeter and seal it.
-
Purge the system with hydrogen gas to remove any air.
-
Allow the system to reach thermal equilibrium while stirring, and record the initial temperature (T_initial) at regular intervals.
-
Pressurize the vessel with hydrogen gas to a set pressure (e.g., 1-4 atm) to initiate the reaction.[1]
-
-
Data Acquisition:
-
Monitor and record the temperature of the calorimeter at regular intervals as the exothermic hydrogenation proceeds.
-
The reaction is complete when the temperature stops rising and begins to cool. Record the maximum temperature reached (T_final).
-
-
Calculation of Molar Heat of Hydrogenation:
-
Calculate the total heat evolved (q_total) during the reaction using the formula: q_total = C_cal * ΔT where ΔT is the change in temperature (T_final - T_initial), corrected for any heat loss to the surroundings.
-
Calculate the number of moles of the hexene isomer (n_alkene) from its initial mass and molecular weight (84.16 g/mol ).
-
The molar heat of hydrogenation (ΔH°hydrog) is then calculated: ΔH°hydrog = -q_total / n_alkene The negative sign indicates that the reaction is exothermic.[1]
-
-
Comparative Analysis:
-
Repeat the procedure for each hexene isomer under identical conditions to ensure a valid comparison.
-
Caption: Experimental workflow for determining the heat of hydrogenation.
Conclusion
The thermodynamic stability of hexene isomers is a direct function of their molecular structure. Experimental data from heats of hydrogenation provides a robust quantitative framework for comparison, confirming established chemical principles. The stability increases with the degree of substitution on the double bond, and for stereoisomers, trans configurations are favored over cis due to minimized steric strain.
Specifically for 3-hexene, the trans isomer is demonstrably more stable than the cis isomer. This knowledge is not merely academic; for researchers in drug development and chemical synthesis, it is essential for predicting reaction outcomes, optimizing conditions to favor the formation of a desired, stable product, and designing molecules with specific energetic properties. A thorough grasp of these thermodynamic fundamentals is indispensable for the rational design and execution of complex organic syntheses.
References
- An In-depth Technical Guide to the Thermodynamic Properties of 3-Hexene Isomers. (2025). BenchChem.
-
Hexene. Wikipedia. [Link]
-
The heat of hydrogenation of cis-2,2,5,5-tetramethyl-3-hexene is -154 kJ(-36.7kcal)/ mol, while that of the trans isomer is only -113 kJ(-26.9kcal)/mol. (2025). Filo. [Link]
- Prosen, E. J., & Rossini, F. D. (1945). Heats of formation, hydrogenation, and combustion of the monoolefin hydrocarbons through the hexenes, and of the higher 1-alkenes.
- A Comparative Analysis of Heat of Hydrogenation in Substituted Hexene Isomers. (2025). BenchChem.
-
3-Hexene, (E)-. NIST Chemistry WebBook. [Link]
-
Heats of Formation and Hydrogenation of Alkenes. [Link]
-
1-Hexene. NIST Chemistry WebBook. [Link]
-
Heats of Hydrogenation. (2019). Chemistry LibreTexts. [Link]
-
3-Hexene, (Z)-. NIST Chemistry WebBook. [Link]
-
Reaction data for C6H12 (3-Hexene, (E)-). NIST Chemistry WebBook. [Link]
-
Heat Of Hydrogenation. (n.d.). Bartleby.com. [Link]
-
Zaitsev's Rule. (n.d.). Chemistry LibreTexts. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for trans-3-Hexene Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a cornerstone of quality control, process monitoring, and safety assessment. Trans-3-Hexene, a C6 alkene, is a common building block in organic synthesis and can be a critical impurity or component in various matrices. Ensuring a reliable analytical method for its quantification is not merely a procedural step but a fundamental requirement for data integrity.
This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the method validation process for quantifying this compound, grounded in extensive field experience and authoritative regulatory standards. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Choosing the Right Analytical Tool: GC-FID vs. GC-MS
The quantification of a volatile and relatively non-polar compound like this compound is primarily achieved through Gas Chromatography (GC). The choice of detector, however, is a critical decision that impacts sensitivity, selectivity, and cost.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of hydrocarbons.[1] The FID principle is straightforward: as separated compounds elute from the GC column, they are combusted in a hydrogen-air flame, producing ions that generate an electrical current proportional to the number of carbon atoms.[2] This makes GC-FID highly sensitive to organic compounds, with a broad linear range and excellent reproducibility, positioning it as a gold standard for quantifying known analytes.[1][3]
Gas Chromatography with Mass Spectrometry (GC-MS) offers an additional layer of analytical certainty. By coupling the separation power of GC with the identification capabilities of a mass spectrometer, GC-MS provides structural information based on the mass-to-charge ratio of ionized molecules and their fragments.[4] This is invaluable for confirming the identity of analytes, especially in complex matrices where co-elution with other components is possible.[3]
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the current produced by the ionization of carbon atoms in a hydrogen flame. | Separates ions based on their mass-to-charge ratio, providing structural information. |
| Selectivity | Limited; responds to nearly all organic compounds.[3] | High; provides a mass spectrum "fingerprint" for definitive identification. |
| Sensitivity | High for hydrocarbons (typically 0.1 to 10 ppm detection limits).[3] | Very high, often reaching picogram levels. |
| Primary Use | Accurate quantification of known, well-separated compounds.[3] | Identification of unknown compounds and quantification in complex matrices. |
| Cost | Lower initial and operational cost. | Higher initial and maintenance cost. |
For routine quantification of a known analyte like this compound, where the primary goal is to determine its concentration accurately, GC-FID is often the more practical and cost-effective choice . Its robustness and wide linear range make it ideal for quality control environments. This guide will, therefore, focus on the validation of a GC-FID method.
The Validation Workflow: A Step-by-Step Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The framework for this process is well-defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[6] Our validation of the this compound GC-FID method will adhere to these principles.
Caption: Specificity testing workflow.
Linearity and Range
Objective: To verify that the method provides results that are directly proportional to the concentration of the analyte within a specified range. [7] Experimental Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound of known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in samples, typically from 50% to 150% of the target concentration. [7]For this example, we will use a range of 1 µg/mL to 50 µg/mL.
-
Analyze Standards: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the average peak area against the concentration for each standard. Perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. [8][9]* The y-intercept should be statistically insignificant or a very small percentage of the response at the target concentration. [5]* A visual inspection of the plot should confirm a linear relationship.
Illustrative Linearity Data:
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1.0 | 1005, 1015, 998 | 1006 | 0.85% |
| 5.0 | 5025, 5050, 4990 | 5022 | 0.60% |
| 10.0 | 10110, 10080, 10150 | 10113 | 0.35% |
| 25.0 | 25200, 25350, 25100 | 25217 | 0.49% |
| 50.0 | 50500, 50300, 50800 | 50533 | 0.49% |
| Regression Results | y = 1008.5x + 45.3 | r² = 0.9998 |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [5]Accuracy is typically assessed using recovery studies.
Experimental Protocol:
-
Prepare a Sample Matrix: If this compound is to be quantified in a specific product or matrix, prepare a blank matrix (containing all components except the analyte). If not, a suitable solvent can be used.
-
Spike Samples: Spike the blank matrix at three different concentration levels (e.g., low, medium, and high) covering the specified range. Prepare at least three replicates at each level.
-
Analyze Spiked Samples: Analyze the spiked samples using the GC-FID method.
-
Calculate Recovery: Determine the concentration of this compound in each spiked sample from the calibration curve and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within an established range, typically 98-102% for drug substance assays. [8] Illustrative Accuracy Data:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| Low | 5.0 | 4.95, 5.05, 4.98 | 99.6% | 1.01% |
| Medium | 25.0 | 24.80, 25.10, 25.25 | 100.2% | 0.92% |
| High | 45.0 | 44.90, 45.30, 44.75 | 99.9% | 0.62% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision. [5] Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare nine independent samples at 100% of the target concentration.
-
Alternatively, prepare three replicates at three different concentrations (low, medium, high).
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability should be less than 2%. [8]* The %RSD for intermediate precision should be less than 3%. [8] Illustrative Precision Data:
| Precision Level | Parameter | Concentration (µg/mL) | %RSD (n=9) |
| Repeatability | Day 1, Analyst 1, Inst 1 | 25.0 | 0.85% |
| Intermediate Precision | Day 2, Analyst 2, Inst 2 | 25.0 | 1.25% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Experimental Protocol (Based on the Calibration Curve): This approach is widely accepted and statistically sound. [10]1. Use Linearity Data: Utilize the data from the linearity study. 2. Calculate LOD: LOD = 3.3 * (σ / S) 3. Calculate LOQ: LOQ = 10 * (σ / S)
- Where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) and S is the slope of the calibration curve. [10][11] Acceptance Criteria:
-
The LOQ must be demonstrated by preparing and analyzing samples at this concentration, showing acceptable precision (%RSD typically ≤ 10%) and accuracy.
Illustrative LOD & LOQ Data (from linearity results):
-
Slope (S): 1008.5
-
Standard Deviation of Intercept (σ): 25.2
-
Calculated LOD: 3.3 * (25.2 / 1008.5) = 0.08 µg/mL
-
Calculated LOQ: 10 * (25.2 / 1008.5) = 0.25 µg/mL
Robustness
Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [12][13] Experimental Protocol:
-
Identify Critical Parameters: Identify GC parameters that could potentially affect the results (e.g., initial oven temperature, carrier gas flow rate, split ratio).
-
Vary Parameters: Deliberately vary these parameters within a realistic range (e.g., ±2 °C for temperature, ±5% for flow rate).
-
Analyze a Standard: Analyze a system suitability standard under each varied condition.
-
Assess Impact: Evaluate the impact on key system suitability parameters like retention time, peak area, and resolution.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits under all varied conditions.
-
The %RSD of the analyte peak area across all conditions should be minimal.
Illustrative Robustness Data:
| Parameter | Variation | Retention Time (min) | Peak Area | Resolution (Rs) |
| Nominal | - | 5.25 | 25217 | 2.1 |
| Oven Temp. | +2 °C | 5.21 | 25150 | 2.0 |
| -2 °C | 5.29 | 25300 | 2.2 | |
| Flow Rate | +5% | 5.19 | 25410 | 2.0 |
| -5% | 5.32 | 25090 | 2.2 | |
| Overall %RSD | 0.55% |
Conclusion
The validation of an analytical method is a comprehensive process that ensures the reliability, accuracy, and precision of quantitative data. For this compound, a GC-FID method provides a robust and efficient analytical solution. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness according to established guidelines like ICH Q2(R2), researchers and drug development professionals can have full confidence in their analytical results. This confidence is paramount, as it underpins critical decisions throughout the product lifecycle, from early development to final quality control.
References
-
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]
-
ResearchGate. (n.d.). Calibration, LOD, and LOQ of SCFAs obtained by GC-FID. ResearchGate. [Link]
-
HS-GC–MS analysis of volatile organic compounds after hyperoxia-induced oxidative stress: a validation study - PMC. (2024, February 12). National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015, August 7). Considerations on the determination of the limit of detection and the limit of quantification in one-dimensional and comprehensive two-dimensional gas chromatography. ResearchGate. [Link]
-
Scribd. (n.d.). ICH Q2 Robust. Scribd. [Link]
-
Zainuddin, F. H., et al. (2019). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. IOP Conference Series: Materials Science and Engineering, 557, 012028. [Link]
-
Dolan, J. W. (2015, June 1). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
gmpua.com. (n.d.). A Practical Guide to Analytical Method Validation. gmpua.com. [Link]
-
McClure, D. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017, September 15). Volatile Hydrocarbons (VH) in Waters by GC/FID - PBM. Gov.bc.ca. [Link]
-
Altabrisa Group. (2025, July 5). Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. [Link]
-
BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
Pharma Validation. (n.d.). Tag: robustness testing ICH Q2. Pharma Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. National Center for Biotechnology Information. [Link]
-
Reddy, C. M., et al. (2007). Identification and quantification of alkene-based drilling fluids in crude oils by comprehensive two-dimensional gas chromatography with flame ionization detection. Journal of Chromatography A, 1148(1), 100-107. [Link]
-
Agilent. (n.d.). Analysis of Volatile Organic Compounds and Petroleum Hydrocarbons (C6-C9) in Soil and Sediment with an Agilent 8890 GC/5977B MSD. Agilent. [Link]
-
Yilmaz, B., & Arslan, Z. (2018). Gas Chromatography Method Validation Study for Sensitive and Accurate Determination of Volatile Aromatic Hydrocarbons (VAHs) in Water. Cumhuriyet Science Journal, 39(1), 1-10. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Nyman, P. J., et al. (2011). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Journal of AOAC INTERNATIONAL, 94(2), 596-605. [Link]
-
PetroChromatics. (2026, January 11). LOD Calculation Guide: Choosing the Right GC LOD Method. PetroChromatics. [Link]
-
AOAC International. (n.d.). The AOAC Method Validation Pathway: Setting Standards For Methods And Demonstrating Compliance To Defined Method Requirements. OMICS International. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Agilent. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. Agilent. [Link]
-
Phenomenex. (2025, August 5). Applications of Gas Chromatography Flame Ionization Detectors. Phenomenex. [Link]
-
ResearchGate. (n.d.). 3 : Separation of n-alkanes from C1 to C6 by gas chromatography. ResearchGate. [Link]
-
LabCompliance. (n.d.). Validation of Analytical Methods and Procedures. LabCompliance. [Link]
-
AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
-
Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
-
AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. [Link]
-
National Center for Biotechnology Information. (n.d.). Pillart[14]rianglamines: deeper cavity triangular macrocycles for selective hexene isomer separation. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2018, May 1). Topologically guided tuning of Zr-MOF pore structures for highly selective separation of C6 alkane isomers. National Center for Biotechnology Information. [Link]
-
The Ohio State University. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). The Ohio State University. [Link]
-
Brainly. (2023, December 21). Cis-3-hexene and this compound can be separated using GC (Gas Chromatography). Explain why these two. Brainly. [Link]
-
Separation Science. (n.d.). GC-FID: 5 Must-Know Tactics For Optimal Performance. Separation Science. [Link]
-
SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments. [Link]
-
National Center for Biotechnology Information. (2014, January 14). Products from the Oxidation of Linear Isomers of Hexene. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 3. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 4. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. environics.com [environics.com]
- 9. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. HS-GC–MS analysis of volatile organic compounds after hyperoxia-induced oxidative stress: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophilic Addition Reactions of trans-3-Hexene and trans-2-Hexene
This guide provides an in-depth comparison of the electrophilic addition reactions of trans-3-hexene and trans-2-hexene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic nuances, product distributions, and relative reactivities of these two isomers, supported by established chemical principles and experimental considerations.
Introduction: The Significance of Alkene Isomerism in Reactivity
Alkenes, characterized by their carbon-carbon double bonds, are fundamental building blocks in organic synthesis. The electron-rich π-bond makes them susceptible to attack by electrophiles, initiating electrophilic addition reactions that are central to the construction of more complex molecules.[1][2] The position of the double bond within an alkene, as exemplified by the isomers this compound and trans-2-hexene, significantly influences the reaction's outcome, including the products formed and the reaction rate. Understanding these differences is paramount for controlling selectivity in synthetic pathways.
This guide will dissect the electrophilic addition of a generic hydrohalic acid (H-X) to both this compound and trans-2-hexene to illustrate these key differences. We will explore how the symmetry of the alkene and the stability of the resulting carbocation intermediates dictate the regioselectivity of the reaction.
Structural and Electronic Properties of this compound and trans-2-Hexene
The fundamental difference between this compound and trans-2-hexene lies in the placement of the double bond and, consequently, the symmetry of the molecule.
-
This compound: This is a symmetrical alkene. The carbon atoms involved in the double bond (C3 and C4) are equally substituted, each bonded to one hydrogen atom and one ethyl group.
-
trans-2-Hexene: This is an unsymmetrical alkene. The double bond is between C2 and C3. C2 is bonded to one hydrogen and one methyl group, while C3 is bonded to one hydrogen and one propyl group.
This seemingly subtle difference in structure has profound implications for the mechanism of electrophilic addition.
Mechanistic Pathways of Electrophilic Addition
The generally accepted mechanism for the electrophilic addition of H-X to an alkene proceeds in two steps:
-
Electrophilic Attack and Formation of a Carbocation: The π-electrons of the alkene attack the electrophile (H⁺), forming a new C-H bond and a carbocation intermediate on the adjacent carbon.[3][4]
-
Nucleophilic Attack: The nucleophile (X⁻) attacks the positively charged carbon, forming the final product.[2]
The regioselectivity of this reaction is governed by the stability of the carbocation intermediate. More substituted carbocations (tertiary > secondary > primary) are more stable due to the electron-donating inductive effect and hyperconjugation of the alkyl groups.[5][6]
Due to the symmetry of this compound, the initial protonation can occur at either C3 or C4, leading to the same secondary carbocation intermediate.
-
Protonation at C3: Forms a secondary carbocation at C4.
-
Protonation at C4: Forms a secondary carbocation at C3.
Since both potential carbocations are structurally identical (3-hexyl cation), there is no preference for the initial attack. Subsequent attack by the halide ion (X⁻) on this carbocation will yield a single product: 3-halohexane .
Figure 1: Electrophilic addition to this compound.
For trans-2-hexene, the initial protonation can occur at two different carbons, leading to two different carbocation intermediates. This is where Markovnikov's Rule becomes critical. Markovnikov's rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen atoms.[7][8][9][10] The underlying principle is the formation of the more stable carbocation intermediate.[11][12]
-
Path A: Protonation at C2: This would form a primary carbocation at C3. This is a less stable carbocation.
-
Path B: Protonation at C3: This forms a secondary carbocation at C2. This is a more stable carbocation.
According to the principles of carbocation stability, Path B is significantly favored. Therefore, the reaction will predominantly proceed through the formation of the secondary carbocation. Subsequent nucleophilic attack by X⁻ on this more stable carbocation leads to the major product.
-
Major Product: 2-halohexane
-
Minor Product: 3-halohexane
The reaction is regioselective because one constitutional isomer is formed in preference to another.[10]
Figure 2: Electrophilic addition to trans-2-Hexene.
Comparative Analysis of Reactivity
The rate of electrophilic addition is determined by the activation energy of the rate-determining step, which is the formation of the carbocation intermediate.[4] The stability of the transition state leading to the carbocation is a key factor. Alkyl groups are electron-donating and stabilize the positive charge of the carbocation.
In general, more substituted alkenes are more reactive towards electrophilic addition because they form more stable carbocation intermediates.[3] Comparing this compound and trans-2-hexene, both are disubstituted alkenes. However, the stability of the carbocations they form upon protonation differs slightly.
-
This compound: Forms a secondary carbocation where the positive charge is stabilized by an ethyl and a propyl group.
-
trans-2-Hexene: The major pathway involves the formation of a secondary carbocation where the positive charge is stabilized by a methyl and a butyl group.
The difference in the stabilizing effect of these alkyl groups is minimal, and therefore, the intrinsic reactivity of the two isomers towards electrophilic addition is expected to be quite similar. However, subtle differences in reaction rates might be observable under carefully controlled experimental conditions. Some studies on the gas-phase reactions of hexene isomers with radicals have shown minor differences in rate coefficients, which can be attributed to electronic and steric factors.[13]
Stereochemistry of the Addition
For the addition of H-X, the carbocation intermediate is planar. The nucleophile can attack from either face of the carbocation with equal probability. If the addition creates a new stereocenter, a racemic mixture of enantiomers will be formed.
In the case of the addition of halogens (e.g., Br₂), the mechanism involves the formation of a cyclic halonium ion intermediate.[14][15][16] This intermediate is then attacked by the halide ion in an Sₙ2-like fashion, resulting in anti-addition.[17][18]
-
Addition of Br₂ to this compound: This will result in the formation of a meso compound, (3R,4S)-3,4-dibromohexane.
-
Addition of Br₂ to trans-2-Hexene: This will produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromohexane.
Experimental Protocols
To experimentally verify the product distributions and relative reactivities, the following protocols can be employed.
-
Dissolve the alkene (this compound or trans-2-hexene) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly bubble anhydrous hydrogen halide (e.g., HBr gas) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.
-
Extract the organic layer with a suitable solvent, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by distillation or column chromatography.
The product mixture can be analyzed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different constitutional isomers based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the products and quantify the relative amounts of each isomer in the mixture.
Figure 3: Experimental workflow for hydrohalogenation.
Data Summary
| Alkene | Electrophile | Major Product(s) | Minor Product(s) | Key Takeaway |
| This compound | H-X | 3-Halohexane | None | Symmetrical alkene gives a single product. |
| trans-2-Hexene | H-X | 2-Halohexane | 3-Halohexane | Unsymmetrical alkene follows Markovnikov's rule. |
| This compound | Br₂ | (3R,4S)-3,4-dibromohexane (meso) | None | Anti-addition to a trans-alkene gives a meso compound. |
| trans-2-Hexene | Br₂ | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromohexane | None | Anti-addition to a trans-alkene gives a racemic mixture. |
Conclusion
The comparison of electrophilic addition reactions of this compound and trans-2-hexene provides a clear illustration of fundamental principles in organic chemistry. The symmetry of this compound leads to the formation of a single product, while the asymmetry of trans-2-hexene results in a regioselective reaction governed by Markovnikov's rule and the stability of the carbocation intermediates. While their intrinsic reactivities are expected to be similar, the product distributions are markedly different. A thorough understanding of these concepts is essential for the rational design of synthetic routes and the prediction of reaction outcomes in drug development and other areas of chemical research.
References
-
Chemistry LibreTexts. (2023, January 22). Electrophilic Addition of Halogens to Alkenes. [Link]
-
Lumen Learning. Halogenation of Alkenes. MCC Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. Alkene Reactivity. [Link]
-
Chemistry LibreTexts. (2021, May 20). 3.6: Alkene Asymmetry and Markovnikov's Rule. [Link]
-
Quora. (2018, June 2). What are the Morkovnicove rules of unsymmetrical alkene?. [Link]
-
Chemistry LibreTexts. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]
-
Pearson. Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. [Link]
-
Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.3: Alkene Asymmetry and Markovnikov's Rule. [Link]
-
Chemistry Steps. Markovnikov's Rule. [Link]
-
University of Wisconsin-Madison Department of Chemistry. ELECTROPHILIC ADDITIONS OF ALKENES AS THE COUNTERPART OF ELIMINATIONS. [Link]
-
BYJU'S. Electrophilic Addition Reactions Of Alkenes. [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]
-
ChemistryStudent. Alkenes - Electrophilic Addition (A-Level). [Link]
-
Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
-
NC State University Libraries. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. [Link]
-
YouTube. (2016, August 27). Carbocation stability reaction mechanisms and electrophilic addition. [Link]
-
ResearchGate. (2019, August 7). Rate constants for the gas-phase reactions of cis-3-Hexen-1-ol, cis-3-Hexenylacetate, trans-2-Hexenal, and Linalool with OH and NO3 radicals and O3 at 296 ± 2 K, and OH radical formation yields from the O3 reactions. [Link]
-
Quora. (2018, May 15). Are 2-Hexene and Hex-2-ene the same?. [Link]
-
Chemistry LibreTexts. (2024, July 30). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. [Link]
-
ResearchGate. (2016, August 10). Gas-phase rate coefficients for the reactions of nitrate radicals with (Z)-pent-2-ene, (E)-pent-2-ene, (Z)-hex-2-ene, (E)-hex-2-ene, (Z)-hex-3-ene, (E)-hex-3-ene and (E)-3-methylpent-2-ene. [Link]
-
Chemguide. electrophilic addition - symmetrical alkenes and bromine. [Link]
-
Stenutz. This compound. [Link]
-
ResearchGate. (2019, August 5). Experimental and Kinetic Modeling Study on this compound Ignition behind Reflected Shock Waves. [Link]
-
SciELO. (2018). Rate Coefficient for the Reaction of Cl Atoms with cis-3-Hexene at 296 ± 2 K. [Link]
Sources
- 1. Organic Chemistry Study Guide: Alkenes Reaction Mechanisms | Notes [pearson.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Alkene Reactivity [www2.chemistry.msu.edu]
- 18. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
Introduction: The Significance of Selective Hydrogenation
An esteemed professional in the fields of chemical research and drug development, this guide offers a comprehensive comparison of kinetic studies on the hydrogenation of hexene isomers. As a Senior Application Scientist, my objective is to provide not just data, but a deep, mechanistic understanding of how molecular structure influences reactivity in one of fundamental catalysis's most studied reactions. This document eschews rigid templates in favor of a narrative that logically builds from foundational principles to applied experimental insights, ensuring that every protocol is self-validating and every claim is substantiated by authoritative sources.
Catalytic hydrogenation is a cornerstone of organic synthesis, pivotal in processes ranging from the production of fine chemicals to the manufacturing of pharmaceuticals and food products like margarine[1]. The conversion of unsaturated alkenes to saturated alkanes is thermodynamically favorable, yet it requires a catalyst to proceed at a practical rate by lowering the reaction's activation energy[2][3][4].
Hexene isomers (C₆H₁₂) provide an ideal model system for studying the nuances of catalytic hydrogenation. With the same molecular formula, these isomers differ only in the position of the carbon-carbon double bond (1-hexene, 2-hexene, 3-hexene) and its stereochemistry (cis/trans). These subtle structural variations lead to significant differences in their thermodynamic stability and, consequently, their reaction kinetics. Understanding these differences is crucial for designing selective catalysts and optimizing reaction conditions to favor the hydrogenation of one isomer over another in a complex mixture—a common challenge in industrial feedstocks.
This guide will dissect the factors governing the hydrogenation rates of hexene isomers, focusing on the interplay between substrate stability, catalyst properties, and the underlying reaction mechanism.
Alkene Stability and Its Impact on Reactivity
The reactivity of an alkene in hydrogenation is inversely related to its thermodynamic stability. More stable alkenes possess lower ground-state energy, resulting in a higher activation energy barrier to reach the transition state. This stability can be quantified by the heat of hydrogenation (ΔH°hydrog) , which is the enthalpy change when one mole of an unsaturated compound is hydrogenated[5][6]. A less negative (smaller) heat of hydrogenation indicates a more stable alkene.
The stability of hexene isomers is primarily determined by two factors:
-
Substitution: The degree of alkyl substitution on the double-bond carbons. Stability increases with substitution (Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted)[6][7].
-
Stereochemistry: For disubstituted alkenes, trans isomers are generally more stable than cis isomers due to reduced steric strain[5][8].
Based on these principles, the stability of hexene isomers increases in the following order: 1-Hexene < cis-3-Hexene < cis-2-Hexene < trans-3-Hexene < trans-2-Hexene
This hierarchy predicts that 1-hexene, being the least stable terminal alkene, should exhibit the fastest hydrogenation rate, while the more stable, internal trans-isomers should react more slowly.
| Alkene Isomer | Type | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1-Hexene | Monosubstituted | -29.8 | Least Stable |
| cis-3-Hexene | Z-disubstituted | -29.0 | ↓ |
| cis-2-Hexene | Z-disubstituted | -28.5 | ↓ |
| This compound | E-disubstituted | -28.1 | ↓ |
| trans-2-Hexene | E-disubstituted | -27.7 | Most Stable |
| Data sourced from the NIST Webbook.[9] |
The Mechanism of Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation of alkenes is widely understood to proceed via the Horiuti-Polanyi mechanism , which aligns with the Langmuir-Hinshelwood model for surface reactions[10][11]. This mechanism involves several key steps occurring on the surface of a solid metal catalyst (e.g., Pd, Pt, Ni)[2][12].
Key Mechanistic Steps:
-
Adsorption: Both the alkene and molecular hydrogen (H₂) are adsorbed onto the catalyst surface[13].
-
Hydrogen Dissociation: The H-H bond is cleaved, and the hydrogen atoms bind to the metal surface, forming reactive metal-hydride species[3][12].
-
First Hydrogen Transfer: An adsorbed hydrogen atom is transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate (a metal-bound alkyl group). This step is typically reversible.
-
Second Hydrogen Transfer: A second hydrogen atom transfers to the other carbon, forming the saturated alkane.
-
Desorption: The newly formed alkane, being weakly adsorbed, desorbs from the catalyst surface, freeing the active site for the next cycle[14].
A critical feature of this mechanism is that both hydrogen atoms are delivered from the catalyst surface to the same face of the double bond, resulting in syn-addition stereochemistry[4][14][15].
Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation.
Experimental Design for Kinetic Comparison
To obtain meaningful kinetic data, experiments must be designed to eliminate mass transfer limitations, ensuring that the measured rate is the intrinsic chemical reaction rate.
Experimental Workflow
A typical workflow for a liquid-phase hydrogenation study involves careful preparation, execution, and analysis.
Caption: Standard workflow for a batch hydrogenation kinetic study.
Detailed Experimental Protocol (Example)
This protocol describes a self-validating system for comparing the hydrogenation of 1-hexene and cis-2-hexene using a 5% Pd/C catalyst in a batch reactor.
1. Catalyst Activation and Preparation:
-
Rationale: Commercial catalysts like Pd/C are often stored under ambient conditions and may have surface oxides or adsorbed impurities. An activation step ensures a clean, active surface.
-
Procedure: Place 50 mg of 5% Pd/C into a glass-lined autoclave reactor (e.g., a 100 mL Parr reactor). Seal the reactor and purge three times with argon, followed by three purges with H₂. Heat to 100°C under 5 atm H₂ for 1 hour. Cool to the reaction temperature (e.g., 30°C).
2. Reactor Charging:
-
Rationale: An inert solvent is used to facilitate mixing and heat transfer. An internal standard is crucial for accurate quantification by GC, as it corrects for variations in injection volume.
-
Procedure: After activation, vent the H₂ and fill the reactor with argon. Under a positive argon flow, add 20 mL of ethanol (solvent) and 100 µL of dodecane (internal standard) via a syringe.
3. Reaction Initiation and Execution:
-
Rationale: Vigorous stirring (>1000 rpm) is essential to overcome external mass transfer limitations, ensuring that the reaction rate is not limited by the transport of H₂ from the gas phase to the catalyst surface. The reaction is initiated by the addition of the alkene.
-
Procedure: Seal the reactor and begin stirring at 1200 rpm. Purge the headspace three times with H₂. Pressurize the reactor to 3 atm H₂. Inject 1.0 mL of the hexene isomer through a septum. Begin timing (t=0) and data logging (pressure, temperature).
4. Sampling and Analysis:
-
Rationale: Periodic sampling allows for the construction of a concentration vs. time profile, from which the initial reaction rate can be accurately determined. Filtering the catalyst quenches the reaction in the sample.
-
Procedure: At timed intervals (e.g., 0, 2, 5, 10, 20, 30 min), withdraw ~0.2 mL aliquots via a sampling tube equipped with a filter. Immediately dilute the sample with 1 mL of ethanol in a GC vial. Analyze the samples using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1). Calibrate the GC with standard solutions of each hexene isomer and hexane to determine response factors relative to the dodecane internal standard.
Comparative Kinetic Data and Interpretation
Kinetic studies consistently show that the rate of hydrogenation is highly dependent on the structure of the hexene isomer.
Influence of Double Bond Position and Stereochemistry
The reaction rate generally follows the inverse order of alkene stability. Less stable isomers with more accessible double bonds react faster.
-
1-Hexene vs. Internal Hexenes: 1-hexene, a terminal alkene, consistently shows a higher reaction rate than internal isomers like 2-hexene or 3-hexene. This is attributed to both its lower thermodynamic stability and reduced steric hindrance, which allows for more facile adsorption onto the catalyst's active sites[16].
-
cis-Isomers vs. trans-Isomers: cis-alkenes typically hydrogenate faster than their trans counterparts. The higher ground-state energy of the cis-isomer lowers the activation barrier. Furthermore, the cis configuration can lead to one face of the double bond being less sterically hindered, facilitating its approach to the flat catalyst surface[8].
| Catalyst System | Substrate | Relative Initial Rate (Normalized to trans-2-hexene) | Reference |
| Pt/SiO₂ (liquid phase) | 1-Hexene | ~5.2 | [17] |
| cis-2-Hexene | ~1.8 | [8] | |
| trans-2-Hexene | 1.0 | [8] | |
| Ni-based (liquid phase) | 1-Hexene | Significantly higher than internal isomers | |
| Pd-in-Au Alloy (gas phase) | 1-Hexene | High activity, significant isomerization to 2- and 3-hexene | [18][19] |
Note: The values are illustrative, derived from trends reported in the literature. Absolute rates depend heavily on specific conditions.
Catalyst Performance
The choice of metal catalyst profoundly impacts both activity and selectivity.
-
Palladium (Pd): Often considered the most active catalyst for alkene hydrogenation at low temperatures and pressures. It is highly effective for complete saturation[14]. However, Pd can also be an active isomerization catalyst, converting 1-hexene to internal hexenes before hydrogenation is complete[18][19].
-
Platinum (Pt): Also highly active and widely used. Pt catalysts can sometimes offer different selectivity compared to Pd, particularly when modifiers are used or when supported on specific materials like zeolites[16][20].
-
Nickel (Ni): A more cost-effective alternative to noble metals, though it typically requires higher temperatures and pressures to achieve comparable activity[13].
-
Ruthenium (Ru): Effective for hydrogenation and can be supported on various materials to tune its performance.[21]
Conclusion
The kinetic study of hexene isomer hydrogenation reveals a clear and predictable relationship between molecular structure and chemical reactivity. The reaction rates are governed by a combination of thermodynamic stability and steric accessibility to the catalyst surface, leading to a general reactivity trend of: 1-hexene > cis-isomers > trans-isomers .
For researchers and drug development professionals, this understanding is paramount. It informs the rational design of catalysts and processes for selective transformations, allowing for the targeted hydrogenation of specific double bonds within complex molecules. By employing rigorous, self-validating experimental protocols, one can reliably dissect these kinetic differences and translate fundamental catalytic principles into practical, high-value chemical synthesis.
References
- Alsaiari, R. A. (n.d.). Oxidation of 1-hexene using supported ruthenium catalysts under solvent-free conditions. Saudi Pharmaceutical Journal.
-
(2018, March 24). Kinetic Study of Catalytic Hexane Isomerization. ResearchGate. Retrieved from [Link]
-
Al-Zahrani, S. M., et al. (2022). Effect of Different Zeolite Supports on the Catalytic Behavior of Platinum Nanoparticles in Cyclohexene Hydrogenation Reaction. MDPI. Retrieved from [Link]
-
(2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D0CY01709D. Retrieved from [Link]
-
(2022, September 1). Unraveling 1-Hexene Hydrogenation over Dilute Pd-in-Au Alloys. OSTI.GOV. Retrieved from [Link]
-
(n.d.). Study of catalytic activity on hydrogenation reactions of 1-hexene by RuCl2(Py)4 and RuCl2(DMSO)2(NC5H4CO2Na)2 supported on functionalized MCM-48. Redalyc. Retrieved from [Link]
-
(2014, August 23). Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 12. Hydroalcoxycarbonylation of 1-Hexene Using Palladium. SciSpace. Retrieved from [Link]
-
(2014, August 23). Kinetics and Mechanisms of Homogeneous Catalytic Reactions. Part 12. Hydroalcoxycarbonylation of 1-Hexene Using Palladium/ Triphenylphosphine Systems as Catalyst Precursors. ResearchGate. Retrieved from [Link]
-
(2018, November 2). Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Investigations on the Effect of Zn Content and ZrO 2 as the Support and Dispersant. MDPI. Retrieved from [Link]
-
(n.d.). Liquid-phase hydrogenation of 1-hexene and phenylacetylene over multicomponent nickel skeleton catalysts. MATEC Web of Conferences. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts [Video]. YouTube. Retrieved from [Link]
-
(n.d.). Reaction rate constants for hydrogenation of the hydrocarbons under study at various temperatures and pressure of 2 atm. ResearchGate. Retrieved from [Link]
-
(2025, January 10). IIlustration 1: Arrange the following as per instructions given in parent... Filo. Retrieved from [Link]
-
(2008, December 14). Oxidation and combustion of the n-hexene isomers: A wide range kinetic modeling study. OSTI.GOV. Retrieved from [Link]
-
(n.d.). Scheme 2. Reaction sequence of the Langmuir-Hinshelwood mechanism (LHM). ResearchGate. Retrieved from [Link]
-
(2020, September 22). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. ACG Publications. Retrieved from [Link]
-
(2015, July 15). 12.2: Catalytic Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]
-
(2022, September 14). Unraveling 1-Hexene Hydrogenation over Dilute Pd-in-Au Alloys. DSpace. Retrieved from [Link]
-
(2023, January 22). Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
-
(2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. Chemistry LibreTexts. Retrieved from [Link]
-
(2024, September 10). Atypical hydrogenation selectivity of platinum by reactive environment modulation. RSC Publishing. Retrieved from [Link]
-
(n.d.). Catalytic Hydrogenation. ChemTalk. Retrieved from [Link]
-
(2014, May 14). Rate of hydrogenation. Chemistry Stack Exchange. Retrieved from [Link]
- Rylander, P. N. (1967).
-
(n.d.). 3.2.3 – Hydrogenation of Alkenes. eCampusOntario Pressbooks. Retrieved from [Link]
-
(n.d.). Platinum content as a determinant of hydrogenation efficiency: A study on cyclohexene, Cyclopentene, and Cyclooctadiene using Pt-TUD-1 catalysts. ResearchGate. Retrieved from [Link]
-
(n.d.). catalytic hydrogenation mechanism of addition of hydrogen to alkenes. Doc Brown's Chemistry. Retrieved from [Link]
-
(2008, December 14). Oxidation and combustion of the n-hexene isomers: A wide range kinetic modeling study. OSTI.GOV. Retrieved from [Link]
-
(n.d.). hydrogenation of alkenes. Chemguide. Retrieved from [Link]
-
Chemistry university. (2023, July 7). Catalytic Hydrogenation of Alkenes [Video]. YouTube. Retrieved from [Link]
-
LearnChemE. (2011, November 28). Langmuir-Hinshelwood Kinetics [Video]. YouTube. Retrieved from [Link]
-
(n.d.). langmuir-hinshelwood-kinetics-example-problems. LearnChemE. Retrieved from [Link]
-
(n.d.). Hydrogenation of 1-hexene. ResearchGate. Retrieved from [Link]
-
Aminulchem Innovation. (2023, October 14). Langmuir-Hinshelwood kinetic model [Video]. YouTube. Retrieved from [Link]
-
(2024, July 8). The Conundrum of “Pair Sites” in Langmuir–Hinshelwood Reaction Kinetics in Heterogeneous Catalysis. ACS Publications. Retrieved from [Link]
-
(2012, March 25). The heat of hydrogenation of 1-hexene is 126kj/mol. When a second dou. askIITians. Retrieved from [Link]
-
(2018, October 18). Prevalence of trans-Alkenes in Hydrogenation Processes on Metal Surfaces: A Density Functional Theory Study. ACS Publications. Retrieved from [Link]
-
(2024, April 3). 7.7: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Alkene Heats of Hydrogenation. Oregon State University. Retrieved from [Link]
-
Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
(2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry university. (2021, April 21). Selectivity in Catalytic Hydrogenations [Video]. YouTube. Retrieved from [Link]
-
(2023, January 22). Hydrogenation of Alkenes. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. One moment, please... [chemistrytalk.org]
- 13. catalytic hydrogenation mechanism of addition of hydrogen to alkenes unsaturated hydrocarbons reagents reaction conditions organic synthesis [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 17. Atypical hydrogenation selectivity of platinum by reactive environment modulation - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01820F [pubs.rsc.org]
- 18. osti.gov [osti.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. mdpi.com [mdpi.com]
- 21. Study of catalytic activity on hydrogenation reactions of 1-hexene by RuCl2(Py)4 and RuCl2(DMSO)2(NC5H4CO2Na)2 supported on functionalized MCM-48 [redalyc.org]
A Researcher's Guide to the Spectroscopic Differentiation of cis- and trans-3-Hexene
In the realms of synthetic chemistry, materials science, and drug development, the precise characterization of geometric isomers is not merely an academic exercise but a critical determinant of a substance's physical properties and biological activity. The subtle difference in the spatial arrangement of atoms across a double bond, as seen in the case of cis-(Z)-3-hexene and trans-(E)-3-hexene, can lead to profound variations in reactivity, stability, and interaction with biological systems. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unambiguously differentiate these two isomers, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Structural Imperative: Why Isomer Differentiation Matters
The rigidity of the carbon-carbon double bond in 3-hexene gives rise to two distinct stereoisomers: cis-3-hexene, where the ethyl groups are on the same side of the double bond, and trans-3-hexene, where they are on opposite sides. This seemingly minor structural variance influences their molecular symmetry and steric strain, which in turn dictates their unique spectroscopic signatures. For researchers, the ability to confidently assign the stereochemistry is paramount for ensuring the purity of reaction products and understanding structure-activity relationships.
Spectroscopic Fingerprints: A Comparative Analysis
We will explore the utility of three primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy—in distinguishing between cis- and this compound. Each method probes different aspects of molecular structure and provides a unique set of data points for confident isomer identification.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying functional groups and discerning structural isomerism by measuring the absorption of infrared radiation by a molecule's vibrational modes. The key to differentiating cis- and this compound lies in the out-of-plane =C-H bending vibrations.
In the trans isomer, the two vinylic hydrogens move in a concerted, out-of-phase manner, resulting in a strong and characteristic absorption band at a higher wavenumber. The cis isomer, with its C2v symmetry, exhibits a corresponding =C-H wagging vibration at a significantly lower wavenumber.[1] Additionally, the C=C stretching vibration in the more symmetric trans isomer is often weaker than in the cis isomer due to a smaller change in the dipole moment during the vibration.[2]
| Functional Group | cis-3-Hexene Absorption (cm⁻¹) | This compound Absorption (cm⁻¹) | Key Differentiating Feature |
| =C-H Stretch | ~3010-3030 (Medium) | ~3010-3030 (Medium) | Not a primary distinguishing feature. |
| C-H Stretch (Alkane) | ~2850-2970 (Strong) | ~2850-2970 (Strong) | Not a primary distinguishing feature. |
| C=C Stretch | ~1650-1660 (Medium) | ~1665-1675 (Weak) | The C=C stretch is typically weaker in the more symmetric trans isomer. |
| =C-H Bend (Out-of-Plane) | ~675-730 (Strong) | ~960-970 (Strong) | This is the most reliable IR diagnostic for differentiation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most definitive method for differentiating cis and trans isomers in solution. It provides detailed information about the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity.
In ¹H NMR, the key differentiator is the vicinal coupling constant (³JHH) between the two protons on the double bond. This value is highly dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.
-
In cis-3-hexene, the vinylic protons are on the same side of the double bond, resulting in a smaller dihedral angle and consequently a smaller coupling constant, typically in the range of 6-15 Hz.[3]
-
In this compound, the vinylic protons are on opposite sides, leading to a larger dihedral angle and a larger coupling constant, generally between 11-18 Hz.[3]
| Proton Type | cis-3-Hexene (δ, ppm) | This compound (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| Vinylic (-CH=CH-) | ~5.2-5.4 | ~5.3-5.5 | Multiplet; cis vicinal: ~6-15 Hz , trans vicinal: ~11-18 Hz [3] |
| Allylic (=CH-CH₂-) | ~2.0 | ~1.9 | Multiplet |
| Methyl (-CH₃) | ~0.9 | ~0.9 | Triplet (~7 Hz) |
In ¹³C NMR spectroscopy, the steric environment of the carbon atoms influences their chemical shifts. The differentiation of cis- and this compound can be achieved by observing the chemical shift of the allylic carbons (=CH-C H₂-).
In cis-3-hexene, the ethyl groups are on the same side, leading to steric hindrance between them. This steric compression, known as the γ-gauche effect, causes the allylic carbon nuclei to be more shielded and thus resonate at a lower chemical shift (upfield) compared to the trans isomer where such steric strain is absent.[3]
| Carbon Type | cis-3-Hexene (δ, ppm) | This compound (δ, ppm) | Key Differentiating Feature |
| Vinylic (-CH=CH-) | ~129-131 | ~130-132 | Minor difference, not the primary diagnostic. |
| Allylic (=CH-CH₂-) | ~20-22 | ~25-27 | Significant upfield shift in the cis isomer due to the γ-gauche effect. [3] |
| Methyl (-CH₃) | ~14 | ~14 | No significant difference. |
Raman Spectroscopy: A Complementary Vibrational Technique
Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of light, and the selection rules are different. Vibrations that cause a significant change in polarizability are strongly Raman active.
For alkenes, the C=C stretching vibration is a prominent feature in the Raman spectrum. Due to its greater symmetry, the C=C bond in this compound is expected to give a more intense Raman scattering signal compared to the cis isomer.[2] Conversely, the C=C stretch in the less symmetric cis isomer often results in a stronger absorption in the IR spectrum. This complementary nature of IR and Raman spectroscopy can be a powerful confirmatory tool.
| Vibrational Mode | cis-3-Hexene Raman Shift (cm⁻¹) | This compound Raman Shift (cm⁻¹) | Key Differentiating Feature |
| C=C Stretch | ~1650-1660 (Weaker) | ~1665-1675 (Stronger) | The C=C stretch is typically more intense in the Raman spectrum of the trans isomer. [2] |
Experimental Protocols: Ensuring Self-Validating Systems
The following protocols are designed to yield high-quality, reproducible data for the confident differentiation of cis- and this compound.
FTIR-ATR Spectroscopy
This technique is ideal for the rapid analysis of liquid samples like 3-hexene with minimal sample preparation.
-
Objective: To acquire the infrared spectrum of the 3-hexene isomer to identify the key out-of-plane =C-H bending vibration.
-
Materials:
-
cis- or this compound sample
-
FTIR spectrometer with a diamond or zinc selenide Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
-
Procedure:
-
Background Spectrum: Ensure the ATR crystal is meticulously clean. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of the 3-hexene sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ provides a spectrum with an excellent signal-to-noise ratio.[1]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol to remove any sample residue.
-
¹H and ¹³C NMR Spectroscopy
High-resolution NMR is the gold standard for isomer differentiation.
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the isomeric purity and structure of 3-hexene by analyzing chemical shifts and coupling constants.
-
Materials:
-
cis- or this compound sample (10-20 mg for ¹H, up to 50 mg for ¹³C)[3]
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette and cotton wool
-
-
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve the 3-hexene sample in approximately 0.6-0.7 mL of CDCl₃.[3]
-
Transfer to NMR Tube: Filter the solution into a clean NMR tube by passing it through a Pasteur pipette with a small cotton plug to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A significantly larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual CDCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[3]
-
Raman Spectroscopy
-
Objective: To obtain the Raman spectrum to compare the relative intensities of the C=C stretching vibration.
-
Materials:
-
cis- or this compound sample
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Glass vial or cuvette for liquid samples
-
-
Procedure:
-
Sample Preparation: Place the liquid 3-hexene sample in a clean glass vial or cuvette.
-
Instrument Setup: Place the sample in the spectrometer's sample holder. Adjust the focus of the laser onto the liquid sample.
-
Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample heating or degradation.
-
Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays. Identify the peak corresponding to the C=C stretch and compare its intensity between the two isomers.
-
Visualization of Analytical Workflows
To provide a clear overview of the decision-making process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for differentiating 3-hexene isomers using IR and NMR.
Caption: The Karplus relationship explains the difference in ³JHH coupling constants.
Conclusion
The spectroscopic differentiation of cis- and this compound is a straightforward process when the correct analytical techniques are employed and the underlying principles are understood. While IR spectroscopy offers a rapid and reliable method based on the distinct out-of-plane =C-H bending vibrations, NMR spectroscopy provides the most definitive and quantitative data through the analysis of vinylic proton coupling constants and allylic carbon chemical shifts. Raman spectroscopy serves as a valuable complementary technique, particularly for confirming the identity of the trans isomer through its strong C=C stretching signal. By following the detailed protocols and understanding the causality behind the spectral differences, researchers can confidently and accurately characterize these fundamental building blocks of organic chemistry.
References
-
PubChem. (n.d.). cis-3-Hexene. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Cis-3-hexen-1-ol. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
SpectraBase. (n.d.). cis-3-Hexen-1-ol. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
- Patterson, M. L., & Weaver, M. J. (1985). Surface-enhanced Raman spectroscopy as a probe of adsorbate-surface bonding: simple alkenes and alkynes adsorbed at gold electrodes. The Journal of Physical Chemistry, 89(24), 5246-5254.
-
National Institute of Standards and Technology. (n.d.). 3-Hexene. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Raman spectra of Alkenes. [Link]
- Myers, A. B., & Mathies, R. A. (1990). Resonance Raman spectra of trans-1,3,5-hexatriene in solution: Evidence for solvent effects on excited-state torsional motion. The Journal of Chemical Physics, 92(3), 1575-1587.
- Al-Othman, A., & Ali, M. A. (2023). Exploring the Potential of Raman Spectroscopy for Characterizing Olefins in Olefin-Containing Streams. Energy & Fuels, 37(18), 13985-13994.
-
Doc Brown's Chemistry. (2025). C6H12 infrared spectrum of cyclohexane. [Link]
-
ResearchGate. (n.d.). Trans-stilbene Raman spectra. [Link]
- Hussain, S., & Movers, J. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 140, 116270.
-
Semantic Scholar. (n.d.). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. [Link]
-
Doc Brown's Chemistry. (n.d.). 25 constitutional isomers of molecular formula C6H12. [Link]
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
-
ResearchGate. (n.d.). The Raman, Ultraviolet, and Infrared Spectra and the J Si C NMR Coupling Constant of the Stable Silene. [Link]
Sources
A Senior Application Scientist's Guide to the Use of trans-3-Hexene as a Reference Standard in GC Analysis
For researchers and professionals in drug development and analytical sciences, the pursuit of precision and accuracy in chromatographic quantification is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of Gas Chromatography (GC) results. This guide provides an in-depth technical evaluation of trans-3-hexene as a reference standard for the analysis of volatile organic compounds (VOCs), comparing its performance with common alternatives and providing the experimental framework necessary for its effective implementation.
The Foundational Role of Internal Standards in GC
Quantitative GC analysis is susceptible to variations arising from minor differences in sample volume, injection efficiency, and instrument response. The internal standard method is a powerful technique used to correct for these potential errors.[1] By adding a known concentration of a non-interfering compound—the internal standard—to every sample, blank, and calibration standard, quantification is based on the ratio of the analyte's response to the internal standard's response.[2] This approach mitigates variability, thereby enhancing the precision and accuracy of the results.[1]
The ideal internal standard should possess several key attributes:
-
It must be chemically similar to the analyte(s) of interest.
-
It must not be present in the original sample matrix.
-
It should be chromatographically resolved from all other sample components.
-
Its concentration should be similar to that of the target analytes.[2]
Evaluating this compound as a Candidate Internal Standard
This compound (C₆H₁₂) is a volatile, colorless liquid that presents several characteristics making it a compelling candidate for an internal standard in the analysis of other low-molecular-weight, non-polar to moderately polar VOCs.
Physicochemical Properties
A thorough understanding of a standard's physical properties is essential for its application. The properties of this compound are well-documented and suitable for VOC analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ | [3][4] |
| Molecular Weight | 84.16 g/mol | [3][4] |
| Boiling Point | 67 °C | [5][6] |
| Density | 0.677 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.394 | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene, ethanol, ether. | [6] |
| Structure | CC\C=C\CC |
Its boiling point of 67 °C places it in the volatility range of many common solvents and VOCs, ensuring it will chromatograph under similar conditions without being excessively volatile for handling.[5][7]
Logical Framework for Selecting an Internal Standard
The decision to use this compound or any other compound as an internal standard should be a systematic process. The following diagram illustrates the key decision points.
Caption: Decision workflow for internal standard selection.
Comparative Analysis: this compound vs. Alternatives
The suitability of this compound is best understood when compared against other common internal standards for volatile analysis.
| Standard | Class | Key Advantages | Key Disadvantages | Best For... |
| This compound | Alkene | Good volatility for VOCs, structurally distinct from alkanes, commercially available with high purity. | Unsaturated bond may be reactive with certain matrices or derivatizing agents. | Analysis of C5-C8 hydrocarbons, isomers, and simple oxygenates where its retention time is optimal. |
| cis-3-Hexene | Alkene | Similar chemical properties to the trans isomer. | Lower stability and slightly different polarity can affect chromatography. GC can separate cis/trans isomers.[8][9] | Situations requiring a standard with slightly higher polarity than the trans isomer. |
| n-Hexane | Alkane | Highly inert, very common, and inexpensive. Excellent for non-polar analytes. | May not adequately mimic the behavior of more polar or unsaturated analytes during extraction or injection. | General-purpose standard for non-polar VOC analysis. |
| Benzene-d6 | Deuterated Aromatic | Chemically identical to the analyte (benzene), co-elutes but is separated by MS. The "gold standard" for accuracy in GC-MS.[2] | High cost, limited availability, may not be suitable for non-aromatic analytes. | High-stakes analysis requiring the utmost accuracy for a specific aromatic analyte. |
| 2-Heptanone | Ketone | Different functionality provides good separation from hydrocarbons. | Polarity is significantly different from hydrocarbons, may not track well during sample prep. | Analysis of ketones and other moderately polar compounds.[10] |
The primary advantage of this compound lies in its balance. It is an unsaturated hydrocarbon, making it a closer structural analog to other alkenes than a saturated alkane would be, yet it is simple enough to be broadly applicable.
Experimental Protocol: Quantification of Volatile Compounds using this compound
This protocol provides a framework for the GC-MS analysis of a hypothetical sample containing volatile hydrocarbons. It is based on principles outlined in standard methodologies like those from the US EPA for VOC analysis.[11][12][13]
Objective
To quantify the concentration of target volatile analytes in a solvent matrix using this compound as an internal standard.
Materials and Reagents
-
Internal Standard (IS) Stock Solution: Accurately prepare a 1000 µg/mL stock solution of this compound (≥99% purity) in methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified stock mixture of target analytes with a suitable solvent (e.g., hexane).[14] Spike each calibration standard with the IS stock solution to a final constant concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the unknown sample with the chosen solvent. Spike the diluted sample with the IS stock solution to the same final concentration as the calibration standards (10 µg/mL).[10]
-
GC-MS System: A Gas Chromatograph equipped with a mass selective detector (MSD) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis with an internal standard.
Step-by-Step GC-MS Procedure
-
Instrument Setup:
-
Injection Port: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 40 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 2 min). This program must be optimized to ensure baseline separation of all analytes and the internal standard.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Acquisition Mode: Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[15]
-
-
Analysis Sequence:
-
Inject a solvent blank to ensure system cleanliness.
-
Inject the series of calibration standards from lowest to highest concentration.
-
Inject the prepared unknown sample(s).
-
-
Data Analysis and Quantification:
-
Identification: Confirm the identity of analytes and the this compound IS by comparing their retention times and mass spectra to known standards or a spectral library (e.g., NIST).[14]
-
Calibration: For each analyte in the calibration standards, calculate the Relative Response Factor (RRF) using the following equation:
RRF = (Aₓ / Aᵢₛ) * (Cᵢₛ / Cₓ)
Where:
-
Aₓ = Peak area of the analyte
-
Aᵢₛ = Peak area of the internal standard (this compound)
-
Cₓ = Concentration of the analyte
-
Cᵢₛ = Concentration of the internal standard
-
-
Quantification: Calculate the concentration of each analyte in the unknown sample using the average RRF from the calibration and the following equation:
Cₓ = (Aₓ / Aᵢₛ) * (Cᵢₛ / RRF)
-
Conclusion and Recommendations
This compound serves as a highly effective and practical internal standard for the GC analysis of volatile organic compounds. Its physicochemical properties provide for excellent chromatographic behavior under typical VOC analysis conditions. While deuterated standards remain the superior choice for high-accuracy GC-MS, their cost can be prohibitive for routine analysis.
In comparison to simple alkanes like n-hexane, this compound offers a structural element (the double bond) that can better mimic the behavior of unsaturated analytes. Its clear resolution from its cis-isomer and other hexene isomers is a distinct advantage.[16]
For laboratories conducting routine analysis of hydrocarbons, solvents, and other volatiles, this compound represents a reliable, cost-effective, and scientifically sound choice for an internal standard, capable of significantly improving the quality and trustworthiness of quantitative results. As with any analytical method, proper validation is essential to confirm its suitability for a specific matrix and set of analytes.
References
-
SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from SCION Instruments website. [Link]
- SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Grounding API.
-
U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (2025). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (2025). Method 18 - Volatile Organic Compounds by Gas Chromatography. Retrieved from EPA.gov. [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Scribd. (n.d.). Astm d5769. Retrieved from Scribd. [Link]
-
ASTM International. (2024). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. Retrieved from ASTM International website. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from SCION Instruments website. [Link]
-
ResearchGate. (2025). Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Retrieved from ResearchGate. [Link]
-
GlobalSpec. (n.d.). Gas Chromatography Internal Standards Search. Retrieved from GlobalSpec website. [Link]
-
Kim, K. H., & Kim, M. Y. (2012). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science, 50(9), 782-790. [Link]
-
Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Retrieved from Desert Research Institute website. [Link]
-
ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. Retrieved from ResearchGate. [Link]
-
ACS Omega. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. Retrieved from ACS Publications. [Link]
-
Brainly. (2023). Cis-3-hexene and this compound can be separated using GC (Gas Chromatography). Explain why these two. Retrieved from Brainly.com. [Link]
-
MDPI. (n.d.). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. Retrieved from MDPI.com. [Link]
-
MDPI. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from MDPI.com. [Link]
Sources
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | 13269-52-8 [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. brainly.com [brainly.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 12. scioninstruments.com [scioninstruments.com]
- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for trans-3-Hexene Isomerization: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The selective isomerization of internal alkenes, such as trans-3-hexene, is a pivotal transformation in organic synthesis, enabling access to a diverse array of molecular architectures. The choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of this reaction. This guide provides a comparative analysis of prominent catalyst systems for the isomerization of this compound, offering insights into their performance, mechanistic underpinnings, and practical application. We will delve into the nuances of transition metal complexes, solid acid catalysts, and emerging photocatalytic systems, supported by experimental data and detailed protocols to empower researchers in their catalyst selection and experimental design.
Introduction to this compound Isomerization
The isomerization of this compound can lead to several products, primarily its geometric isomer, cis-3-hexene, and its positional isomers, 2-hexene (cis and trans) and 1-hexene. The desired product distribution is dictated by the specific synthetic goal. For instance, achieving a high selectivity for cis-3-hexene from the more thermodynamically stable trans isomer is a common objective, driven by the utility of the cis-alkene motif in various bioactive molecules. The choice of catalyst is the critical determinant in navigating this reaction landscape.
This guide will compare three major classes of catalysts:
-
Homogeneous Transition Metal Complexes: Featuring metals like rhodium (Rh) and ruthenium (Ru), these catalysts offer high activity and selectivity at mild reaction conditions.
-
Heterogeneous Solid Acid Catalysts: Zeolites, such as nano-crystalline Beta, provide advantages in terms of catalyst separation, recyclability, and thermal stability, often operating at higher temperatures.
-
Photocatalysts: An emerging class of catalysts, such as Cadmium Sulfide (CdS) quantum dots, that utilize light energy to drive the isomerization, often with unique selectivity profiles.
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst is a multidimensional metric encompassing conversion, selectivity, turnover frequency (TOF), and operational stability. The following sections provide a comparative overview of different catalyst systems for hexene isomerization. It is important to note that a direct, side-by-side comparison under identical conditions is often unavailable in the literature; therefore, the presented data should be interpreted within the context of the specified reaction conditions.
Homogeneous Transition Metal Catalysts: Precision and Activity
Transition metal complexes, particularly those of rhodium and ruthenium, are renowned for their high catalytic activity and selectivity in alkene isomerization.[1][2] These catalysts typically operate via either an "alkyl" or an "allyl" mechanism, involving the insertion of the alkene into a metal-hydride bond followed by β-hydride elimination.[3]
Rhodium (Rh) Catalysts: Cationic Rh(III) complexes have demonstrated notable activity in the isomerization of this compound. For instance, a cationic hydrido-silyl-Rh(III) complex has been shown to effectively catalyze the tandem isomerization-hydrosilylation of this compound, indicating its capability to isomerize the internal double bond.[1] While specific quantitative data for the isomerization of this compound to other hexene isomers is limited, Rh/PPh₃ systems are known to be efficient for the isomerization of 1-alkenes to internal (E)-2-alkenes with high yields and stereoselectivities.[4] The turnover frequency (TOF) for Rh-based catalysts in alkene isomerization can be very high, with some systems reaching values of 152 h⁻¹ for the isomerization of allylic alcohols.[5]
Ruthenium (Ru) Catalysts: Ruthenium complexes are also highly effective for alkene isomerization. While much of the literature focuses on the isomerization of terminal alkenes, the mechanistic principles are applicable to internal alkenes.[2] Bifunctional ruthenium catalysts have been developed that exhibit high selectivity for the formation of (E)-internal alkenes from terminal alkenes.[2]
Heterogeneous Solid Acid Catalysts: Robustness and Recyclability
Solid acid catalysts, such as zeolites, offer significant practical advantages over their homogeneous counterparts, including ease of separation, reusability, and enhanced stability at elevated temperatures.[6] The isomerization of alkenes over solid acids proceeds via carbenium ion intermediates formed on the Brønsted acid sites of the catalyst.[7][8]
Zeolite Beta: Nano-crystalline Zeolite Beta has been investigated for the isomerization of 1-hexene.[4] In a study conducted at 473–573 K, it was observed that with increasing temperature, the conversion of 1-hexene increased, while the selectivity towards isomers decreased due to an increase in skeletal isomerization and cracking.[4] For instance, at lower temperatures, the primary products were cis/trans-2-hexene and 3-hexene. The selectivity for cis-isomers is influenced by the pore structure of the zeolite.[4] While direct data for this compound is scarce, the performance with 1-hexene suggests that Zeolite Beta is a viable, albeit less selective, catalyst for internal alkene isomerization compared to transition metal complexes. The stability and reusability of such heterogeneous catalysts are generally high, making them suitable for continuous flow processes.[6][9]
Photocatalysts: A New Frontier in Isomerization
Photocatalysis represents a green and sustainable approach to organic synthesis, harnessing light energy to drive chemical transformations. Cadmium Sulfide (CdS) quantum dots (QDs) have emerged as effective photocatalysts for various organic reactions, including alkene isomerization.[1][10][11]
Performance Summary Table
| Catalyst Type | Catalyst Example | Substrate | Temperature (°C) | Conversion (%) | Selectivity | Turnover Frequency (TOF) (h⁻¹) | Key Advantages | Key Disadvantages |
| Transition Metal | Cationic Rh(III) Complex | This compound | Room Temp. | High (in tandem reaction) | Isomerized products | - | High activity and selectivity at mild conditions. | Difficult to separate and recycle; often expensive. |
| Transition Metal | Rh/PPh₃ | 1-Alkenes | - | High | High for (E)-2-alkenes | - | Tunable ligand sphere for selectivity control. | Air and moisture sensitivity of some complexes. |
| Solid Acid | Nano-crystalline Zeolite Beta | 1-Hexene | 200 - 300 | Increases with temp. | Decreases with temp. (cracking increases) | - | Easy separation, reusable, thermally stable. | Lower selectivity, higher reaction temperatures required. |
| Photocatalyst | CdS Quantum Dots | Alkenes | Ambient | Variable | Can favor non-thermodynamic isomers | - | Green energy source, unique selectivity. | Catalyst stability can be an issue, quantum yields can be low. |
Experimental Protocols
To facilitate the practical application of the discussed catalysts, this section provides detailed, step-by-step methodologies for conducting the isomerization of this compound using representative examples from each catalyst class.
Protocol 1: Liquid-Phase Isomerization using a Homogeneous Rhodium Catalyst
This protocol is adapted from procedures for Rh-catalyzed alkene isomerization.[1]
Materials:
-
This compound (purified)
-
[Rh(cod)₂]BF₄ (or a similar Rh precursor)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Rh precursor and the desired amount of phosphine ligand in the anhydrous solvent to prepare the catalyst solution. The Rh:ligand ratio may need to be optimized.
-
Reaction Setup: To the catalyst solution, add the this compound substrate. The typical substrate-to-catalyst ratio ranges from 100:1 to 1000:1.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by taking aliquots at regular intervals.
-
Sample Analysis: Quench the reaction in the aliquot by exposing it to air or adding a quenching agent. Dilute the sample with a suitable solvent (e.g., hexane) and analyze by GC-MS to determine the conversion of this compound and the selectivity towards its isomers.[15][16][17][18]
-
Work-up: Upon completion, the solvent can be removed under reduced pressure. Purification of the product mixture can be achieved by distillation or chromatography.
Protocol 2: Gas-Phase Isomerization using a Solid Acid Catalyst (Zeolite Beta)
This protocol is based on general procedures for gas-phase isomerization over zeolite catalysts.[4]
Materials:
-
This compound
-
H-Zeolite Beta catalyst pellets
-
Fixed-bed reactor system with a furnace
-
Mass flow controllers for carrier gas (e.g., nitrogen)
-
Syringe pump for liquid feed
-
Condenser and collection vessel
-
Gas chromatograph (GC) with a flame ionization detector (FID) for online or offline analysis
Procedure:
-
Catalyst Activation: Pack the fixed-bed reactor with a known amount of H-Zeolite Beta catalyst. Activate the catalyst by heating it under a flow of dry nitrogen or air at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water.[19]
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 200-300 °C) under a continuous flow of the inert carrier gas.
-
Reaction Execution: Introduce the this compound into the reactor using a syringe pump at a controlled flow rate. The liquid feed is vaporized and carried over the catalyst bed by the inert gas.
-
Product Collection and Analysis: The reactor effluent is passed through a condenser to collect the liquid products. The product composition is analyzed using a GC equipped with a suitable column for separating hexene isomers.[15][16]
-
Catalyst Regeneration: The catalyst can be regenerated by burning off coke deposits in a flow of air at an elevated temperature.
Protocol 3: Photocatalytic Isomerization using CdS Quantum Dots
This protocol is a general guideline for photocatalytic reactions using quantum dots.[12]
Materials:
-
This compound
-
CdS Quantum Dots (synthesized or commercially available)
-
Photoreactor equipped with a suitable light source (e.g., blue LEDs)
-
Reaction vessel (e.g., quartz cuvette or vial)
-
Degassed solvent (e.g., acetonitrile)
-
Magnetic stirrer
-
GC-MS for analysis
Procedure:
-
Catalyst Dispersion: Disperse the CdS quantum dots in the degassed solvent within the reaction vessel. Sonication may be used to ensure a uniform dispersion.
-
Reaction Setup: Add the this compound substrate to the catalyst dispersion. The vessel should be sealed to maintain an inert atmosphere if necessary.
-
Reaction Execution: Place the reaction vessel in the photoreactor and irradiate with the light source while stirring. The reaction temperature should be controlled.
-
Monitoring and Analysis: Monitor the reaction by taking samples at different time points and analyzing them by GC-MS to determine the isomer distribution.
-
Work-up: After the reaction, the catalyst can be separated by centrifugation. The product mixture in the supernatant can then be analyzed and purified.
Mechanistic Insights and Visualization
Understanding the reaction mechanism is crucial for optimizing catalyst performance and predicting product selectivity.
Transition Metal Catalysis: The Hydride Pathway
The isomerization of alkenes by transition metal hydrides typically proceeds through a series of migratory insertion and β-hydride elimination steps. This allows for the "walking" of the double bond along the carbon chain.
Caption: Generalized catalytic cycle for transition metal-catalyzed alkene isomerization.
Solid Acid Catalysis: The Carbenium Ion Pathway
On solid acids, the isomerization proceeds through the formation of a carbenium ion intermediate upon protonation of the alkene double bond by a Brønsted acid site. This intermediate can then undergo hydride shifts and deprotonation to yield the isomerized alkene.
Caption: Simplified reaction pathway for solid acid-catalyzed alkene isomerization.
Conclusion and Future Outlook
The choice of catalyst for this compound isomerization is a critical decision that hinges on the desired outcome, operational constraints, and economic considerations. Homogeneous transition metal catalysts offer unparalleled activity and selectivity for specific isomers at mild conditions, making them ideal for fine chemical synthesis where catalyst cost and separation are secondary to achieving high purity of a target molecule. Solid acid catalysts, with their inherent robustness and ease of handling, are well-suited for large-scale industrial processes where catalyst longevity and continuous operation are paramount, even at the expense of some selectivity. Photocatalysis is a rapidly advancing field that holds the promise of sustainable and highly selective transformations, potentially enabling access to thermodynamically less favorable isomers under ambient conditions.
Future research in this area will likely focus on the development of more robust and recyclable homogeneous catalysts, the design of solid acid catalysts with improved selectivity at lower temperatures, and the enhancement of the efficiency and stability of photocatalytic systems. The continued exploration of these diverse catalytic platforms will undoubtedly expand the synthetic chemist's toolbox for the precise and efficient isomerization of internal alkenes.
References
-
Abeynayake, N. S., Le, N., Sanchez-Lecuona, G., Donnadieu, B., Webster, C. E., & Montiel-Palma, V. (2023). Unexpected alkyl isomerization at the silicon ligand of an unsaturated Rh complex: combined experiment and theory. Dalton Transactions, 52(44), 16159-16166. [Link]
- Jia, X., Qu, W., Hu, J., & Chen, J. (2025). A Rh-catalyzed isomerization of 1-alkenes to (E)-2-alkenes: from a homogeneous Rh/PPh3 catalyst to a heterogeneous Rh/POP-PPh3-SO3Na catalyst.
-
Yuan, Y., Jin, N., Saghy, P., Dube, L., Zhu, H., & Chen, O. (2021). Quantum dot photocatalysts for organic transformations. The Journal of Physical Chemistry Letters, 12(30), 7180-7193. [Link]
- Gounder, R., & Iglesia, E. (2012). The roles of acid site proximity and framework topology in the conversion of alkenes on acidic zeolites.
-
Pathways of CdS Quantum Dot Degradation during Photocatalysis: Implications for Enhancing Stability and Efficiency for Organic Synthesis. (n.d.). OSTI.GOV. [Link]
-
Schenkel, R., & Broadbelt, L. J. (2021). Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. ACS Engineering Au, 1(1), 23-38. [Link]
-
Modhera, B., Chakraborty, M., Parikh, P. A., & Bajaj, H. C. (2009). 1-Hexene Isomerization Over Nano-crystalline Zeolite Beta: Effects of Metal and Carrier Gases on Catalytic Performance. Catalysis Letters, 132(3-4), 443-450. [Link]
-
Wang, Z., & Weiss, E. A. (2019). CdS Quantum Dot Gels as a Direct Hydrogen Atom Transfer Photocatalyst for C–H Activation. ChemRxiv. [Link]
-
Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization. San Diego State University. [Link]
-
Quantum Dots as Redox Photocatalysts for Organic Synthesis. (n.d.). Agence Nationale de la Recherche. [Link]
-
Arif, M., & Sahu, S. N. (2024). Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. International Journal of Chemical and Biochemical Sciences, 25, 1-8. [Link]
-
Muro, M. G., & Collin, G. J. (1995). Photolysis of acyclic alkene at 184.9 nm: quantum yields of isomerization and results from the literature. Journal of Photochemistry and Photobiology A: Chemistry, 88(1-3), 51-59. [Link]
-
Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. (2021). Catalysts, 11(11), 1361. [Link]
-
Whittingham, S. (n.d.). Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomerization. [Link]
-
A comparison between the catalytic activity expressed in the turnover frequency (TOF, s -1) of the Rh-TUD-1 catalyst and other reported Rh-based homogeneous or heterogeneous catalysts. (n.d.). ResearchGate. [Link]
-
Organometallic Catalysis. (n.d.). [Link]
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2022). Catalysts, 12(11), 1406. [Link]
- Activated beta zeolite catalyst and its isomerization process. (n.d.).
-
Alkene Hydrogenation and Isomerisation Over Rh Catalysts: Evidence of Sub-Surface Hydrogen. (n.d.). ResearchGate. [Link]
-
Speckmeier, E., Fischer, T. G., & Zeitler, K. (2022). Photocatalytic Hydroalkylation of Aryl-Alkenes. The Journal of Organic Chemistry, 87(16), 11046–11057. [Link]
-
Kuntze, K., Mikkelsen, K. V., & Jørgensen, M. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports, 7(1), 4130. [Link]
-
Active site engineering of zeolite catalysts for alkene cracking through metal incorporation. (n.d.). [Link]
-
Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (n.d.). ResearchGate. [Link]
-
Oostdijk, J., Kuipers, J., & Ganni, R. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Agilent Technologies, Inc. [Link]
-
Weaver, J. D., & Stephenson, C. R. (2021). Advances in the E→ Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews, 121(18), 11347-11394. [Link]
-
Solid acids: Potential catalysts for alkene-isoalkane alkylation. (n.d.). ResearchGate. [Link]
-
Photocatalyst-free visible light promoted E→ Z isomerization of alkenes. (n.d.). Green Chemistry. [Link]
-
Seen, A. J. (2004). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Journal of Chemical Education, 81(3), 383. [Link]
-
Davies, H. M., & Lian, Y. (2021). In-situ Kinetic Studies of Rh (II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. ACS Catalysis, 11(18), 11347-11355. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2022). Molecules, 27(3), 853. [Link]
-
Seen, A. J. (2004). Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst. Journal of Chemical Education, 81(3), 383. [Link]
-
Isomerization of 1-Hexene over Pt/γ-Al2O3 catalyst: Reaction mixture density and temperature effects on catalyst effectiveness factor, coke laydown, and catalyst micromeritics. (1991). Industrial & Engineering Chemistry Research, 30(10), 2265-2272. [Link]
-
Alkene Isomerization | [Rh(PPh3)3(CO)H] Catalyst | Alkyl Mechanism | CSIR NET. (2020, July 29). YouTube. [Link]
-
Rh-Catalyzed Enantioselective Single-Carbon Insertion of Alkenes. (2024). Journal of the American Chemical Society. [Link]
-
METHOD 310A - DETERMINATION OF RESIDUAL HEXANE THROUGH GAS CHROMATOGRAPHY. (n.d.). [Link]
-
Enhanced Selectivity and Stability of Finned Ferrierite Catalysts in Butene Isomerization. (2020). ACS Catalysis, 10(15), 8436-8446. [Link]
Sources
- 1. Quantum dot gels as efficient and unique photocatalysts for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. youtube.com [youtube.com]
- 4. A Rh-catalyzed isomerization of 1-alkenes to (E)-2-alkenes: from a homogeneous Rh/PPh3 catalyst to a heterogeneous Rh/POP-PPh3-SO3Na catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journalspub.com [journalspub.com]
- 7. Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. CdS Quantum Dots as Potent Photoreductants for Organic Chemistry Enabled by Auger Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. JPH0691174A - Activated beta zeolite catalyst and its isomerization process - Google Patents [patents.google.com]
A Comparative Guide to Utilizing trans-3-Hexene as a Negative Control in Enzyme Assays
For researchers, scientists, and drug development professionals, the integrity of an enzyme assay hinges on the quality of its controls. A meticulously chosen negative control is the bedrock of reliable data, distinguishing true enzymatic activity from a landscape of potential artifacts. This guide provides a senior application scientist’s perspective on the strategic use of trans-3-hexene as a negative control, comparing it with viable alternatives and offering the experimental frameworks necessary for its validation.
The Cornerstone of Assay Validity: Why Negative Controls Matter
In any enzyme assay, the primary goal is to measure the specific, enzyme-catalyzed conversion of a substrate to a product. However, numerous factors can mimic or interfere with this measurement, leading to false positives or inaccurate kinetic determinations. A negative control is a substance that is not expected to be acted upon by the enzyme, thereby providing a baseline against which the activity with the true substrate can be compared.[1] An ideal negative control should be structurally analogous to the substrate to account for non-specific interactions, yet be catalytically inert. This ensures that any observed signal change is due to the specific enzymatic reaction and not to phenomena such as compound precipitation, aggregation, or interference with the detection system.
Enzymes Acting on Alkenes: A Case for Specific Controls
The rationale for using this compound as a negative control is most apparent in the study of enzymes that catalyze reactions on unsaturated hydrocarbons, such as alkene monooxygenases or fatty acid hydratases. These enzymes often exhibit a high degree of specificity for the geometry and position of the double bond within their substrates.
-
Alkene Monooxygenases: These enzymes catalyze the epoxidation of alkenes. Their substrate specificity can be quite narrow, often favoring terminal alkenes and showing a preference for certain chain lengths.[2][3] An alkene that does not fit the active site or presents the double bond in an unfavorable orientation will not be turned over.
-
Fatty Acid Hydratases: This class of enzymes catalyzes the addition of water across a double bond in fatty acids. Crucially, many are highly specific for the cis configuration and the position of the double bond (e.g., the cis-9 double bond in oleic acid).[4][5][6] They are typically inactive towards trans isomers or alkenes with double bonds at other positions.
This inherent specificity is the foundation for selecting an inert analog like this compound as a negative control. For a hypothetical enzyme that acts on a cis-C6 alkene, this compound provides a structurally similar molecule that is likely to be inactive due to its different stereochemistry.
Comparative Analysis of Negative Controls for an Alkene-Metabolizing Enzyme
The selection of the most appropriate negative control depends on the specific question being asked in the experiment. Below is a comparison of this compound with other common choices for an enzyme that acts on a C6 alkene.
| Control Compound | Primary Rationale | Advantages | Disadvantages |
| This compound | Stereochemical Specificity: To test if the enzyme is specific for a particular geometric isomer (e.g., cis-3-hexene). | High structural similarity to a potential cis substrate. Commercially available. | May have some low-level, non-productive binding to the active site. Its inertness must be confirmed for each specific enzyme. |
| n-Hexane | Requirement of Unsaturation: To determine if the carbon-carbon double bond is essential for substrate binding and catalysis.[7][8] | Chemically stable and generally inert.[9][10] Excellent for confirming the role of the π-bond system in the reaction. | Less structural similarity to the alkene substrate; does not account for potential non-specific interactions related to the double bond's electron density. |
| cis-2-Hexene | Positional Specificity: To test if the enzyme is specific for the position of the double bond within the carbon chain. | Helps to precisely define the regioselectivity of the enzyme's active site. | Could be a weak substrate or an inhibitor, which would complicate the interpretation of results. |
| Heat-Inactivated Enzyme | Protein-Mediated Effects: To control for non-specific binding of the substrate to the enzyme protein, independent of its catalytic activity. | Accounts for any signal generated by the substrate interacting with the protein scaffold. | Does not control for assay artifacts unrelated to the enzyme protein. Denaturation might expose new, non-native binding sites. |
Experimental Design and Validation Workflow
A proposed negative control must be rigorously validated to ensure it is truly inert and does not interfere with the assay. The following workflow provides a systematic approach to this validation process.
Caption: A stepwise workflow for the validation of this compound as a negative control.
Protocol for Validating this compound as a Negative Control
-
Prepare Reactions:
-
Positive Control: Set up the standard reaction containing the enzyme and its known alkene substrate at a concentration that gives a robust signal (e.g., near the Kₘ).
-
Negative Control Test: Prepare a reaction identical to the positive control, but replace the substrate with an equimolar concentration of this compound.
-
Baseline Control: Prepare a reaction with the substrate but without the enzyme to measure any non-enzymatic substrate degradation.[1]
-
-
Incubate and Measure:
-
Incubate all reactions under the standard assay conditions (temperature, pH, time).
-
Measure the output signal at multiple time points to determine the reaction rate.
-
-
Analyze Initial Activity:
-
Calculate the rate for each reaction.
-
Validation Criterion 1: The rate of the "Negative Control Test" (with this compound) should be indistinguishable from the "Baseline Control." This confirms that this compound is not a substrate.
-
-
Perform Competition Assay:
-
To ensure this compound is not an inhibitor, perform a series of assays with a fixed concentration of the substrate and varying concentrations of this compound (e.g., from 0.1x to 100x the substrate concentration).
-
Measure the rate of substrate conversion in each of these reactions.
-
-
Analyze for Inhibition:
-
Plot the rate of substrate conversion against the concentration of this compound.
-
Validation Criterion 2: A true negative control will not cause a significant decrease in the reaction rate, even at high concentrations. This confirms it is not a competitive or non-competitive inhibitor.
-
Conclusion
While direct, published experimental data for this compound as a negative control is not abundant, its utility can be inferred from the well-established principles of enzyme specificity. For enzymes acting on C6 alkenes, this compound represents a logically sound candidate to probe stereochemical specificity. Its structural counterpart, n-hexane, is an excellent control for assessing the necessity of the double bond. The ultimate suitability of any negative control is not a given; it must be empirically demonstrated for each specific enzyme and assay condition. By following the rigorous validation workflow outlined in this guide, researchers can confidently establish the inertness of their chosen control, thereby ensuring the accuracy and reliability of their enzymatic data.
References
-
Busch, H., et al. (2020b). Characterization of Two Oleate Hydratases from Rhodococcus sp. with Complementary Substrate Scopes. Frontiers in Catalysis. Available at: [Link]
-
Bevers, L. E., et al. (2022). Towards an understanding of oleate hydratases and their application in industrial processes. Applied Microbiology and Biotechnology. Available at: [Link]
-
Kohl, T. A., et al. (2019). Oleate hydratase from Staphylococcus aureus protects against palmitoleic acid, the major antimicrobial fatty acid produced by mammalian skin. Journal of Biological Chemistry. Available at: [Link]
-
Hanefeld, U., et al. (2021). Novel oleate hydratases and potential biotechnological applications. Biocatalysis and Biotransformation. Available at: [Link]
-
Niehaus, F., et al. (1971). Oleate Hydratase: Studies of Substrate Specificity. Lipids. Available at: [Link]
-
Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Available at: [Link]
-
Chen, Z., et al. (2016). Biobased production of alkanes and alkenes through metabolic engineering of microorganisms. Biotechnology Advances. Available at: [Link]
-
Ensign, S. A., et al. (1998). The Alkene Monooxygenase from Xanthobacter Strain Py2 Is Closely Related to Aromatic Monooxygenases and Catalyzes Aromatic Monohydroxylation of Benzene, Toluene, and Phenol. Journal of Bacteriology. Available at: [Link]
-
Verhagen, F. J., et al. (1997). Relative Biochemical Reactivity of Three Hexachlorocyclohexane Isomers. Applied and Environmental Microbiology. Available at: [Link]
-
Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Applied Bioanalysis. Available at: [Link]
-
Hartmans, S., & de Bont, J. A. (1992). Alkene monooxygenase from Mycobacterium: a multicomponent enzyme. Journal of General Microbiology. Available at: [Link]
-
Kinetic Analysis of Saturated vs. Unsaturated Hydrocarbons. (2026). Kinetic Analysis. Available at: [Link]
-
Geotrichum candidum S12 crude enzyme exhibits high activity towards hexanol. (n.d.). ResearchGate. Available at: [Link]
-
Sahu, S., et al. (2014). Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures. Frontiers in Chemistry. Available at: [Link]
-
Mattes, T. E., et al. (2010). Heterologous expression of alkene monooxygenases from Mycobacterium in Gram positive and Gram negative bacterial hosts. Applied and Environmental Microbiology. Available at: [Link]
-
Khaniya, B., et al. (2025). Metabolic characterization of alkane monooxygenases and the growth phenotypes of Pseudomonas aeruginosa ATCC 33988 on hydrocarbons. Journal of Bacteriology. Available at: [Link]
-
Pandey, P. P., et al. (2023). Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. Nature Communications. Available at: [Link]
-
Arduini, F., et al. (2012). Effect on enzyme activity of different organic solvents. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Andre, C., et al. (2013). Fusing catalase to an alkane-producing enzyme maintains enzymatic activity by converting the inhibitory byproduct H2O2 to the cosubstrate O2. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Sahu, S., et al. (2014). Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures. Frontiers in Chemistry. Available at: [Link]
-
Quora. (2022). What is the difference between an unsaturated and a saturated hydrocarbon? What happens when you add hydrogen gas to an unsaturated hydrocarbon? Why does this happen?. Available at: [Link]
-
Save My Exams. (n.d.). Testing Saturated & Unsaturated Hydrocarbons. Chemistry: Cambridge International GCSE Supplement. Available at: [Link]
-
Wang, J., et al. (2024). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
van der Mee, L., et al. (2021). Exploring Emergent Properties in Enzymatic Reaction Networks: Design and Control of Dynamic Functional Systems. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. The Alkene Monooxygenase from Xanthobacter Strain Py2 Is Closely Related to Aromatic Monooxygenases and Catalyzes Aromatic Monohydroxylation of Benzene, Toluene, and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards an understanding of oleate hydratases and their application in industrial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleate hydratase from Staphylococcus aureus protects against palmitoleic acid, the major antimicrobial fatty acid produced by mammalian skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oleate hydratases and potential biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkane vs Alkene: Analyzing Reaction Kinetics [eureka.patsnap.com]
- 8. quora.com [quora.com]
- 9. Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling trans-3-Hexene
Welcome to your definitive resource for the safe handling of trans-3-Hexene. This guide is designed for laboratory professionals, offering in-depth, actionable intelligence to ensure your safety and the integrity of your research. We will move beyond mere compliance, delving into the scientific rationale behind each safety protocol, empowering you to work with confidence and precision.
This compound is a highly flammable, colorless liquid with a mild odor.[1][2] Its primary hazards are its flammability and the severe risk of fatality if swallowed and it enters the airways.[2][3][4] Understanding these risks is the foundation of a robust safety culture. This guide will provide you with the essential knowledge to mitigate these hazards effectively.
Hazard Analysis: Understanding the Risks of this compound
A thorough understanding of the inherent dangers of this compound is crucial for implementing appropriate safety measures. This chemical is classified as a hazardous substance, primarily due to its flammability and aspiration toxicity.[3][5]
Key Hazards:
-
High Flammability: this compound is a highly flammable liquid and vapor (H225).[3][4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5]
-
Aspiration Hazard: If swallowed, this compound can enter the airways and may be fatal (H304).[2][3][4]
-
Skin and Eye Irritation: While not its primary hazard, prolonged contact may cause skin and eye irritation.[1]
| Hazard Statement | GHS Classification | Description |
| H225 | Flammable liquids, Category 2 | Highly flammable liquid and vapor.[2][3][4] |
| H304 | Aspiration hazard, Category 1 | May be fatal if swallowed and enters airways.[2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of PPE are non-negotiable when handling this compound. Each component of your PPE ensemble is critical to creating a barrier between you and the potential hazards of this chemical.
| Protection Type | Equipment Specification | Standard Compliance (Example) | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6] | EN 166 (EU) or NIOSH (US)[6] | Protects against accidental splashes that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Fire/flame resistant and impervious clothing or a complete chemical-protective suit is required.[6] | EN 374 (EU)[6] | Prevents skin contact and absorption. Flame-resistant clothing is crucial due to the high flammability of this compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate organic vapor cartridges or a self-contained breathing apparatus (SCBA) must be used.[6] | NIOSH (US) or CEN (EU)[6] | Protects against the inhalation of harmful vapors that can cause respiratory irritation and other health effects. |
Safe Handling and Storage: A Procedural Blueprint
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring a safe laboratory environment.
Engineering Controls: Designing Safety into Your Workspace
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of flammable vapors.[3]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[3] Use only non-sparking tools and explosion-proof equipment.[3][7]
-
Grounding: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[3][5]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[3]
Handling Procedures: A Step-by-Step Guide
-
Pre-Handling Inspection: Before use, inspect all PPE for any signs of damage or wear.
-
Dispensing: When transferring this compound, do so in a well-ventilated area, keeping the container tightly closed when not in use.[6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent the inhalation of vapors.[6]
-
Hygiene: Wash hands thoroughly after handling the chemical.[5]
Storage Protocols: Maintaining a Safe Environment
-
Location: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The storage area should be locked.[3][4]
-
Flammables Area: Designate a specific, clearly marked area for the storage of flammable liquids.[3]
Emergency and Disposal Plan: Preparedness and Responsibility
A clear and well-rehearsed emergency and disposal plan is a critical component of laboratory safety.
Emergency Procedures: Immediate and Effective Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]
-
Inhalation: Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5]
-
Fire: In case of fire, use CO2, dry chemical, or foam to extinguish.[5]
Spill Management and Disposal: Containment and Neutralization
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[7] Remove all sources of ignition and wear appropriate PPE.[7] Contain the spill with an inert absorbent material and collect it using non-sparking tools.[3] Place the absorbed material in a closed, labeled container for disposal.[3]
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7] Do not dispose of it down the drain or in the regular trash.[6] Contaminated packaging should be triple-rinsed and disposed of appropriately.[6]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal, emphasizing the critical safety checks at each step.
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
-
This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
-
This compound | C6H12 | CID 638066 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2014, September 27). Retrieved from [Link]
-
Chemical Properties of 3-Hexene, (E)- (CAS 13269-52-8) - Cheméo. (n.d.). Retrieved from [Link]
-
This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation. (n.d.). Retrieved from [Link]
Sources
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
